Calcium dihydrogen pyrophosphate
Description
Properties
CAS No. |
14866-19-4 |
|---|---|
Molecular Formula |
CaH4O7P2 |
Molecular Weight |
218.05 g/mol |
IUPAC Name |
calcium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |
InChI Key |
HJROPEWVPUPTSE-UHFFFAOYSA-N |
SMILES |
OP(=O)([O-])OP(=O)(O)[O-].[Ca+2] |
Canonical SMILES |
OP(=O)(O)OP(=O)(O)O.[Ca] |
Related CAS |
35405-51-7 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Calcium Dihydrogen Pyrophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium dihydrogen pyrophosphate (CaH2P2O7), also known as calcium acid pyrophosphate, is a compound with significant applications in the food and pharmaceutical industries, serving as a leavening agent, dough conditioner, and a precursor in the synthesis of other calcium phosphates for biomaterials.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, detailing experimental protocols, presenting key characterization data in a structured format, and illustrating the scientific workflows through logical diagrams.
Introduction
This compound is a white, crystalline powder with the chemical formula CaH2P2O7.[1][3][4] Its molecular weight is approximately 216.04 g/mol .[4] The compound is known for its role as a multifunctional food additive, where it acts as a leavening agent, dough improver, emulsifier, and acidity regulator.[1] In the realm of materials science and drug development, it is a key intermediate in the preparation of various calcium polyphosphates used in biocompatible ceramics and biomaterials.[2] Understanding its synthesis and thorough characterization is crucial for controlling its physicochemical properties and ensuring its suitability for specific applications.
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes, primarily involving thermal decomposition of hydrated calcium phosphates or wet chemistry methods.
Thermal Decomposition of Calcium Hydrogen Phosphate Dihydrate (CaHPO4·2H2O)
A common method for synthesizing calcium pyrophosphates involves the thermal treatment of dicalcium phosphate dihydrate (Brushite). The thermal decomposition of CaHPO4·2H2O is a multi-step process that ultimately leads to the formation of different phases of calcium pyrophosphate.[5]
Experimental Protocol:
-
Starting Material: High-purity calcium hydrogen phosphate dihydrate (CaHPO4·2H2O).
-
Heating Process: The starting material is heated in a furnace. The temperature is gradually increased.
-
Dehydration: The initial heating leads to the loss of water of crystallization. Two moles of CaHPO4·2H2O first combine and eliminate one mole of H2O at approximately 105°C. The remaining water is eliminated at around 165°C.[5]
-
Pyrophosphate Formation: Further heating above 165°C leads to the decomposition of CaHPO4 and the formation of calcium pyrophosphate (Ca2P2O7) at approximately 270°C.[5] To obtain CaH2P2O7 specifically, the dehydration of Ca(H2PO4)2·H2O is a more direct thermal route.
Thermal Decomposition of Monocalcium Phosphate Monohydrate (Ca(H2PO4)2·H2O)
The controlled thermal decomposition of monocalcium phosphate monohydrate is a direct route to produce this compound.
Experimental Protocol:
-
Starting Material: Monocalcium phosphate monohydrate (Ca(H2PO4)2·H2O).
-
Heating Process: The sample is heated in a furnace with a controlled temperature ramp.
-
Dehydration and Condensation: The process involves the dehydration of coordinated water molecules and an intramolecular dehydration of the protonated phosphate groups.[6] The formation of CaH2P2O7 occurs as an intermediate phase during this process.[6] The final product is calcium polyphosphate, Ca(PO3)2, at temperatures above 500°C.[6] Careful control of the temperature between 190-250 °C allows for the synthesis of a pure crystalline phase of CaH2P2O7.[2]
Wet Chemistry Method: Reaction of Calcium Chloride with Pyrophosphoric Acid
This method allows for the synthesis of hydrated forms of calcium pyrophosphate, which can be subsequently treated to obtain the dihydrogen form.
Experimental Protocol:
-
Reactants: Calcium chloride (CaCl2) and pyrophosphoric acid (H4P2O7).
-
Reaction: An aqueous solution of pyrophosphoric acid is reacted with calcium chloride.[7]
-
Precipitation: Calcium pyrophosphate dihydrate (Ca2P2O7·2H2O) precipitates from the solution. The reaction is: CaCl2 + H4P2O7(aq) → Ca2P2O7·2H2O + 2HCl.[7]
-
Washing and Drying: The precipitate is filtered, washed to remove byproducts, and dried under controlled conditions.
Industrial Production from Phosphate Rock
On an industrial scale, calcium dihydrogen phosphate can be produced by the reaction of phosphate rock with an excess of phosphoric acid.[8]
Experimental Protocol:
-
Decomposition: Phosphate rock powder is decomposed using an excess of phosphoric acid.[8]
-
Separation: The resulting mixture is separated to obtain a phosphoric acid solution containing calcium dihydrogen phosphate and impurity slag.[8]
-
Crystallization: The solution is cooled to crystallize a portion of the calcium dihydrogen phosphate.[8]
-
Further Processing: The mother liquor, still containing calcium dihydrogen phosphate, is treated with sulfuric acid to precipitate gypsum and regenerate phosphoric acid for reuse in the process.[8]
Characterization Techniques
A combination of analytical techniques is employed to confirm the identity, purity, and physicochemical properties of the synthesized this compound.
X-Ray Diffraction (XRD)
XRD is a fundamental technique for identifying the crystalline phases and determining the crystal structure of the synthesized material. The powder XRD pattern of CaH2P2O7 shows characteristic peaks that serve as a fingerprint for the compound.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2] |
| Space Group | P21/n | [2] |
| a | 10.3682(1) Å | [2] |
| b | 9.5001(1) Å | [2] |
| c | 9.5552(1) Å | [2] |
| β | 93.45(4)° | [2] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of CaH2P2O7 exhibits characteristic absorption bands corresponding to the vibrations of the P-O-H, P-O, and P-O-P bonds.
Experimental Protocol:
-
Sample Preparation: A small amount of the synthesized powder is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Interpretation: The presence of a characteristic band for the δ(P-O-P) vibration, typically observed around 740 cm⁻¹, is indicative of the pyrophosphate group.[9][10] Bands related to P=O stretching are expected around 1400 cm⁻¹.[9]
Table 2: Key FTIR Absorption Bands for Calcium Phosphates
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3544, 3489 | O-H stretching (water) | [11] |
| ~3284, 3168 | O-H stretching (water) | [11] |
| ~1652 | H-O-H bending (water) | [11] |
| ~1400 | P=O stretching | [9] |
| ~1125 | ν3(HPO4²⁻) | [12] |
| ~1061 | ν3(PO4) | [12] |
| ~989 | P-O stretching (ν1) | [11] |
| ~872 | Brushite mineral phase | [11] |
| ~740 | δ(P-O-P) | [9][10] |
| ~576, 527 | ν4 mode vibration | [11] |
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition behavior of the compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in a crucible (e.g., alumina or platinum).
-
Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The TGA curve shows mass loss steps corresponding to dehydration and decomposition events. The DSC curve shows endothermic or exothermic peaks associated with these transitions. The thermal decomposition of Ca(H2PO4)2·H2O to form CaH2P2O7 and subsequently other calcium phosphates can be monitored using these techniques.[6] The degradation of CaHPO4 to form calcium pyrophosphate occurs in the range of 425–490 °C.[13]
Table 3: Thermal Decomposition Data for Related Calcium Phosphates
| Compound | Temperature Range (°C) | Event | Reference |
| Ca(H2PO4)2·H2O | 50-500 | Multi-step water loss | [6] |
| CaHPO4·2H2O | 100-180 | Loss of water of crystallization | [14] |
| CaHPO4 | 425-455 | Decomposition to Ca2P2O7 | [13] |
Visualizing the Workflow and Relationships
The following diagrams illustrate the synthesis workflow and the logical connections between the characterization techniques and the properties they elucidate.
References
- 1. gjphosphate.com [gjphosphate.com]
- 2. researchgate.net [researchgate.net]
- 3. fao.org [fao.org]
- 4. This compound | CaH2P2O7 | CID 56842605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Calcium pyrophosphate - Wikipedia [en.wikipedia.org]
- 8. CN100500553C - A kind of method of producing calcium dihydrogen phosphate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Time-Resolved ATR–FTIR Spectroscopy and Macro ATR–FTIR Spectroscopic Imaging of Inorganic Treatments for Stone Conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
The Crystal Structure of Calcium Dihydrogen Pyrophosphate (CaH₂P₂O₇): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of calcium dihydrogen pyrophosphate (CaH₂P₂O₇). It details the crystallographic parameters, synthesis, and characterization methods, presenting data in a structured format for clarity and comparative analysis.
Introduction
This compound, with the chemical formula CaH₂P₂O₇, is a member of the divalent metal cation dihydrogendiphosphate family.[1] Its structural elucidation is crucial for understanding its physicochemical properties and potential applications in various scientific and industrial fields. This document summarizes the key structural features and the experimental procedures used for its characterization.
Crystal Structure and Properties
The crystal structure of CaH₂P₂O₇ was first determined through ab initio analysis of in-situ synchrotron powder diffraction data.[1] This initial model was subsequently confirmed and refined using Rietveld analysis of data from a conventional X-ray diffractometer, which also enabled the positioning of the hydrogen atoms.[1]
The structure is characterized by isolated and distorted CaO₆ octahedra. These octahedra are interconnected through corner-sharing with diphosphate ([P₂O₇]⁴⁻) groups. A key feature of the CaH₂P₂O₇ structure is the arrangement of the dihydrogen pyrophosphate anions, [H₂P₂O₇]²⁻. These anions are linked by strong hydrogen bonds, forming infinite layers that are parallel to the c-axis of the unit cell.[1]
Crystallographic Data
The crystallographic data for CaH₂P₂O₇ are summarized in the table below. The compound crystallizes in a monoclinic system.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | C2/c | [1] |
| Unit Cell Parameters | ||
| a | 7.3276(1) Å | [1] |
| b | 8.1282(1) Å | [1] |
| c | 9.7632(1) Å | [1] |
| β | 101.2392(7)° | [1] |
Note: Detailed atomic coordinates for CaH₂P₂O₇ are not publicly available in the referenced literature.
Experimental Protocols
This section outlines the methodologies for the synthesis and structural characterization of CaH₂P₂O₇.
Synthesis
A primary method for the synthesis of CaH₂P₂O₇ is through the thermal dehydration of Ca₂P₄O₁₂·4H₂O.[1]
Protocol: Thermal Dehydration of Ca₂P₄O₁₂·4H₂O
-
Precursor Preparation: Obtain or synthesize the precursor, calcium cyclotetraphosphate tetrahydrate (Ca₂P₄O₁₂·4H₂O).
-
Thermal Treatment: Place a known quantity of the precursor material in a suitable crucible (e.g., alumina).
-
Heating: Heat the sample in a furnace under a controlled atmosphere (e.g., air or an inert gas). The temperature should be raised to above 473 K (200 °C).[1] A controlled heating rate of 5-10 K/min is recommended.
-
Isothermal Hold: Maintain the temperature above 473 K for a sufficient duration to ensure complete dehydration and phase transformation. The exact duration may require optimization and can be monitored in-situ with diffraction techniques.
-
Cooling: After the reaction is complete, cool the sample down to room temperature at a controlled rate.
-
Sample Characterization: The resulting white powder should be characterized to confirm the formation of the CaH₂P₂O₇ phase.
Characterization by X-ray Diffraction and Rietveld Refinement
The crystal structure of CaH₂P₂O₇ is determined and refined using powder X-ray diffraction (XRD) coupled with the Rietveld method.
Protocol: Powder XRD and Rietveld Refinement
-
Sample Preparation: The synthesized CaH₂P₂O₇ powder is gently ground to ensure a random crystallite orientation and a uniform particle size. The powder is then mounted on a sample holder.
-
Data Collection (Conventional XRD):
-
Instrument: A standard powder diffractometer in Bragg-Brentano geometry.
-
X-ray Source: Cu Kα radiation (λ ≈ 1.5406 Å).
-
Scan Range (2θ): 10° to 90°.
-
Step Size: 0.02°.
-
Time per Step: 1-2 seconds.
-
-
Rietveld Refinement:
-
Software: A suitable Rietveld refinement program (e.g., GSAS, FullProf).
-
Initial Model: The previously determined unit cell parameters and space group (C2/c) are used as a starting point.
-
Refined Parameters: The following parameters are typically refined in a sequential manner:
-
Scale factor
-
Background coefficients (e.g., using a Chebyshev polynomial function)
-
Zero-point error
-
Unit cell parameters
-
Peak profile parameters (e.g., using a pseudo-Voigt function to model the peak shapes)
-
Atomic coordinates (if a suitable starting model is available)
-
Isotropic displacement parameters for each atom
-
-
Goodness-of-Fit: The refinement is considered complete when the calculated diffraction pattern shows good agreement with the experimental data, indicated by low R-values (e.g., Rwp, Rp) and a goodness-of-fit (χ²) value close to 1.
-
Signaling Pathways and Logical Relationships
Based on the available literature, there is no evidence to suggest that CaH₂P₂O₇ is directly involved in biological signaling pathways or has applications in drug development as a therapeutic agent. Its relevance to the field is more likely as a biomaterial or a component in pharmaceutical formulations.
The logical workflow for the synthesis and characterization of CaH₂P₂O₇ can be visualized as follows.
Caption: Workflow for the synthesis and characterization of CaH₂P₂O₇.
Conclusion
This technical guide has detailed the crystal structure of CaH₂P₂O₇, which crystallizes in the monoclinic space group C2/c. The structure is notable for its layers of hydrogen-bonded dihydrogen pyrophosphate anions. The guide has also provided representative experimental protocols for its synthesis via thermal dehydration and its characterization using powder X-ray diffraction and Rietveld refinement. While direct biological signaling activity has not been reported, the foundational structural and chemical information presented here is vital for researchers exploring the applications of this and related pyrophosphate compounds.
References
The Thermal Decomposition Pathway of Calcium Dihydrogen Pyrophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition pathway of calcium dihydrogen pyrophosphate (CaH₂P₂O₇). The information presented is curated from scientific literature and is intended to support research and development activities where the thermal behavior of this compound is of interest. This document details the decomposition sequence, intermediate and final products, and the analytical methodologies used for characterization.
Introduction
This compound is a member of the calcium phosphate family of compounds. Its thermal stability and decomposition pathway are of significant interest in various fields, including ceramics, biomaterials, and as an intermediate in the production of other calcium phosphate-based materials. Understanding the precise temperature ranges and products of its decomposition is crucial for controlling material properties and for the synthesis of desired final products.
Thermal Decomposition Pathway
The thermal decomposition of this compound is primarily a dehydration process, leading to the formation of various polymorphs of calcium polyphosphate (Ca(PO₃)₂). The generally accepted pathway involves the following key transformations:
-
Initial Decomposition: Upon heating, this compound loses water.
-
Formation of γ-Ca(PO₃)₂: The initial major crystalline product of the decomposition is the gamma polymorph of calcium polyphosphate.
-
Polymorphic Transformations: With increasing temperature, γ-Ca(PO₃)₂ undergoes phase transitions to other polymorphs, namely β-Ca(PO₃)₂ and subsequently α-Ca(PO₃)₂.
The overall chemical equation for the primary decomposition step is:
CaH₂P₂O₇(s) → Ca(PO₃)₂(s) + H₂O(g)
Quantitative Decomposition Data
The thermal decomposition of this compound can be quantitatively assessed using thermogravimetric analysis (TGA). The key event is the loss of water, which results in a measurable weight loss.
| Decomposition Step | Temperature Range (°C) | Theoretical Weight Loss (%) | Observed Weight Loss (%) |
| CaH₂P₂O₇ → γ-Ca(PO₃)₂ + H₂O | 250 - 400 | ~8.34% | Data not available |
| γ-Ca(PO₃)₂ → β-Ca(PO₃)₂ | 690 - 750 | No weight loss | No weight loss |
| β-Ca(PO₃)₂ → α-Ca(PO₃)₂ | > 750 | No weight loss | No weight loss |
Experimental Protocols
The study of the thermal decomposition of this compound relies on several key analytical techniques. The following are detailed methodologies for these experiments.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Objective: To determine the temperature ranges of decomposition and the associated weight changes, as well as to identify endothermic or exothermic transitions.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DTA.
Methodology:
-
Sample Preparation: A small amount of finely ground this compound powder (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
The crucible is placed on the TGA balance.
-
The furnace is sealed, and the system is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere and to carry away any gaseous products.
-
-
Thermal Program:
-
The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: The weight of the sample and the temperature difference between the sample and a reference are continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to identify the temperature ranges of weight loss. The DTA curve (ΔT vs. temperature) is analyzed to identify endothermic or exothermic peaks corresponding to phase transitions or reactions.
In-situ High-Temperature X-ray Diffraction (HT-XRD)
Objective: To identify the crystalline phases present at different temperatures during the thermal decomposition process.
Instrumentation: An X-ray diffractometer equipped with a high-temperature chamber.
Methodology:
-
Sample Preparation: A thin layer of this compound powder is uniformly spread on the sample holder of the high-temperature chamber.
-
Instrument Setup:
-
The sample holder is placed inside the high-temperature chamber.
-
The chamber is sealed and can be maintained under a controlled atmosphere (e.g., inert gas flow) or vacuum.
-
-
Thermal and Diffraction Program:
-
An initial XRD pattern is collected at room temperature.
-
The sample is heated to a series of increasing temperatures (e.g., in steps of 50 or 100°C) with a defined heating rate and a holding time at each temperature to ensure thermal equilibrium.
-
At each temperature step, an XRD pattern is recorded over a specific 2θ range (e.g., 10-70°).
-
-
Data Analysis: The collected XRD patterns at different temperatures are analyzed to identify the crystalline phases present by comparing the diffraction peaks with standard diffraction patterns from databases (e.g., JCPDS-ICDD). This allows for the direct observation of the transformation from CaH₂P₂O₇ to the different polymorphs of Ca(PO₃)₂.
Visualization of the Decomposition Pathway
The following diagram illustrates the logical progression of the thermal decomposition of this compound.
The following diagram illustrates a typical experimental workflow for analyzing the thermal decomposition.
Navigating the Aqueous Solubility of Calcium Dihydrogen Pyrophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the aqueous solubility of calcium dihydrogen pyrophosphate (CaH₂P₂O₇). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible scientific literature, this guide establishes a framework for understanding its expected behavior. This is achieved by presenting detailed information on the closely related and extensively studied compound, calcium pyrophosphate dihydrate (CPPD; Ca₂P₂O₇·2H₂O). The principles governing the solubility of CPPD, along with the methodologies for its characterization, offer valuable insights and practical approaches for the study of this compound.
Quantitative Solubility Data: A Comparative Approach
While specific solubility values for this compound are not readily found, the solubility of calcium pyrophosphate dihydrate (CPPD) has been determined under various conditions. This data, summarized in Table 1, serves as a crucial reference point for estimating the behavior of this compound.
| Compound | Condition | Temperature (°C) | Solubility | Reference |
| Calcium Pyrophosphate Dihydrate (CPPD) | 0.1 M Tris-HCl buffer, pH 7.4 | 37 | 60 µM | [1][2][3] |
| Calcium Dihydrogen Phosphate Monohydrate (orthophosphate) | Cold Water | 30 | 1.8 g/100 cc | [4] |
| Calcium Dihydrogen Phosphate (orthophosphate) | Water | 25 | 1 g/100 g | [5] |
| Calcium Dihydrogen Phosphate Hydrate (orthophosphate) | Water | 30 | 18 g/L | [6] |
Table 1: Solubility of Calcium Pyrophosphate Dihydrate and Related Compounds. This table presents the solubility of CPPD in a buffered solution, providing a benchmark for the expected solubility of pyrophosphate salts. For comparative purposes, the higher solubility of the orthophosphate forms is also included.
Factors Influencing Solubility
The solubility of calcium pyrophosphates is not a fixed value but is influenced by a multitude of physicochemical factors. Understanding these factors is critical for controlling the dissolution and precipitation of these compounds in aqueous environments.[1][2][3][7]
-
pH: A decrease in pH generally leads to an increase in the solubility of calcium pyrophosphates.[1][2][3][7]
-
Ionic Strength: Higher ionic strength of the solution tends to increase solubility.[1][2][3][7]
-
Temperature: The effect of temperature on the solubility of calcium phosphates can be complex, with some studies indicating increased solubility with temperature while others show the opposite for related compounds.[8][9][10]
-
Presence of Other Ions:
-
Complexing Agents: Substances like albumin can increase solubility by binding to calcium ions.[1][2][3][7]
-
Enzymatic Hydrolysis: The enzymatic conversion of pyrophosphate to orthophosphate can significantly impact the equilibrium and affect solubility.[1][2][3][7]
-
Crystal Size: Smaller crystal size results in a larger surface area-to-volume ratio, leading to a faster dissolution rate and potentially higher apparent solubility.[1][2][3][7]
Figure 1. Factors Influencing Solubility. A diagram illustrating the key factors that can affect the aqueous solubility of calcium pyrophosphates.
Experimental Protocols for Solubility Determination
While a specific, standardized protocol for this compound is not detailed in the reviewed literature, the methodologies employed for other sparingly soluble calcium salts, particularly CPPD, are directly applicable.
Preparation of Saturated Solutions
A common approach involves the preparation of a saturated solution by agitating an excess of the solid calcium pyrophosphate salt in the aqueous medium of interest (e.g., deionized water, buffer solutions) for an extended period to ensure equilibrium is reached.[1][2][3] The temperature should be precisely controlled throughout the equilibration process.
Separation of Solid and Liquid Phases
After equilibration, the solid and liquid phases must be carefully separated. This is typically achieved by filtration through a fine-pore membrane filter (e.g., 0.22 µm or 0.45 µm) or by high-speed centrifugation.[2]
Analysis of the Saturated Solution
The concentration of dissolved calcium and/or pyrophosphate in the clear supernatant or filtrate is then determined using appropriate analytical techniques.
-
Radiotracer Method: A highly sensitive method involves the use of ⁴⁵Ca-labeled crystals. The amount of dissolved calcium is determined by measuring the radioactivity of the supernatant using liquid scintillation counting.[1][2][3][7]
-
Atomic Absorption/Emission Spectroscopy (AAS/AES) or Inductively Coupled Plasma (ICP): These techniques are commonly used to accurately measure the total calcium concentration in the solution.
-
Ion Chromatography: This method can be used to separate and quantify both pyrophosphate and any potential hydrolysis products like orthophosphate.
-
Colorimetric/Spectrophotometric Methods: Various colorimetric assays are available for the determination of phosphate and pyrophosphate concentrations in aqueous solutions.[12]
-
Titration: Titration methods can be employed to determine the pyrophosphate content in aqueous samples.[13]
Figure 2. Experimental Workflow. A generalized workflow for the experimental determination of the solubility of a sparingly soluble calcium salt.
Conclusion
The aqueous solubility of this compound is a critical parameter for its application in various scientific and industrial fields, including drug development. While direct quantitative data is sparse, a robust understanding of its behavior can be extrapolated from the extensive research on calcium pyrophosphate dihydrate. The solubility is anticipated to be highly dependent on environmental factors such as pH, ionic strength, and the presence of complexing agents. The experimental protocols outlined in this guide provide a solid foundation for researchers to accurately determine the solubility of this compound under their specific conditions of interest. Further research is warranted to establish a definitive quantitative solubility profile for this compound.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Determination of pyrophosphates by titration | Metrohm [metrohm.com]
- 3. A new spectrofluorometric method for pyrophosphate assay based on the fluorescence enhancement of trypsin-stabilized copper clusters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Factors affecting the solubility of calcium pyrophosphate dihydrate crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chalcogen.ro [chalcogen.ro]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Temperature on Solubility | Department of Chemistry | University of Washington [chem.washington.edu]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. ruipugroup.com [ruipugroup.com]
An In-depth Technical Guide to the Chemical Properties of Acid Calcium Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Calcium Pyrophosphate (CAPP), chemically known as Calcium Dihydrogen Diphosphate (CaH₂P₂O₇), is an inorganic compound widely utilized in the food industry as a leavening agent.[1][2] Beyond its established role in baking, its properties as a stable, inorganic phosphate merit closer examination for potential applications in pharmaceutical sciences. This technical guide provides a comprehensive overview of the core chemical properties of Acid Calcium Pyrophosphate, detailing its synthesis, structure, and reactivity. The document summarizes key quantitative data, outlines relevant experimental protocols for its analysis, and explores its functional characteristics, providing a foundational resource for researchers in material science and drug formulation.
Chemical Identity and Physical Properties
Acid Calcium Pyrophosphate is a white, odorless, crystalline powder.[3][4] It is recognized as a food-grade substance by international regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is described in the Food Chemicals Codex (FCC).[5][6]
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| Chemical Name | Calcium Dihydrogen Diphosphate[4] |
| Synonyms | Acid Calcium Pyrophosphate (CAPP), Monocalcium Dihydrogen Pyrophosphate[2][3] |
| Molecular Formula | CaH₂P₂O₇[3][4] |
| Molecular Weight | 216.04 g/mol [4] |
| CAS Number | 14866-19-4[3][4] |
| INS Number | 450(vii)[2][3] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Appearance | White crystals or powder[3][4] | |
| Solubility | Insoluble or sparingly soluble in water; Soluble in dilute hydrochloric and nitric acids.[1] | The low water solubility is crucial for its function as a slow-acting leavening agent. |
| pH (1% solution) | Approximately 2.0 - 4.0[1] | The acidic nature is fundamental to its role as a leavening acid. |
| Density | ~2.22 g/cm³ | Varies with grade and particle size. |
| Loss on Drying | Not more than 1% (105°C, 4h)[3] | Indicates it is an anhydrous salt. |
Synthesis and Manufacturing
The commercial production of Acid Calcium Pyrophosphate is typically achieved through the thermal decomposition of Monocalcium Phosphate (also known as Calcium Dihydrogen Phosphate, Ca(H₂PO₄)₂). The process begins with the reaction of a calcium source with phosphoric acid.
The overall manufacturing process can be summarized in the following workflow:
Caption: Manufacturing workflow for Acid Calcium Pyrophosphate.
The key chemical transformations in this process are:
-
Formation of Monocalcium Phosphate: 2H₃(PO₄) + CaO → Ca(H₂PO₄)₂ + H₂O
-
Thermal Conversion to Acid Calcium Pyrophosphate: Ca(H₂PO₄)₂ + Heat (Δ) → CaH₂P₂O₇ + H₂O
Chemical Reactivity and Functional Properties
Leavening Action
The primary industrial application of Acid Calcium Pyrophosphate is as a leavening acid in baked goods.[1] It is classified as a slow-acting or heat-activated leavening agent.[1] Its low solubility at room temperature means it reacts minimally with sodium bicarbonate (baking soda) during the mixing of dough or batter. The reaction accelerates upon heating during the baking process, providing a controlled release of carbon dioxide gas. This delayed reaction is critical for achieving the desired texture and volume in many baked products.
The overall leavening reaction is: CaH₂P₂O₇ + 2NaHCO₃ → CaNa₂P₂O₇ + 2H₂O + 2CO₂(g)
Caption: Leavening reaction pathway of Acid Calcium Pyrophosphate.
Thermal Decomposition
Acid Calcium Pyrophosphate is formed by the thermal treatment of monocalcium phosphate monohydrate.[7] The process involves the loss of water of hydration followed by an intramolecular dehydration of the protonated phosphate groups.[7] Further heating of Acid Calcium Pyrophosphate above 400°C will lead to its decomposition. The thermal decomposition of Ca(H₂PO₄)₂•H₂O is a complex, multi-stage process where CaH₂P₂O₇ is a key intermediate. The final product upon strong ignition (above 500°C) is typically calcium polyphosphate, Ca(PO₃)₂.[7]
Crystal Structure
Detailed crystallographic data for Acid Calcium Pyrophosphate (CaH₂P₂O₇) is not widely reported in scientific literature. However, extensive research is available for the closely related compound, dicalcium pyrophosphate (Ca₂P₂O₇), which exists in several anhydrous and hydrated polymorphic forms. For instance, the high-temperature α-Ca₂P₂O₇ form is monoclinic with the space group P2₁/n, while the lower-temperature β-form is tetragonal.[8] The dihydrate (Ca₂P₂O₇·2H₂O), which is clinically relevant in calcium pyrophosphate deposition disease (CPPD), exists in triclinic and monoclinic forms.[8][9] Researchers studying CaH₂P₂O₇ may find the structural analyses of these related compounds to be a useful reference point for characterization.
Experimental Protocols
Standardized analytical methods for Acid Calcium Pyrophosphate are outlined by regulatory bodies like JECFA and in the Food Chemicals Codex.
Assay for Phosphate Content (JECFA Method Summary)
This protocol determines the purity of the substance by measuring its total phosphorus content, expressed as P₂O₅.
-
Sample Preparation: Accurately weigh approximately 200 mg of the sample. Dissolve it in a mixture of 25 mL of water and 10 mL of dilute nitric acid solution.[3]
-
Digestion: Boil the solution for 30 minutes to ensure all phosphate is in the orthophosphate form.[3]
-
Precipitation: If necessary, filter the solution. Adjust the temperature to approximately 50°C and add 75 mL of ammonium molybdate solution. Maintain the temperature at 50°C for 30 minutes with occasional stirring, then let it stand for at least 16 hours at room temperature. This precipitates the phosphate as ammonium phosphomolybdate.[3]
-
Washing: Decant the supernatant and wash the precipitate with a 1% potassium nitrate solution until the filtrate is no longer acidic.[3]
-
Titration: Transfer the precipitate and filter paper to the original vessel. Add a precise volume (50.0 mL) of 1N sodium hydroxide to dissolve the precipitate. Add phenolphthalein indicator and titrate the excess sodium hydroxide with 1N sulfuric acid.[3]
-
Calculation: The amount of sodium hydroxide consumed is used to calculate the percentage of P₂O₅ in the original sample. Each mL of 1N NaOH is equivalent to 3.088 mg of P₂O₅.[3]
Solubility Determination (General Protocol)
While a specific official protocol for CaH₂P₂O₇ was not identified, a general equilibrium solubility protocol can be adapted.
-
Medium Preparation: Prepare buffer solutions at relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.[10]
-
Sample Addition: Add an excess amount of Acid Calcium Pyrophosphate to a known volume of each buffer solution in a sealed container. This ensures that a saturated solution is formed.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. Equilibrium is confirmed when the concentration of the dissolved substance does not significantly change between sequential time points (e.g., 24 and 48 hours).[10]
-
Sample Separation: Separate the undissolved solid from the solution using centrifugation or filtration (e.g., through a 0.45-μm filter).[11]
-
Quantification: Analyze the concentration of dissolved calcium or phosphate in the clear supernatant using a validated analytical method, such as atomic absorption spectroscopy for calcium or a colorimetric method for phosphate.[3][11]
-
Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL).
Relevance and Applications in Pharmaceutical Sciences
While Acid Calcium Pyrophosphate is not widely used as a pharmaceutical active ingredient, calcium phosphates as a class are of significant interest to drug development professionals. They are generally recognized as safe (GRAS), chemically stable, and of mineral origin.[12]
Potential roles for calcium phosphates, including CAPP, in pharmaceutical formulations include:
-
Excipients in Solid Dosage Forms: Due to their excellent flowability and high density, calcium phosphates are used as fillers and binders in direct compression tableting.[13] They can improve the flow of poorly compressible active pharmaceutical ingredients (APIs).[12]
-
Inert Fillers: Calcium phosphates are largely inert and do not swell or dissolve in water, making them suitable as densifiers in wet granulation processes.[12][13]
-
Nutrient Source: In nutraceuticals and supplements, they serve as a source of calcium and phosphorus.[12]
-
Drug Delivery Systems: Research into calcium phosphate nanoparticles suggests their potential as carriers for biomolecules like nucleic acids and proteins, owing to their biocompatibility and biodegradability.[1] The pH-responsive nature of some calcium phosphates could be exploited for targeted drug release.[1]
The specific properties of Acid Calcium Pyrophosphate—its acidic nature and slow reactivity—could potentially be leveraged in novel drug delivery systems requiring pH-triggered release or as a buffering agent in specific formulations. However, further research is needed to explore these applications.
References
- 1. researchgate.net [researchgate.net]
- 2. WHO | JECFA [apps.who.int]
- 3. fao.org [fao.org]
- 4. This compound | CaH2P2O7 | CID 56842605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Food safety and quality: detail [fao.org]
- 6. scribd.com [scribd.com]
- 7. chalcogen.ro [chalcogen.ro]
- 8. Calcium pyrophosphate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. who.int [who.int]
- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 12. expresspharma.in [expresspharma.in]
- 13. pharmaexcipients.com [pharmaexcipients.com]
An In-depth Technical Guide to Calcium Dihydrogen Pyrophosphate (CAS Number 14866-19-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium dihydrogen pyrophosphate (CaH₂P₂O₇), registered under CAS number 14866-19-4, is an inorganic compound that has garnered significant interest across various scientific disciplines.[1] Also known by synonyms such as Calcium Acid Pyrophosphate (CAPP), Monothis compound, and Acid Calcium Pyrophosphate, this white crystalline powder is recognized for its roles as a food additive, a component in biomaterials, and its involvement in pathological calcification.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and characterization protocols, and its relevance in drug development and biological signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 14866-19-4 | [1] |
| Molecular Formula | CaH₂P₂O₇ | [1][2] |
| Molecular Weight | 215.97 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Solubility | Sparingly soluble in water, insoluble in ethanol. Soluble in hydrochloric and nitric acids. | [3] |
| Synonyms | Calcium Acid Pyrophosphate (CAPP), Monothis compound, Acid Calcium Pyrophosphate, INS No. 450(vii) | [2] |
Synthesis and Characterization
Experimental Synthesis Protocols
Multiple methods can be employed for the synthesis of calcium pyrophosphates. The specific phase obtained often depends on the reaction conditions such as pH, temperature, and the presence of other ions. Below are detailed protocols for the synthesis of calcium phosphate precursors which can be thermally treated to obtain calcium pyrophosphate.
Protocol 1: Precipitation from Aqueous Solution
This method involves the direct precipitation of calcium phosphate phases from aqueous solutions of calcium and phosphate salts.
-
Materials: Calcium chloride (CaCl₂), Sodium pyrophosphate (Na₄P₂O₇), Deionized water, Hydrochloric acid (HCl)
-
Procedure:
-
Prepare a solution of sodium pyrophosphate in deionized water.
-
Prepare a separate solution of calcium chloride in deionized water.
-
With careful control of pH and temperature, slowly add the calcium chloride solution to the sodium pyrophosphate solution with constant stirring.
-
The resulting precipitate, a hydrated form of calcium pyrophosphate, is then collected by filtration.
-
The precipitate is washed with deionized water to remove any soluble byproducts.
-
The washed product is dried under controlled conditions (e.g., in an oven at a specific temperature) to obtain the desired hydration state.
-
The anhydrous form can be prepared by heating dicalcium phosphate.[3]
-
Protocol 2: Hydrolysis of α-Tricalcium Phosphate (α-TCP)
This method is commonly used for the preparation of calcium-deficient hydroxyapatite but can be adapted for pyrophosphate-containing cements.
-
Materials: α-Tricalcium phosphate (α-Ca₃(PO₄)₂), Disodium dihydrogen pyrophosphate (Na₂H₂P₂O₇), Deionized water.
-
Procedure:
-
Prepare a powder mixture of α-TCP and Na₂H₂P₂O₇ at the desired molar ratio.
-
Prepare a liquid phase, typically deionized water or a dilute phosphate solution.
-
Mix the powder and liquid phases to form a paste.
-
Allow the paste to set and harden over a specific period.
-
The resulting solid can be characterized to determine the phases present.
-
Characterization Techniques
A suite of analytical techniques is essential for the comprehensive characterization of synthesized this compound.
| Technique | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, purity assessment, and crystallite size determination.[4][5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., P-O-P, O-H) and confirmation of the pyrophosphate anion.[4] |
| Thermogravimetric Analysis (TGA) | Determination of water of hydration content and thermal stability.[5] |
| Raman Spectroscopy | Complementary vibrational spectroscopy for phase identification and chemical interaction studies.[6] |
| Scanning Electron Microscopy (SEM) | Visualization of particle morphology, size, and surface characteristics. |
Quantitative Analysis
Protocol: Titrimetric Determination of Calcium Content
This protocol outlines a method for the quantitative determination of calcium in a calcium phosphate sample via complexometric titration with EDTA.[7]
-
Materials: this compound sample, Hydrochloric acid (HCl), Hydroxynaphthol blue indicator, Triethanolamine, Potassium hydroxide (KOH) solution, Standardized disodium ethylenediaminetetraacetate (EDTA) solution.
-
Procedure:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a minimal amount of hydrochloric acid.
-
Add hydroxynaphthol blue indicator and triethanolamine.
-
Adjust the pH of the solution to 12.3-12.5 with potassium hydroxide solution.
-
Titrate the solution with a standardized EDTA solution until the color changes from wine-red to a clear blue, indicating the endpoint.
-
The concentration of calcium in the sample can be calculated based on the volume and concentration of the EDTA solution used.
-
Applications in Drug Development
Calcium phosphates, including pyrophosphates, are promising materials for drug delivery systems due to their biocompatibility and biodegradability.[8][9][10][11]
Drug Delivery Systems
Calcium phosphate nanoparticles can serve as carriers for various therapeutic agents.[10][11][12] The porous nature of some calcium pyrophosphate preparations allows for the loading of drugs, which can then be released in a controlled manner.[13][14]
Experimental Workflow: Drug Loading and Release Study
Caption: Workflow for a typical drug loading and release experiment.
Biocompatibility Assessment
The biocompatibility of this compound is a critical factor for its use in drug delivery and tissue engineering. Biocompatibility is typically assessed following the guidelines of ISO 10993.[15][16][17][18][19]
Key In Vitro Biocompatibility Tests (ISO 10993-5):
-
Cytotoxicity Assays: These tests evaluate the potential of a material to cause cell death or inhibit cell growth. Common methods include the MTT assay, XTT assay, and neutral red uptake assay.[15]
-
Hemocompatibility Assays (ISO 10993-4): These tests are crucial for materials that will come into contact with blood and assess parameters like hemolysis and coagulation.
-
Genotoxicity Assays (ISO 10993-3): These assays determine if a material can cause damage to the genetic material of cells.
Role in Biological Signaling Pathways
Calcium pyrophosphate deposition is the hallmark of calcium pyrophosphate deposition (CPPD) disease, a common form of inflammatory arthritis also known as pseudogout. Research has identified key signaling pathways involved in the regulation of extracellular pyrophosphate (ePPi) levels, which are crucial in the pathogenesis of CPPD.
ANKH and ENPP1 Signaling
The transmembrane protein ANKH and the ecto-enzyme ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) are central to the regulation of ePPi.[20][21]
-
ANKH: This protein is believed to be a transporter of intracellular PPi to the extracellular space. Gain-of-function mutations in the ANKH gene are associated with familial forms of CPPD, leading to increased ePPi levels.[22][23][24]
-
ENPP1: This enzyme generates ePPi by hydrolyzing extracellular ATP.
Caption: ANKH and ENPP1 in ePPi regulation.
Osteoprotegerin (OPG) Signaling in Chondrocytes
Osteoprotegerin (OPG), a member of the tumor necrosis factor (TNF) receptor superfamily, has also been implicated in cartilage biology and osteoarthritis.[25] Studies have shown that OPG can directly affect chondrocytes.[26][27][28]
-
OPG and Chondrocyte Proliferation: OPG has been shown to promote the proliferation of chondrocytes through the MEK/ERK signaling pathway.[26][27]
-
OPG and Matrix Metalloproteinases (MMPs): OPG can influence the expression of enzymes involved in cartilage degradation, such as ADAMTS-5 and tissue inhibitor of metalloproteinases (TIMPs).[26][27]
Caption: OPG signaling in chondrocytes.
Conclusion
This compound is a multifaceted compound with significant implications for both industrial applications and biomedical research. Its well-defined chemical properties and the availability of established synthesis and characterization methods make it an accessible material for scientific investigation. For drug development professionals, its potential as a biocompatible drug delivery vehicle warrants further exploration. Furthermore, understanding its role in pathological calcification and the associated signaling pathways may open new avenues for therapeutic interventions in conditions like CPPD disease. This guide provides a foundational resource for researchers and scientists embarking on studies involving this versatile inorganic compound.
References
- 1. This compound | CaH2P2O7 | CID 56842605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. Calcium pyrophosphate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Direct complexometric titration of calcium phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. inl.elsevierpure.com [inl.elsevierpure.com]
- 11. Preparation and application of calcium phosphate nanocarriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flame-Made Calcium Phosphate Nanoparticles with High Drug Loading for Delivery of Biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive In Vitro Testing of Calcium Phosphate-Based Bioceramics with Orthopedic and Dentistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Challenging applicability of ISO 10993-5 for calcium phosphate biomaterials evaluation: Towards more accurate in vitro cytotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. emergobyul.com [emergobyul.com]
- 19. fda.gov [fda.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. The Role of ANK in Calcium Pyrophosphate Deposition Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The ANKH gene and familial calcium pyrophosphate dihydrate deposition disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Modulation of OPG, RANK and RANKL by human chondrocytes and their implication during osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. spandidos-publications.com [spandidos-publications.com]
- 27. Osteoprotegerin promotes the proliferation of chondrocytes and affects the expression of ADAMTS-5 and TIMP-4 through MEK/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. spandidos-publications.com [spandidos-publications.com]
The Hygroscopicity of Calcium Dihydrogen Pyrophosphate Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Hygroscopicity
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature.[2] This phenomenon can occur through absorption or adsorption.[2] For powdered pharmaceutical ingredients and excipients, the degree of hygroscopicity can significantly impact:
-
Physical Stability: Moisture uptake can lead to changes in crystal structure, particle size, and morphology.
-
Chemical Stability: The presence of water can accelerate degradation pathways such as hydrolysis.[3]
-
Flowability and Processing: Increased moisture content can lead to powder agglomeration and poor flow, affecting manufacturing processes like blending and tableting.
-
Product Performance: In formulations like leavening systems, premature moisture interaction can compromise efficacy.
Calcium Dihydrogen Pyrophosphate: An Overview
This compound (CAS No. 14866-19-4) is a white, crystalline powder.[1][4] It belongs to the family of calcium phosphates and is recognized by several synonyms, including acid calcium pyrophosphate and monothis compound.[5] Its primary roles in various industries stem from its chemical properties as a stabilizer, leavening agent, emulsifier, and nutrient.[4] Given its application in powdered form, understanding its behavior in the presence of atmospheric moisture is paramount for formulation development and ensuring product shelf-life.
Quantitative Hygroscopicity Data
Specific moisture sorption isotherm data for this compound powder is not extensively reported in publicly available literature. However, a typical representation of such data would be in the form of a moisture sorption isotherm graph and a corresponding data table. The following table is a representative example of how hygroscopicity data for a pharmaceutical powder would be presented.
Table 1: Representative Hygroscopicity Data for a Pharmaceutical Powder
| Relative Humidity (%) | % Weight Change (Sorption) | % Weight Change (Desorption) |
| 0 | 0.00 | 0.85 |
| 10 | 0.25 | 0.90 |
| 20 | 0.50 | 0.95 |
| 30 | 0.75 | 1.00 |
| 40 | 1.00 | 1.10 |
| 50 | 1.25 | 1.20 |
| 60 | 1.50 | 1.35 |
| 70 | 1.80 | 1.60 |
| 80 | 2.20 | 2.00 |
| 90 | 3.00 | 3.00 |
Note: The data in this table is illustrative and does not represent actual experimental results for this compound.
Experimental Protocols for Hygroscopicity Determination
The hygroscopic properties of a powder are typically determined using gravimetric methods, where the change in mass of a sample is measured as a function of relative humidity (RH) at a constant temperature.[6] Dynamic Vapor Sorption (DVS) is a common and sophisticated technique for this purpose.[7]
Dynamic Vapor Sorption (DVS) Method
Objective: To determine the moisture sorption and desorption characteristics of this compound powder by measuring the change in mass at various relative humidity levels.
Apparatus: A Dynamic Vapor Sorption analyzer, which consists of a microbalance, a humidity and temperature-controlled sample chamber, and a data acquisition system.[6]
Methodology:
-
Sample Preparation: A small amount of the this compound powder (typically 5-15 mg) is accurately weighed and placed in the sample pan of the DVS instrument.[2] The sample may be pre-dried, for instance at 60°C under 0% RH, to establish a dry reference weight, though care must be taken to not alter the material's structure.[8]
-
Sorption Phase: The sample is exposed to a continuous flow of nitrogen or air with a pre-determined relative humidity.[9] The RH is typically increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).[10]
-
Equilibration: At each RH step, the sample's mass is continuously monitored until it reaches a stable equilibrium, defined by a mass change per unit time ( dm/dt ) below a specified threshold (e.g., <0.0005%/min).[10]
-
Desorption Phase: After reaching the maximum RH, the process is reversed, and the RH is decreased in a stepwise manner back to the starting point (e.g., 0% RH).[10] The mass change during this phase is also recorded at each step after reaching equilibrium.
-
Data Analysis: The change in mass at each RH level is plotted against the relative humidity to generate a moisture sorption-desorption isotherm. This graph provides insights into the material's hygroscopic nature, including the presence of hysteresis (differences between the sorption and desorption curves).[2]
Logical Relationships in Hygroscopicity
The interaction of this compound powder with atmospheric moisture follows a logical cause-and-effect relationship. This can be visualized as a simple pathway diagram.
References
- 1. gjphosphate.com [gjphosphate.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. fao.org [fao.org]
- 5. This compound | CaH2P2O7 | CID 56842605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. measurlabs.com [measurlabs.com]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. tainstruments.com [tainstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. 2.6. Dynamic Vapor Sorption [bio-protocol.org]
An In-depth Technical Guide to the Molecular Structure of Monocalcium Dihydrogen Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocalcium dihydrogen pyrophosphate (CaH2P2O7) is an inorganic compound belonging to the family of calcium phosphates. While the broader class of calcium phosphates has been extensively studied for its roles in biomineralization, biomaterials, and as food additives, the specific characteristics of the dihydrogen pyrophosphate salt of calcium are less commonly explored in biological and pharmaceutical research. This technical guide provides a comprehensive overview of the molecular structure of monothis compound, detailing its crystallographic parameters, synthesis, and potential, though currently underexplored, relevance to biological systems.
Chemical and Physical Properties
Monothis compound is a white crystalline solid. A summary of its key identifiers and properties is provided in Table 1.
| Property | Value | Reference |
| Chemical Formula | CaH2P2O7 | [1] |
| IUPAC Name | calcium [hydroxy(oxido)phosphoryl] hydrogen phosphate | [1] |
| Molecular Weight | 216.04 g/mol | [1] |
| CAS Number | 14866-19-4 | [1] |
| Appearance | White crystals or powder | [1] |
Table 1: Key Chemical and Physical Properties of Monothis compound.
Molecular Structure and Crystallography
The definitive crystal structure of monothis compound was determined through in-situ high-temperature X-ray powder diffraction experiments.[2] The compound crystallizes in the monoclinic system with the space group C2/c.[2] The fundamental building blocks of the crystal lattice are distorted CaO6 octahedra and dihydrogen pyrophosphate anions ([H2P2O7]2-).[2]
The CaO6 octahedra are isolated and connected to neighboring dihydrogen pyrophosphate groups through corner-sharing oxygen atoms. The [H2P2O7]2- anions are interconnected by strong hydrogen bonds, forming infinite layers that are oriented parallel to the c-axis of the unit cell.[2]
A summary of the crystallographic data is presented in Table 2.
| Crystallographic Parameter | Value | Reference |
| Crystal System | Monoclinic | [2] |
| Space Group | C2/c | [2] |
| Unit Cell Parameters | ||
| a | 7.3276(1) Å | [2] |
| b | 8.1282(1) Å | [2] |
| c | 9.7632(1) Å | [2] |
| β | 101.2392(7)° | [2] |
Table 2: Crystallographic Data for Monothis compound.
Due to the lack of a publicly available Crystallographic Information File (CIF), specific bond lengths and angles are not detailed here. However, the structure consists of a P-O-P linkage characteristic of pyrophosphates and both P-O and P-OH bonds within the anion.
Experimental Protocols
Synthesis
A reliable method for the synthesis of pure, crystalline monothis compound is through the thermal decomposition of calcium cyclotetraphosphate tetrahydrate (Ca2P4O12·4H2O).[2]
Experimental Workflow for Synthesis:
Detailed Protocol:
-
Precursor: Obtain or synthesize calcium cyclotetraphosphate tetrahydrate (Ca2P4O12·4H2O).
-
Heating: Place the precursor material in a suitable crucible for high-temperature reactions.
-
Decomposition: Heat the sample in a furnace to a temperature above 473 K (200 °C). The formation of CaH2P2O7 has been observed at these temperatures.[2]
-
Cooling: After a sufficient reaction time, cool the sample down to room temperature.
-
Characterization: The resulting crystalline powder should be characterized to confirm the phase purity of CaH2P2O7.
Characterization
X-Ray Diffraction (XRD):
Powder XRD is the primary technique for confirming the synthesis of CaH2P2O7 and determining its phase purity.
-
Sample Preparation: The synthesized powder is finely ground to ensure random orientation of the crystallites.
-
Data Collection: The sample is mounted on a powder diffractometer. A monochromatic X-ray beam (typically Cu Kα) is used. Data is collected over a range of 2θ angles.
-
Data Analysis: The resulting diffraction pattern is compared with the known pattern for CaH2P2O7. Rietveld refinement can be performed to obtain detailed structural parameters.[2]
Biological and Pharmaceutical Relevance: A Field of Opportunity
Currently, there is a notable lack of specific research into the biological roles, signaling pathways, and drug development applications of monothis compound. The existing literature predominantly focuses on other forms of calcium phosphates or the broader biological significance of the pyrophosphate anion (PPi).
Inorganic pyrophosphate is a crucial metabolite involved in numerous biosynthetic reactions, including DNA and RNA synthesis.[3] It is also a key regulator of biomineralization.[4] Pyrophosphate analogues, such as bisphosphonates, are a well-established class of drugs for treating bone disorders, highlighting the therapeutic potential of targeting pyrophosphate-related pathways.[5]
The unique structure of CaH2P2O7, with its acidic protons, may offer different solubility and reactivity profiles compared to other calcium pyrophosphate salts. This could be of interest in the formulation of biomaterials or as a starting material for the synthesis of novel pyrophosphate-based therapeutic agents. The study of pyrophosphate analogues in drug design is an active area of research, with applications in antiviral and anticancer therapies.[6][7]
Logical Relationship for Potential Research:
Conclusion
Monothis compound possesses a well-defined crystalline structure that has been characterized by modern diffraction techniques. While its synthesis is achievable through thermal decomposition, its biological and pharmaceutical properties remain largely unexplored. For researchers and professionals in drug development, CaH2P2O7 represents a potential starting point for the design of new biomaterials or as a precursor in the synthesis of novel pyrophosphate analogues with therapeutic potential. The dearth of biological data highlights a significant opportunity for future research to elucidate the role of this specific calcium pyrophosphate salt in biological systems.
References
- 1. This compound | CaH2P2O7 | CID 56842605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrophosphate Stimulates Differentiation, Matrix Gene Expression and Alkaline Phosphatase Activity in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Thermogravimetric Analysis of Calcium Dihydrogen Pyrophosphate (CaH2P2O7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of calcium dihydrogen pyrophosphate (CaH₂P₂O₇). It details the thermal decomposition behavior of CaH₂P₂O₇, presents quantitative data from the analysis of its precursor compounds, and outlines a detailed experimental protocol for conducting TGA on calcium phosphates. This document is intended to serve as a valuable resource for professionals requiring an understanding of the thermal stability and decomposition characteristics of this material.
Introduction to the Thermal Behavior of CaH₂P₂O₇
This compound (CaH₂P₂O₇) is a significant intermediate compound in the thermal decomposition of other calcium phosphates, such as calcium dihydrogen phosphate monohydrate (Ca(H₂PO₄)₂·H₂O)[1]. The analysis of its thermal behavior is crucial for understanding the formation of various calcium polyphosphates, which have applications in biomaterials and ceramics.
The thermal decomposition of CaH₂P₂O₇ itself involves a dehydration process at elevated temperatures, leading to the formation of calcium metaphosphates. While comprehensive TGA data exclusively for pure CaH₂P₂O₇ is not extensively detailed in readily available literature, its thermal behavior can be elucidated from the multi-step decomposition of its precursors.
Thermal Decomposition Pathway
The thermal decomposition involving CaH₂P₂O₇ generally proceeds as follows:
-
Formation from Precursor: CaH₂P₂O₇ is typically formed from the thermal treatment of compounds like Ca(H₂PO₄)₂·H₂O. This initial stage involves the loss of water of hydration and intramolecular dehydration of the protonated phosphate groups[1]. The formation of crystalline CaH₂P₂O₇ has been observed in a temperature range of 190-250 °C[2].
-
Decomposition of CaH₂P₂O₇: Upon further heating, CaH₂P₂O₇ undergoes a condensation reaction, eliminating water and transforming into calcium metaphosphate. Reaction temperatures between 250 and 400 °C have been shown to lead to the synthesis of γ-Ca(PO₃)₂[2].
-
Formation of Final Product: At temperatures exceeding 500 °C, the final product of the thermal decomposition is typically calcium polyphosphate, Ca(PO₃)₂[1].
The overall simplified reaction for the decomposition of CaH₂P₂O₇ can be represented as:
CaH₂P₂O₇ → Ca(PO₃)₂ + H₂O
Quantitative Data from Thermogravimetric Analysis
The following table summarizes quantitative data derived from the thermal analysis of Ca(H₂PO₄)₂·H₂O, which includes the formation and subsequent decomposition of CaH₂P₂O₇ as an intermediate. The data presented is a composite from studies on this precursor under different experimental conditions[1].
| Temperature Range (°C) | Mass Loss (%) | Corresponding Event | Product(s) |
| 97 - 278 | 5.10 | Dehydration and initial condensation | CaH₂P₂O₇ and other intermediates |
| 278 - 500 | 14.42 | Condensation of CaH₂P₂O₇ and intermediates | Ca(PO₃)₂ |
| > 500 | Stable | - | Ca(PO₃)₂ |
Note: The presented data is based on the thermal decomposition of Ca(H₂PO₄)₂·H₂O and represents a multi-step process where CaH₂P₂O₇ is an intermediate. The mass loss percentages are indicative of the overall transformations.
Experimental Protocol for Thermogravimetric Analysis
This section provides a detailed methodology for conducting the thermogravimetric analysis of a calcium phosphate compound such as CaH₂P₂O₇.
4.1. Instrumentation
-
Thermogravimetric Analyzer: A high-precision TGA instrument capable of controlled heating rates and atmosphere is required.
-
Balance: A microbalance with high sensitivity integrated into the TGA system.
-
Crucibles: Alumina or platinum crucibles are typically used.
-
Gas Supply: A regulated supply of inert gas (e.g., nitrogen) or a reactive gas, depending on the experimental requirements.
4.2. Sample Preparation
-
Ensure the CaH₂P₂O₇ sample is in a fine, homogeneous powder form.
-
Accurately weigh a small amount of the sample (typically 5-15 mg) into a clean, tared TGA crucible.
-
Record the initial sample mass precisely.
4.3. TGA Measurement Procedure
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance mechanism.
-
Seal the furnace and purge with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere. Allow the system to stabilize.
-
-
Heating Program:
-
Set the initial temperature to ambient (e.g., 25 °C).
-
Program a linear heating ramp at a controlled rate, typically 10 °C/min.
-
Set the final temperature to a point where the decomposition is complete, for instance, 800-1000 °C.
-
-
Data Acquisition:
-
Start the heating program and continuously record the sample mass as a function of temperature and time.
-
The TGA software will generate a thermogram (mass vs. temperature) and often a derivative thermogravimetric (DTG) curve (rate of mass change vs. temperature).
-
4.4. Data Analysis
-
Analyze the resulting thermogram to identify the temperature ranges where mass loss occurs.
-
Calculate the percentage mass loss for each distinct decomposition step.
-
Use the DTG curve to determine the peak temperatures of maximum decomposition rates for each step.
-
Correlate the observed mass losses with the theoretical mass losses for the proposed decomposition reactions to identify the evolved volatile species and the resulting solid products.
Visualization of the Decomposition Pathway
The following diagrams illustrate the logical workflow of the thermogravimetric analysis and the thermal decomposition pathway of CaH₂P₂O₇.
Caption: Experimental workflow for the thermogravimetric analysis of CaH₂P₂O₇.
Caption: Thermal decomposition pathway of CaH₂P₂O₇ to Ca(PO₃)₂.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Calcium Dihydrogen Pyrophosphate via Precipitation Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium dihydrogen pyrophosphate (CaH₂P₂O₇), also known as acidic calcium pyrophosphate, is a member of the calcium phosphate family of compounds. Its applications in the pharmaceutical and drug development sectors are of growing interest, particularly in areas such as excipients for controlled-release formulations, components in biocompatible ceramics, and as a source of calcium and pyrophosphate ions. The synthesis of CaH₂P₂O₇ with high purity and controlled physicochemical properties is crucial for these applications.
This document provides detailed application notes and experimental protocols for the synthesis of this compound via a wet chemical precipitation method. The protocols described herein are based on established principles of calcium phosphate chemistry, focusing on the reaction of a soluble calcium salt with a pyrophosphate source under controlled acidic conditions.
Synthesis Pathway and Logical Relationships
The synthesis of this compound via precipitation is predicated on the reaction of a soluble calcium salt with a pyrophosphate source in an acidic aqueous medium. The low pH is critical to ensure the formation of the dihydrogen pyrophosphate anion (H₂P₂O₇²⁻), which then precipitates with the calcium ions.
Caption: Experimental workflow for the precipitation synthesis of this compound.
Experimental Protocols
This section details two primary protocols for the synthesis of this compound. Protocol A utilizes sodium dihydrogen pyrophosphate, while Protocol B employs pyrophosphoric acid.
Protocol A: Synthesis from Sodium Dihydrogen Pyrophosphate and Calcium Chloride
This protocol is based on the reaction:
Na₂H₂P₂O₇ + CaCl₂ → CaH₂P₂O₇(s) + 2NaCl
Materials:
-
Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Sodium dihydrogen pyrophosphate (Na₂H₂P₂O₇)
-
Hydrochloric acid (HCl), 1 M solution
-
Deionized water
-
Ethanol
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
pH meter
-
Vacuum filtration apparatus (Büchner funnel, filter paper, and flask)
-
Drying oven or vacuum desiccator
Procedure:
-
Prepare Reactant Solutions:
-
Calcium Chloride Solution: Dissolve a specific amount of calcium chloride dihydrate in deionized water to achieve the desired concentration (refer to Table 1 for examples).
-
Sodium Dihydrogen Pyrophosphate Solution: Dissolve a stoichiometric equivalent of sodium dihydrogen pyrophosphate in deionized water.
-
-
Precipitation:
-
Place the calcium chloride solution in a beaker on a magnetic stirrer and begin stirring at a moderate speed.
-
Slowly add the sodium dihydrogen pyrophosphate solution to the calcium chloride solution dropwise.
-
Monitor the pH of the mixture continuously. If the pH rises above 4.0, add 1 M HCl dropwise to maintain the pH in the range of 3.5-4.0.
-
A white precipitate of this compound will form.
-
-
Aging the Precipitate:
-
Once the addition of the pyrophosphate solution is complete, continue stirring the suspension at room temperature for 1-2 hours to allow the precipitate to age and for the reaction to go to completion.
-
-
Isolation and Purification:
-
Set up the vacuum filtration apparatus.
-
Pour the suspension into the Büchner funnel and apply vacuum to separate the precipitate from the supernatant.
-
Wash the precipitate cake with deionized water three times to remove soluble byproducts such as sodium chloride.
-
Perform a final wash with ethanol to aid in the drying process.
-
-
Drying:
-
Carefully transfer the filter cake to a watch glass or drying dish.
-
Dry the precipitate in a vacuum oven at 60-80 °C for 12-24 hours, or until a constant weight is achieved.
-
-
Characterization:
-
The final product, a white powder, should be characterized by X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and elemental analysis to confirm its identity and purity.
-
Protocol B: Synthesis from Pyrophosphoric Acid and Calcium Nitrate
This protocol is based on the reaction:
H₄P₂O₇ + Ca(NO₃)₂ → CaH₂P₂O₇(s) + 2HNO₃
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Pyrophosphoric acid (H₄P₂O₇)
-
Deionized water
-
Ethanol
Equipment:
-
Same as Protocol A.
Procedure:
-
Prepare Reactant Solutions:
-
Calcium Nitrate Solution: Dissolve a specific amount of calcium nitrate tetrahydrate in deionized water (see Table 1 for examples).
-
Pyrophosphoric Acid Solution: Prepare a solution of pyrophosphoric acid in deionized water at the desired concentration.
-
-
Precipitation:
-
Place the pyrophosphoric acid solution in a beaker on a magnetic stirrer.
-
Slowly add the calcium nitrate solution to the pyrophosphoric acid solution dropwise while stirring.
-
A white precipitate will form. The acidic nature of the pyrophosphoric acid should maintain a low pH, but it is advisable to monitor to ensure it remains below 4.0.
-
-
Aging, Isolation, Purification, and Drying:
-
Follow steps 3 through 5 from Protocol A.
-
-
Characterization:
-
Characterize the final product using XRD, FTIR, and elemental analysis.
-
Data Presentation
The following tables provide illustrative quantitative data for the synthesis of this compound. Actual results may vary based on specific experimental conditions.
Table 1: Example Reaction Parameters for Synthesis of CaH₂P₂O₇
| Parameter | Protocol A | Protocol B |
| Calcium Salt | Calcium Chloride Dihydrate | Calcium Nitrate Tetrahydrate |
| Pyrophosphate Source | Sodium Dihydrogen Pyrophosphate | Pyrophosphoric Acid |
| Concentration of Cation Solution | 0.5 M | 0.5 M |
| Concentration of Anion Solution | 0.5 M | 0.5 M |
| Molar Ratio (Ca:P₂O₇) | 1:1 | 1:1 |
| Reaction Temperature | 25 °C (Room Temperature) | 25 °C (Room Temperature) |
| Target pH | 3.5 - 4.0 | < 4.0 |
| Aging Time | 2 hours | 2 hours |
Table 2: Expected Yield and Purity of Synthesized CaH₂P₂O₇
| Parameter | Expected Value |
| Theoretical Yield | Dependent on starting material quantities |
| Actual Yield | > 90% |
| Purity (by elemental analysis) | > 98% |
| Appearance | White crystalline powder |
Characterization of this compound
a) X-ray Diffraction (XRD)
XRD is used to confirm the crystalline phase of the synthesized product. The diffraction pattern of CaH₂P₂O₇ should be compared with standard reference patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD).
b) Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in the sample. The spectrum of CaH₂P₂O₇ is expected to show characteristic absorption bands for P-O-P bonds (pyrophosphate group) and P-O-H bonds.
c) Elemental Analysis
Elemental analysis, such as Inductively Coupled Plasma (ICP) analysis, can be used to determine the calcium to phosphorus (Ca/P) molar ratio, which should be 1:2 for CaH₂P₂O₇.
Troubleshooting and Considerations
-
Low Yield: This may be due to incomplete precipitation or loss of product during washing. Ensure that the pH is maintained in the optimal range and that the precipitate is allowed to age sufficiently.
-
Impure Product: The presence of other calcium phosphate phases can occur if the pH is not strictly controlled. A pH above 4.0 may lead to the formation of less protonated calcium pyrophosphates. Thorough washing is essential to remove soluble byproducts.
-
Amorphous Product: Insufficient aging time or rapid precipitation may result in an amorphous product. Slower addition of reactants and adequate aging can promote crystallinity.
By following these detailed protocols and considering the key experimental parameters, researchers can reliably synthesize this compound for a variety of applications in the pharmaceutical and drug development fields.
Application Notes and Protocols for Sol-Gel Synthesis of Calcium Pyrophosphate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of calcium pyrophosphate (CPP) nanoparticles using the sol-gel method. This document is intended to guide researchers in the preparation and characterization of CPP nanoparticles for various applications, including drug delivery and bone regeneration.
Introduction
Calcium pyrophosphate (CPP), a type of calcium phosphate bioceramic, is a key intermediate in biological mineralization.[1] Its biocompatibility, non-toxic nature, and osteoconductivity make it a highly attractive material for a range of biomedical applications.[1] The sol-gel synthesis route offers significant advantages for producing nanoparticles with controlled size, high purity, and desired morphology.[2] This method allows for the synthesis of amorphous calcium phosphate precursors that can be subsequently heat-treated to form crystalline β-calcium pyrophosphate (β-CPP).[3]
Applications
Calcium phosphate-based nanoparticles are extensively studied for their potential in bone tissue engineering due to their chemical similarity to the mineral component of bone, excellent biocompatibility, and bioactivity.[4] They serve as effective carriers for a variety of therapeutic agents.
Drug and Gene Delivery
The high surface-area-to-volume ratio of nanoparticles makes them ideal for drug loading.[5][6] Calcium phosphate nanoparticles are particularly well-suited as carriers for drugs, proteins, and nucleic acids (pDNA, siRNA, miRNA).[7] Their inherent biodegradability into harmless calcium and phosphate ions is a significant advantage.[7] The nanoparticles can be functionalized to target specific cells or tissues, and they are readily dissolved at the low pH found within endosomes and lysosomes, facilitating the release of their cargo inside the cell.[7]
Bone Regeneration
Synthetic β-CPP is a promising alternative to hydroxyapatite (HA) and beta-tricalcium phosphate (β-TCP) in bone regenerative therapies.[1] It is biocompatible, absorbable, and osteoconductive, meaning it supports the growth of new bone tissue.[1] Studies have shown that nanoscaled biphasic calcium phosphate particles can modulate the local immune environment and promote osteogenesis, the formation of new bone.[8]
Experimental Protocols
The following protocols are based on established sol-gel synthesis methods for calcium phosphate nanoparticles, with specific parameters adapted for the synthesis of β-calcium pyrophosphate.
Protocol 1: Sol-Gel Synthesis of β-Calcium Pyrophosphate Nanoparticles
This protocol details the synthesis of β-CPP nanoparticles from calcium and phosphorus precursors in an ethanol medium, followed by a calcination step to induce crystallization.
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Phosphorus pentoxide (P₂O₅)
-
Ethanol (CH₃CH₂OH)
-
Deionized water
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stirrer with hotplate
-
Drying oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 1.67 M solution of Calcium nitrate tetrahydrate in ethanol.
-
Prepare a 0.5 M solution of Phosphorus pentoxide in ethanol. The initial Ca/P molar ratio of the precursors should be 1.67.[3]
-
-
Sol Formation:
-
Slowly add the phosphorus precursor solution to the calcium precursor solution under vigorous stirring at room temperature.
-
-
Aging:
-
Allow the resulting sol to age for 21 hours under continuous stirring to form a gel.[3]
-
-
Drying:
-
Transfer the gel to a suitable container and dry in an oven at 80°C for 20 hours to obtain an amorphous calcium phosphate (ACP) powder.[3]
-
-
Calcination:
Characterization of Nanoparticles
A comprehensive characterization of the synthesized nanoparticles is crucial to ensure the desired physicochemical properties.
-
Crystallinity and Phase Purity: X-ray Diffraction (XRD) is used to determine the crystalline phase of the nanoparticles and confirm the formation of β-CPP.
-
Morphology and Size: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the shape and size of the nanoparticles. The morphology of β-CPP can change from irregular shapes at lower calcination temperatures to regular cuboids at 600°C and above.[3]
-
Elemental Composition: Energy-Dispersive X-ray Spectroscopy (EDS) is used to determine the elemental composition and calculate the Ca/P ratio of the final product.
-
Particle Size Distribution and Zeta Potential: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension. Zeta potential measurements provide information about the surface charge and stability of the nanoparticle suspension.[9]
Quantitative Data
The following tables summarize typical quantitative data obtained from the characterization of sol-gel synthesized calcium pyrophosphate and other calcium phosphate nanoparticles.
Table 1: Physicochemical Properties of β-Calcium Pyrophosphate Nanoparticles
| Parameter | Value | Calcination Temperature (°C) | Reference |
| Crystallite Size (nm) | 61.71 | 800 | [3] |
| Ca/P Molar Ratio | 0.89 | 800 | [3] |
| Ca/O Molar Ratio | 0.21 | 800 | [3] |
Table 2: Characterization of Amorphous Calcium Phosphate Nanoparticles
| Parameter | Value | Reference |
| Zeta Potential (mV) | -22 | [9] |
| Average Particle Size (DLS, nm) | 329 ± 66 | [9] |
| Polydispersity Index (PDI) | 0.28 | [9] |
Table 3: Surface Area and Particle Size of Spray-Dried Calcium Phosphate Nanoparticles
| Ca/P Ratio | Specific Surface Area (m²/g) | Equivalent Spherical Diameter (d_BET, nm) |
| 1.00 | 12 ± 2 | 172 |
| 1.33 | 35 ± 1 | 54 |
| 1.50 | 45 ± 1 | 42 |
| 1.67 | 50 ± 1 | 38 |
| Data adapted from a study on spray-dried nanoparticles for comparison of properties.[10] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the sol-gel synthesis of β-calcium pyrophosphate nanoparticles.
Caption: Sol-gel synthesis workflow for β-CPP nanoparticles.
Signaling Pathways in Osteogenesis
While specific signaling pathways for calcium pyrophosphate nanoparticles are still under investigation, research on other calcium phosphate nanoparticles, such as hydroxyapatite (HA), has shed light on their interaction with bone cells. These nanoparticles can influence key signaling pathways involved in osteoblast differentiation and bone formation. For instance, nano-hydroxyapatite has been shown to potentially involve the mTOR signaling pathway to induce autophagy in osteoblasts.[8] Additionally, the ERK/MAPK signaling pathway has been implicated in the stimulation of osteoblast differentiation and mineralization by gold nanoparticles, a principle that may have parallels in the action of bioactive ceramic nanoparticles.[11]
The diagram below illustrates a generalized view of signaling pathways that can be influenced by bioactive nanoparticles to promote osteogenesis.
Caption: Potential signaling pathways in osteogenesis influenced by nanoparticles.
References
- 1. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. Calcium phosphate coated nanoparticles for drug delivery: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Flame-Made Calcium Phosphate Nanoparticles with High Drug Loading for Delivery of Biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoscaled biphasic calcium phosphate modulates osteogenesis and attenuates LPS-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sol-gel synthesis of amorphous calcium phosphate nanoparticles in brown rice substrate and assessment of their cytotoxicity and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Properties of Nanoparticles of Calcium Phosphates With Various Ca/P Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functionalized calcium phosphate nanoparticles to direct osteoprotegerin to bone lesion sites in a medaka (Oryzias latipes) osteoporosis model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Characterization of Calcium Dihydrogen Pyrophosphate using X-ray Diffraction (XRD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium dihydrogen pyrophosphate (CaH₂P₂O₇) is an important inorganic compound, often serving as a precursor in the synthesis of various calcium polyphosphates and biomaterials.[1][2] In the pharmaceutical and materials science sectors, precise characterization of the crystalline structure of such materials is critical. It influences key properties including solubility, stability, and bioavailability. X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used for the phase identification, crystallinity assessment, and detailed structural analysis of crystalline materials like CaH₂P₂O₇.[3] This document provides a comprehensive protocol for the analysis of CaH₂P₂O₇ powder samples using XRD, followed by data analysis via the Rietveld refinement method.
Quantitative Data: Crystallographic Properties
The structural parameters of a crystalline material are foundational to its characterization. For this compound, the crystal structure has been determined from powder X-ray diffraction data.[1] The key crystallographic data are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | CaH₂P₂O₇ | [4] |
| Crystal System | Monoclinic | [1] |
| Lattice Constant a | 10.3682(1) Å | [1] |
| Lattice Constant b | 9.5001(1) Å | [1] |
| Lattice Constant c | 9.5552(1) Å | [1] |
| Angle β | 93.45(4)° | [1] |
| Molecular Weight | 216.04 g/mol | [4] |
Detailed Experimental Protocol
This protocol outlines the procedure for acquiring and analyzing high-quality powder XRD data for this compound.
1. Sample Preparation
Proper sample preparation is crucial for obtaining reliable XRD data. The goal is to present a flat, smooth surface of randomly oriented crystallites to the X-ray beam.
-
Grinding: If the CaH₂P₂O₇ sample consists of coarse particles or aggregates, gently grind it into a fine, homogenous powder using an agate mortar and pestle. This minimizes preferred orientation effects.
-
Sample Amount: Typically, 100-200 mg of powder is sufficient for a standard powder sample holder.
-
Mounting:
-
Place the powder into the well of a zero-background sample holder (e.g., single-crystal silicon).
-
Gently press the powder to pack it firmly.
-
Use a flat edge, such as a glass microscope slide, to carefully level the surface of the powder so it is perfectly flush with the surface of the sample holder. An incorrect sample height can introduce significant errors in the measured peak positions (2θ).
-
2. Instrumentation and Data Collection
The following parameters are typical for a standard powder diffractometer. Users should adapt them based on the specific instrument and analytical goals.
-
Instrument: A standard laboratory powder X-ray diffractometer equipped with a goniometer.
-
X-ray Source: Cu Kα radiation (λ ≈ 1.5418 Å) is commonly used.
-
Generator Settings: Operate the X-ray generator at settings such as 40 kV and 40 mA.
-
Scan Parameters:
-
Scan Type: Continuous scan
-
Scan Range (2θ): 10° to 70° (or wider if high-resolution data at high angles is needed).
-
Step Size: 0.02° in 2θ.
-
Time per Step (Scan Speed): 1-2 seconds (a slower scan speed improves signal-to-noise ratio).
-
-
Optics: Use appropriate divergence slits, anti-scatter slits, and receiving slits to control the beam geometry and reduce background noise.
3. Data Analysis
-
Phase Identification:
-
The collected XRD pattern (intensity vs. 2θ) should be processed to identify the crystalline phases present.
-
Compare the experimental peak positions and relative intensities to a standard reference database, such as the ICDD (International Centre for Diffraction Data) PDF file, to confirm the material is CaH₂P₂O₇ and to identify any crystalline impurities.
-
-
Rietveld Refinement:
-
For detailed quantitative analysis, perform a Rietveld refinement using specialized software (e.g., GSAS-II, FullProf, TOPAS).
-
The Rietveld method is a powerful technique that fits a calculated theoretical diffraction pattern to the entire experimental pattern.
-
This iterative, least-squares refinement process allows for the precise determination of structural parameters including:
-
Lattice parameters.
-
Crystallite size and microstrain.
-
Atomic coordinates.
-
Quantitative phase analysis (in case of mixtures).
-
-
The quality of the refinement is assessed using numerical indicators such as the weighted profile R-factor (Rwp) and goodness-of-fit (χ²).
-
Visualized Workflow
The logical flow of the XRD analysis process, from sample preparation to final data interpretation, is illustrated below.
Caption: Workflow for XRD analysis of CaH₂P₂O₇ powder.
References
Application Notes and Protocols for FTIR Spectroscopy of Pyrophosphate Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to FTIR Spectroscopy for Pyrophosphate Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and versatile analytical technique used for the identification and characterization of pyrophosphate compounds. This non-destructive method measures the absorption of infrared radiation by a sample, providing a unique molecular "fingerprint" based on the vibrational frequencies of its chemical bonds. For researchers in drug development and various scientific fields, FTIR spectroscopy offers a rapid and sensitive means to investigate the structure, composition, and purity of pyrophosphate-containing materials.
Pyrophosphates (P₂O₇⁴⁻) are anions of pyrophosphoric acid and are found in a variety of inorganic and biological contexts. They play crucial roles in biochemical reactions, bone metabolism, and as components of various materials. FTIR spectroscopy is particularly well-suited for studying these compounds due to the characteristic vibrational modes of the P-O and P-O-P bonds within the pyrophosphate group.
Applications in Research and Drug Development
FTIR spectroscopy of pyrophosphate compounds has a wide range of applications, including:
-
Material Identification and Characterization: Confirming the identity and purity of synthesized pyrophosphate compounds.
-
Polymorph and Hydration State Analysis: Distinguishing between different crystalline forms (polymorphs) and hydration states of pyrophosphate salts, such as calcium pyrophosphate dihydrate (CPPD), which is implicated in joint diseases.[1]
-
Quantitative Analysis: Determining the concentration of pyrophosphate in a sample, which is valuable in quality control and formulation development.[2][3][4]
-
Interaction Studies: Investigating the interaction of pyrophosphate compounds with other molecules, such as active pharmaceutical ingredients (APIs), excipients, or biological macromolecules.
-
Reaction Monitoring: Tracking the formation or degradation of pyrophosphate-containing species in chemical reactions.
Data Presentation: Characteristic FTIR Absorption Bands of Pyrophosphate Compounds
The following table summarizes the characteristic infrared absorption bands for various pyrophosphate compounds. These values can be used for the identification and characterization of unknown pyrophosphate samples. The exact peak positions may vary slightly depending on the specific metal cation, crystal structure, and sample preparation method.
| Compound | Wavenumber (cm⁻¹) | Vibrational Assignment | Reference(s) |
| General Pyrophosphate (P₂O₇⁴⁻) | ~1100 - 900 | Asymmetric and symmetric stretching of P-O bonds in PO₃ groups | [5] |
| ~750 | Asymmetric stretching of the P-O-P bridge | [5][6] | |
| ~550 | Symmetric stretching of the P-O-P bridge | [5] | |
| Sodium Pyrophosphate (Na₄P₂O₇) | 1094.56 | Broad band, likely due to Na₂SO₄ impurity or overlapping phosphate vibrations | [7] |
| ~1009.45 | P-O stretching | [7] | |
| ~600.52 | P-O-P bending | [7] | |
| Sodium Zinc Pyrophosphate (Na₂ZnP₂O₇) | 1009.45 | P-O stretching | [7] |
| 600.52 | P-O-P bending | [7] | |
| Titanium Pyrophosphate (TiP₂O₇) | 1276 | P=O stretching | [6] |
| 1119 | Ti-O-P skeletal stretching vibration | [6] | |
| 964 | P-OH stretching | [6] | |
| 748 | P-O-P deformational vibration | [6] | |
| 500-700 | Ti-O-Ti peaks | [6] | |
| Nickel Pyrophosphate (Ni₂P₂O₇) | 1013 | Asymmetric stretching vibration of the pyrophosphate (P₂O₇⁴⁻) anion | [8] |
| Calcium Pyrophosphate (β-Ca₂P₂O₇) | ~1000-1200 | P-O and P-O-P vibrations | [9] |
| 723, 753 | Characteristic peaks | [9] |
Experimental Protocols
Protocol 1: Qualitative Analysis of a Solid Pyrophosphate Compound using the KBr Pellet Method
This protocol describes the preparation of a potassium bromide (KBr) pellet for the qualitative analysis of a solid pyrophosphate sample.
Materials:
-
Pyrophosphate sample (solid, finely powdered)
-
Spectroscopic grade potassium bromide (KBr), dried in an oven at 110°C for 2-3 hours and stored in a desiccator.[10]
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
Procedure:
-
Sample Grinding: In an agate mortar, grind a small amount (1-2 mg) of the pyrophosphate sample to a fine powder.
-
Mixing with KBr: Add approximately 200-300 mg of dried KBr powder to the mortar.[10] A typical sample-to-KBr ratio is 0.5-1.0%.[10]
-
Thorough Mixing: Gently but thoroughly grind the sample and KBr together until a homogeneous mixture is obtained.
-
Loading the Die: Carefully transfer the mixture into the barrel of the pellet press die.
-
Pressing the Pellet: Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes.[10] It is recommended to apply a vacuum during pressing to remove trapped air and moisture, which can cause cloudy pellets.[10]
-
Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the transparent or translucent KBr pellet.
-
FTIR Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Collection: Collect a background spectrum using a blank KBr pellet or an empty sample holder.
-
Sample Spectrum Collection: Collect the FTIR spectrum of the sample.
-
Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands of the pyrophosphate compound by comparing the spectrum to reference spectra or the data in the table above.
Protocol 2: Quantitative Analysis of Pyrophosphate using a Calibration Curve
This protocol outlines the steps for quantitative analysis of a pyrophosphate compound in a solid mixture using FTIR spectroscopy.
Materials:
-
Pyrophosphate standard of known purity
-
Matrix material (e.g., KBr or another IR-transparent solid that does not react with the analyte)
-
Series of calibration standards with known concentrations of the pyrophosphate in the matrix
-
Unknown sample containing the pyrophosphate
-
FTIR spectrometer and software with quantitative analysis capabilities
Procedure:
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by accurately weighing and mixing known amounts of the pyrophosphate standard with the matrix material to cover the expected concentration range of the unknown sample. Prepare KBr pellets of each standard as described in Protocol 1.
-
FTIR Measurement of Standards: Record the FTIR spectrum for each calibration standard.
-
Selection of Analytical Band: Identify a characteristic absorption band of the pyrophosphate that is well-resolved and shows a linear relationship between absorbance and concentration (obeys Beer's Law).
-
Calibration Curve Construction: Using the quantitative analysis software, measure the peak height or peak area of the selected analytical band for each standard. Plot a calibration curve of absorbance (or peak area) versus the known concentration of the pyrophosphate.
-
Preparation of Unknown Sample: Prepare a KBr pellet of the unknown sample using the same procedure as for the standards.
-
FTIR Measurement of Unknown: Record the FTIR spectrum of the unknown sample.
-
Quantification: Measure the absorbance (or peak area) of the analytical band in the unknown sample's spectrum. Use the calibration curve to determine the concentration of the pyrophosphate in the unknown sample.[2]
Mandatory Visualizations
Caption: Experimental workflow for FTIR analysis of pyrophosphate compounds.
Caption: Inositol pyrophosphate signaling pathway.[1][5][7][11][12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. pelletpressdiesets.com [pelletpressdiesets.com]
- 3. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
- 4. ijcmas.com [ijcmas.com]
- 5. Metabolism and Functions of Inositol Pyrophosphates: Insights Gained from the Application of Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scienceijsar.com [scienceijsar.com]
- 10. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 11. mdpi.com [mdpi.com]
- 12. The inositol pyrophosphate pathway in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Dihydrogen Pyrophosphate as a Leavening Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium dihydrogen pyrophosphate, also known as calcium acid pyrophosphate (CAPP) or E450(vii), is a synthetically produced chemical compound widely utilized in the food industry as a leavening agent.[1][2][3] It is a slow-acting leavening acid that reacts with an alkaline source, typically sodium bicarbonate (baking soda), in the presence of moisture and heat to produce carbon dioxide gas.[2][4] This controlled gas release is crucial for the desirable texture and volume of various baked goods.[2][4] Beyond its primary role in leavening, this compound also functions as a dough improver, emulsifier, and acidity regulator.[1]
Chemical Formula: CaH₂P₂O₇[3][5]
Molecular Weight: 216.04 g/mol [5]
Mechanism of Action
The leavening action of this compound is a result of an acid-base reaction with sodium bicarbonate. This reaction is initiated by the presence of water and accelerated by heat during the baking process.[2][4] The slow reaction rate of CAPP at room temperature allows for minimal gas production during dough mixing and handling, with the majority of the carbon dioxide release occurring in the oven.[2][6] This delayed action is advantageous in preventing premature leavening and collapse of the dough structure.
The overall chemical reaction can be represented as:
Ca(H₂PO₄)₂(s) + 2NaHCO₃(s) → 2CO₂(g) + 2H₂O(g) + CaHPO₄(s) + Na₂HPO₄(s)[7][8]
The cations present in the leavening acid, such as calcium, can also play a role in strengthening the gluten network in the dough, thereby improving its elasticity and gas retention properties.[1][9]
Quantitative Data Presentation
The performance of a leavening acid is characterized by two key parameters: Neutralizing Value (NV) and Dough Rate of Reaction (DRR).
-
Neutralizing Value (NV): This is the amount of sodium bicarbonate (in parts by weight) that is neutralized by 100 parts of the leavening acid to produce a neutral pH in the final product.[10][11]
-
Dough Rate of Reaction (DRR): This measures the speed at which carbon dioxide is released from the dough under standardized conditions, indicating whether the leavening acid is fast- or slow-acting.[10][11][12]
| Leavening Acid | Chemical Formula | Neutralizing Value (NV) | Dough Rate of Reaction (DRR) | Key Characteristics |
| This compound (CAPP) | CaH₂P₂O₇ | 60 - 73 | Slow | Time-delayed, heat-accelerated reaction.[6][13] Provides calcium fortification and can be sodium-free.[13] |
| Monocalcium Phosphate (MCP), anhydrous | Ca(H₂PO₄)₂ | 80 | Delayed Hydration | A delayed-reacting form of MCP.[13] |
| Monocalcium Phosphate (MCP), monohydrate | Ca(H₂PO₄)₂·H₂O | 80 | Fast | Very fast-acting, reacts rapidly with baking soda upon hydration.[13] |
| Sodium Acid Pyrophosphate (SAPP) | Na₂H₂P₂O₇ | 72 | Time Delayed, Heat Accelerated | Reaction rate can be varied depending on the grade.[13] |
| Sodium Aluminum Phosphate (SALP) | NaH₁₄Al₃(PO₄)₈·4H₂O | 100 | Heat Activated | Does not produce gas until heated during baking.[13] |
| Dicalcium Phosphate Dihydrate (DCPD) | CaHPO₄·2H₂O | 33 | Heat Triggered | Reacts with baking soda in the late stages of baking at temperatures above 150°F (65°C).[14] |
Experimental Protocols
Determination of Dough Rate of Reaction (DRR)
This protocol measures the rate of carbon dioxide evolution from a dough system under controlled conditions.
Apparatus:
-
Dough Rate of Reaction apparatus (e.g., as described by Parks et al., 1960)[6][12]
-
Constant temperature water bath
-
Stirring mechanism
-
Pressure measuring device
Procedure:
-
Prepare a standardized dough formulation containing flour, water, shortening, and the leavening system (this compound and sodium bicarbonate).
-
Place the blended dry ingredients and shortening into the reaction vessel.
-
Add water and initiate mixing with a standardized stirring rate.
-
Seal the system and place it in a constant temperature water bath.
-
Record the pressure increase over time, which corresponds to the volume of carbon dioxide released.
-
The DRR is typically reported as the percentage of total carbon dioxide released at a specific time point (e.g., 8 minutes for SAPP).[6][12]
Evaluation of Dough Rheology using a Rheofermentometer
A rheofermentometer measures both gas production and dough development during fermentation.
Apparatus:
-
Rheofermentometer (e.g., Chopin Rheo F4)
-
Prepare a dough sample with a standardized formulation, including the leavening agent.
-
Place the dough in the rheofermentometer vat.
-
Set the instrument parameters, including temperature and test duration.
-
The instrument will simultaneously measure:
-
Dough Development: The height of the dough over time.
-
Gas Production: The total volume of gas produced.
-
Gas Retention: The volume of gas retained within the dough.
-
-
Analyze the resulting curves to determine parameters such as maximum dough height, total gas volume, and gas retention coefficient.
Texture Profile Analysis (TPA) of Baked Goods
TPA is an instrumental method used to quantify the textural properties of a food product, simulating the "two-bite" action of chewing.[17][18]
Apparatus:
-
Texture Analyzer equipped with a compression platen.
-
Prepare baked product samples (e.g., cakes) of uniform size and shape.
-
Place a sample on the Texture Analyzer platform.
-
Perform a two-cycle compression test with a defined probe, compression distance, and speed.
-
The instrument software will generate a force-time or force-distance curve.
-
From this curve, calculate textural parameters such as:
-
Hardness: The peak force during the first compression.
-
Cohesiveness: The ratio of the positive force area during the second compression to that of the first compression.
-
Springiness (Elasticity): The height that the sample recovers between the end of the first compression and the start of the second compression.
-
Chewiness: The product of hardness, cohesiveness, and springiness.
-
Resilience: The ratio of the area during the withdrawal of the first compression to the area of the first compression.
-
Crumb Structure Analysis using Digital Image Analysis
This method provides a quantitative evaluation of the internal cellular structure of baked goods.[2][3]
Apparatus:
-
High-resolution flatbed scanner or digital camera with controlled lighting.
-
Image analysis software (e.g., ImageJ, C-Cell).
-
Obtain a uniform slice from the center of the baked product.
-
Acquire a high-resolution digital image of the crumb surface.
-
Use the image analysis software to:
-
Segment the image: Differentiate between the gas cells (pores) and the solid crumb matrix.
-
Extract features: Quantify various structural parameters.
-
-
Analyze parameters such as:
-
Number of cells: The total count of gas cells in a defined area.
-
Cell size distribution: The average area and distribution of the gas cells.
-
Cell wall thickness: The average thickness of the solid matrix between cells.
-
Porosity (Void fraction): The percentage of the total area occupied by gas cells.
-
Visualizations
Caption: Chemical leavening pathway of this compound.
Caption: Experimental workflow for Texture Profile Analysis (TPA).
References
- 1. Effect of crumb cellular structure characterized by image analysis on cake softness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of Crumb Structure in Bread — C-Cell [bakingqualityanalyser.com]
- 3. bakerpedia.com [bakerpedia.com]
- 4. gjphosphate.com [gjphosphate.com]
- 5. This compound | CaH2P2O7 | CID 56842605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0350607A2 - Use of this compound as leavening acid in slow reacting leavening compositions and method for producing the same - Google Patents [patents.google.com]
- 7. brainly.com [brainly.com]
- 8. Solved Calcium dihydrogen phosphate, Ca(H2PO4)2, and sodium | Chegg.com [chegg.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. asianpubs.org [asianpubs.org]
- 11. ams.usda.gov [ams.usda.gov]
- 12. cerealsgrains.org [cerealsgrains.org]
- 13. iclfood.com [iclfood.com]
- 14. Chemical Leavening Basics [cerealsgrains.org]
- 15. Use of a Thermodynamic Sensor in Monitoring Fermentation Processes in Gluten-Free Dough Proofing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iaom.org [iaom.org]
- 17. bakerpedia.com [bakerpedia.com]
- 18. Texture Profile Analysis | American Society of Baking [asbe.org]
- 19. bakerpedia.com [bakerpedia.com]
- 20. Anato - Crumb structure analysis revolutionized [anato.ai]
- 21. Porous Crumb Structure of Leavened Baked Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Dihydrogen Pyrophosphate in Controlled Release Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium dihydrogen pyrophosphate, along with other members of the calcium phosphate family, presents a versatile platform for the development of controlled release drug delivery systems. These biomaterials are biocompatible and biodegradable, making them suitable for a variety of pharmaceutical applications, including oral solid dosage forms, bone cements, and nanoparticle-based drug carriers.[1][2][3][4] Their utility in controlled release formulations stems from their chemical properties, which can be tailored to modulate drug release kinetics.[5][6]
This document provides detailed application notes and experimental protocols for the use of this compound and related calcium phosphates in controlled release drug delivery.
Applications in Controlled Drug Release
Calcium phosphates, including dicalcium phosphate dihydrate (a chemical precursor to pyrophosphates), are utilized in various controlled release applications:
-
Oral Solid Dosage Forms: Dicalcium phosphate is a common excipient in tablet formulations, where it can act as a binder, filler, and disintegrant.[2][7][8][9][10] By modifying the formulation with polymers like hydroxypropyl methylcellulose (HPMC), the drug release profile can be effectively controlled.[11] The ratio of HPMC to dicalcium phosphate dihydrate is a critical factor in modulating the drug release rate.[12]
-
Bone Cements: Calcium phosphate cements (CPCs) can be formulated to be injectable and self-setting, making them excellent candidates for local drug delivery to bone.[4][13] These cements can be loaded with antibiotics, anti-inflammatory drugs, or growth factors to be released in a sustained manner at the site of a bone defect or infection.[5][6] The porosity and composition of the cement influence the drug release kinetics.[6]
-
Nanoparticles: Calcium phosphate nanoparticles offer a high surface-area-to-volume ratio, enabling efficient drug loading.[1][14][15] They are particularly promising for the delivery of biologics like proteins and nucleic acids due to their ability to protect the payload from degradation.[1][16][17] The release of drugs from these nanoparticles is often pH-responsive, with faster release in the acidic environment of endosomes and lysosomes, making them suitable for intracellular drug delivery.[1][18]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on calcium phosphate-based controlled release systems.
Table 1: Drug Encapsulation Efficiency in Calcium Phosphate-Based Nanoparticles
| Drug/Biomolecule | Carrier System | Encapsulation Efficiency (%) | Reference |
| siRNA | Calcium phosphate/PLGA nanoparticles | 37 | |
| DNA | Calcium phosphate/PLGA nanoparticles | 52 | |
| Bovine Serum Albumin | Calcium phosphate/PLGA nanoparticles | 78 |
Table 2: In Vitro Drug Release from Calcium Phosphate Cements
| Drug | Cement Composition | Release Duration | Key Findings | Reference |
| Indomethacin | Tetracalcium phosphate/Dicalcium phosphate dihydrate | > 8 hours | Release rate is dependent on drug loading and tablet geometry. | [6] |
| Alprazolam | Hydroxypropyl methylcellulose/Dicalcium phosphate dihydrate | > 12 hours | Insoluble excipients like dicalcium phosphate dihydrate slow the release rate. | [11] |
| Theophylline | Hydroxypropyl methylcellulose/Anhydrous dicalcium phosphate | > 8 hours | The ratio of HPMC to dicalcium phosphate is determinant for the release profile. | [12] |
Experimental Protocols
Protocol 1: Preparation of Dicalcium Phosphate Dihydrate (DCPD) Crystals
This protocol describes the synthesis of DCPD, a common precursor for pyrophosphates, using a wet chemical synthesis method.[19]
Materials:
-
Potassium hydrogen phosphate (K₂HPO₄) solution
-
Calcium chloride dihydrate (CaCl₂·2H₂O) solution
-
Deionized water
-
Sintered glass crucible
Procedure:
-
Prepare aqueous solutions of potassium hydrogen phosphate and calcium chloride dihydrate.
-
Add the potassium hydrogen phosphate solution to the calcium chloride dihydrate solution at an elevated pH.
-
Stir the resulting solution continuously and allow it to age for at least one hour to facilitate crystal growth.
-
Filter the precipitate through a sintered glass crucible.
-
Wash the collected crystals with deionized water.
-
Dry the purified DCPD crystals.
Protocol 2: Drug Loading into Porous Calcium Phosphate Scaffolds
This protocol outlines a method for loading a drug into a pre-formed porous calcium phosphate scaffold.
Materials:
-
Porous calcium phosphate scaffold
-
Drug solution (e.g., antibiotic dissolved in a suitable buffer)
-
Vacuum desiccator
-
Shaker or rotator
Procedure:
-
Prepare a solution of the desired drug at a known concentration.
-
Place the porous calcium phosphate scaffold into the drug solution.
-
Apply a vacuum to the system using a vacuum desiccator to facilitate the penetration of the drug solution into the pores of the scaffold.
-
After vacuum infiltration, transfer the scaffold to a shaker or rotator and incubate for a specified period (e.g., 24 hours) to allow for drug adsorption onto the scaffold material.
-
Remove the scaffold from the drug solution and gently blot any excess solution from the surface.
-
Dry the drug-loaded scaffold under sterile conditions (e.g., in a laminar flow hood).
Protocol 3: In Vitro Drug Release Study
This protocol describes a standard method for evaluating the in vitro release of a drug from a calcium phosphate-based delivery system.[20]
Materials:
-
Drug-loaded calcium phosphate formulation (e.g., tablets, cement, nanoparticles)
-
Phosphate-buffered saline (PBS) or other suitable release medium (e.g., 0.1 N HCl, citrate buffer)[20]
-
Shaking water bath or dissolution apparatus
-
Syringes and filters (if sampling from a suspension)
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Place a known amount of the drug-loaded calcium phosphate formulation into a vessel containing a defined volume of the release medium.
-
Maintain the temperature at 37°C using a shaking water bath or a calibrated dissolution apparatus.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Filter the collected samples to remove any particulate matter.
-
Analyze the concentration of the released drug in the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: Biocompatibility Testing - In Vitro Cytotoxicity Assay
This protocol provides a general guideline for assessing the in vitro cytotoxicity of calcium phosphate-based materials using a cell viability assay, in accordance with ISO 10993-5 standards.
Materials:
-
Calcium phosphate material (sterilized)
-
Mammalian cell line (e.g., fibroblasts, osteoblasts)
-
Cell culture medium
-
MTT or other cell viability reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Prepare extracts of the sterilized calcium phosphate material by incubating it in cell culture medium for a defined period (e.g., 24-72 hours) at 37°C.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Remove the culture medium and replace it with the prepared material extracts (or place the material in direct contact with the cells, depending on the specific test). Include positive (toxic substance) and negative (cell culture medium only) controls.
-
Incubate the cells for a specified time (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
Visualizations
Caption: Workflow for the preparation and evaluation of drug-loaded calcium phosphate scaffolds.
Caption: Key mechanisms governing drug release from a calcium phosphate matrix.
References
- 1. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ruipugroup.com [ruipugroup.com]
- 3. Application of calcium phosphate as a controlled-release device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium phosphate cements as drug delivery materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors influencing the drug release from calcium phosphate cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors influencing the drug release from calcium phosphate cements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theasengineers.com [theasengineers.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. ruipugroup.com [ruipugroup.com]
- 11. Investigation of excipient type and level on drug release from controlled release tablets containing HPMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug delivery strategies through 3D-printed calcium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Calcium phosphate drug nanocarriers with ultrahigh and adjustable drug-loading capacity: One-step synthesis, in situ drug loading and prolonged drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. impactfactor.org [impactfactor.org]
- 16. Encapsulation of Organic Molecules in Calcium Phosphate Nanocomposite Particles for Intracellular Imaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Encapsulation of organic molecules in calcium phosphate nanocomposite particles for intracellular imaging and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dissolutiontech.com [dissolutiontech.com]
Application Notes and Protocols for the Fabrication of Calcium Phosphate Bone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of calcium phosphate (CaP) bone scaffolds, a critical component in the field of bone tissue engineering and regenerative medicine. CaP-based materials, including hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP), are widely utilized due to their chemical similarity to the mineral phase of bone, excellent biocompatibility, and osteoconductivity.[1][2][3] This document outlines three prevalent fabrication techniques: 3D printing, freeze-casting, and electrospinning, offering detailed experimental protocols and summarizing key quantitative data to guide researchers in selecting and optimizing scaffold fabrication for their specific applications.
Key Properties of Calcium Phosphate Scaffolds
The efficacy of a bone scaffold is largely determined by its physical and mechanical properties, which can be tailored through various fabrication techniques. An ideal scaffold should possess an interconnected porous structure to facilitate cell infiltration, nutrient transport, and vascularization.[1][4] The pore size, porosity, and compressive strength are critical parameters that influence the biological response and mechanical stability of the scaffold.
Data Summary of Scaffold Properties
The following tables summarize the quantitative data on the properties of calcium phosphate scaffolds fabricated using different methods, as reported in the literature.
| Fabrication Method | Calcium Phosphate Phase | Porosity (%) | Pore Size (µm) | Compressive Strength (MPa) | Reference |
| 3D Printing | Hydroxyapatite/α-tricalcium phosphate | - | >300 | - | [5][6] |
| β-TCP | 38.8 ± 2.7 | 4.2 ± 0.6 | 24.16 ± 4.44 | [7] | |
| Calcium Phosphate Cement | - | < 100 | 41.56 ± 7.12 | [7][8] | |
| Calcium Phosphate | 60 | - | 5.5 | [9] | |
| Calcium Phosphate | 70 | - | 3.0 | [9] | |
| Calcium Phosphate | 80 | - | 1.0 | [9] | |
| Freeze-Casting | Hydroxyapatite | 40 - 65 | Variable | - | [10] |
| β-TCP/HA (Biphasic) | - | 10 - 20 | - | [11] | |
| Compaction | Calcium Phosphate Cement | 50 | - | 4 | [12] |
| Calcium Phosphate Cement | 31 | - | 37 | [12] |
Table 1: Physical and Mechanical Properties of Calcium Phosphate Scaffolds.
Experimental Protocols
Detailed methodologies for the fabrication of calcium phosphate bone scaffolds are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and material choices.
Protocol 1: 3D Printing of Calcium Phosphate Scaffolds via Direct Ink Writing (DIW)
This protocol describes the fabrication of CaP scaffolds using an extrusion-based 3D printing method, also known as direct ink writing. This technique allows for the precise control of both the external shape and internal architecture of the scaffold.[13]
Materials:
-
Calcium phosphate powder (e.g., β-TCP, HA)
-
Polyethylene glycol (PEG)
-
Hyaluronic acid
-
Lactic acid
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Distilled water
-
3D Bioplotter or similar extrusion-based 3D printer
-
Syringe with a tapered needle (e.g., 25G)
-
Humidified CO₂ incubator
Procedure:
-
Ink Preparation:
-
Prepare an aqueous solution by dissolving Na₂HPO₄, PEG, hyaluronic acid, and lactic acid in distilled water.
-
Homogenize the solution by stirring for 6 hours.
-
Prepare the calcium phosphate cement (CPC) powder by mixing β-TCP, hydroxyapatite, and other desired components.
-
Mix the CPC powder with the aqueous solution at a liquid-to-powder ratio of 0.8 mL/g to form a printable ink.[5]
-
-
3D Printing:
-
Post-Printing Processing:
-
After printing, incubate the scaffolds in a humidified CO₂ incubator at 37°C for 24 hours to allow for setting and hardening.[5]
-
Workflow for 3D Printing of Calcium Phosphate Scaffolds
A schematic workflow for the fabrication of calcium phosphate scaffolds using 3D printing.
Protocol 2: Fabrication of Calcium Phosphate Scaffolds by Freeze-Casting
Freeze-casting is a versatile technique that produces porous scaffolds with aligned, lamellar structures by controlled freezing of a ceramic slurry and subsequent sublimation of the frozen solvent.[10]
Materials:
-
Hydroxyapatite (HA) powder
-
Distilled water
-
Freeze-dryer
-
Muffle furnace
Procedure:
-
Slurry Preparation:
-
Prepare an aqueous suspension of HA powder with the desired solid loading (e.g., 50 wt%).
-
-
Freezing:
-
Freeze-Drying (Lyophilization):
-
Sintering:
-
Place the green body in a muffle furnace.
-
Sinter the scaffold at a high temperature (e.g., 1200°C) for 2 hours in an air atmosphere to achieve mechanical strength.[16]
-
Workflow for Freeze-Casting of Calcium Phosphate Scaffolds
A schematic workflow for the fabrication of calcium phosphate scaffolds using the freeze-casting method.
Protocol 3: Electrospinning of Calcium Phosphate Composite Scaffolds
Electrospinning is a technique used to produce nano- to micro-scale fibers, creating scaffolds that mimic the fibrous structure of the natural extracellular matrix.[17] This protocol describes the fabrication of a composite scaffold of Poly(lactic-co-glycolic acid) (PLGA) and calcium phosphate nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Calcium phosphate nanoparticles (e.g., HA, amorphous calcium phosphate)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFP) as a solvent
-
Electrospinning setup (high voltage power supply, syringe pump, spinneret, grounded collector)
Procedure:
-
Solution Preparation:
-
Dissolve PLGA in HFP to create a polymer solution (e.g., 10 wt%).
-
Disperse the calcium phosphate nanoparticles into the PLGA solution and stir until a homogenous suspension is achieved.
-
-
Electrospinning:
-
Load the composite solution into a syringe fitted with a metallic needle (spinneret).
-
Mount the syringe on a syringe pump to control the flow rate.
-
Apply a high voltage (e.g., 20-30 kV) to the spinneret.[18]
-
Position a grounded collector at a specific distance from the spinneret to collect the electrospun fibers.
-
Initiate the syringe pump to extrude the solution. The electrostatic forces will overcome the surface tension of the droplet at the spinneret tip, forming a jet that travels towards the collector, solidifying into fibers.
-
-
Scaffold Collection:
-
The fibrous scaffold will form on the surface of the grounded collector.
-
After a sufficient amount of time, turn off the high voltage and syringe pump.
-
Carefully remove the scaffold from the collector.
-
Workflow for Electrospinning of Calcium Phosphate Composite Scaffolds
A schematic workflow for the fabrication of calcium phosphate composite scaffolds via electrospinning.
Signaling Pathways in Bone Regeneration
The biological performance of calcium phosphate scaffolds is intimately linked to their ability to modulate key signaling pathways involved in bone formation and remodeling. Understanding these pathways is crucial for designing scaffolds that actively promote osteogenesis.
Several signaling pathways are critical for bone regeneration, including the Bone Morphogenetic Protein (BMP), Wnt, and Mitogen-Activated Protein Kinase (MAPK) pathways.[19][20][21][22]
-
BMP Pathway: BMPs are potent growth factors that induce the differentiation of mesenchymal stem cells into osteoblasts, a critical step in bone formation.[19][21]
-
Wnt Pathway: The Wnt/β-catenin signaling pathway plays a crucial role in osteoblast proliferation, differentiation, and survival.[21]
-
MAPK Pathway: The MAPK pathway is involved in transmitting extracellular signals to the nucleus, regulating gene expression related to osteoblast differentiation and function.[21][22]
Key Signaling Pathways in Osteoblast Differentiation
A simplified diagram of key signaling pathways leading to osteoblast differentiation.
These application notes and protocols provide a foundational guide for the fabrication and understanding of calcium phosphate bone scaffolds. Further optimization and characterization are encouraged to tailor scaffold properties for specific research and clinical needs.
References
- 1. Design and Characterization of Calcium Phosphate Ceramic Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Phosphate Scaffolds Combined with Bone Morphogenetic Proteins or Mesenchymal Stem Cells in Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Phosphate-Based Biomaterials for Bone Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3dprint.com [3dprint.com]
- 5. mdpi.com [mdpi.com]
- 6. Three-Dimensional Printing of Calcium Phosphate-Mesoporous Bioactive Glass Scaffolds for Bone Tissue Engineering [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ada.org [ada.org]
- 9. researchgate.net [researchgate.net]
- 10. arxiv.org [arxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of porosity reduction by compaction on compressive strength and microstructure of calcium phosphate cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. In Vivo Assessment on Freeze-Cast Calcium Phosphate-Based Scaffolds with a Selective Cell/Tissue Ingrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tubular Electrospun Composite Scaffolds for Potential Bone Tissue Engineering [scholarworks.indianapolis.iu.edu]
- 19. Signaling pathways in osteogenesis and osteoclastogenesis: Lessons from cranial sutures and applications to regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The roles of signaling pathways in bone repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Bone repair and key signalling pathways for cell-based bone regenerative therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Dihydrogen Pyrophosphate in Dental Remineralization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of effective agents for dental remineralization is a cornerstone of preventive dentistry and product development. While various calcium phosphate compounds have been investigated, the role of pyrophosphates, particularly calcium dihydrogen pyrophosphate, presents a nuanced and multifaceted area of study. Historically recognized for their anti-calculus properties by inhibiting hydroxyapatite crystal growth, recent research indicates that specific formulations containing pyrophosphate, in conjunction with a soluble calcium source and fluoride, can paradoxically enhance enamel remineralization.[1][2] This document provides a comprehensive overview of the application of calcium pyrophosphate-containing formulations in dental remineralization, detailing experimental protocols, quantitative data from key studies, and the underlying mechanisms of action.
It is important to note that the term "this compound" is not frequently used in dental literature. Instead, studies often refer to formulations containing "dicalcium phosphate dihydrate" (DCPD) or a combination of a soluble calcium source and pyrophosphate.[3][4][5] These formulations leverage the availability of calcium and phosphate ions to promote the repair of demineralized enamel.
Mechanism of Action
The primary mechanism for dental remineralization is the deposition of calcium and phosphate ions into the crystal voids of demineralized enamel.[6][7] Saliva naturally provides these ions, but its capacity can be overwhelmed by acidic challenges.[6][8] Remineralizing agents aim to supplement this natural process.
The role of pyrophosphate in this context is complex. On one hand, pyrophosphates are known chelating agents that inhibit the formation of calcium phosphate crystals, which is beneficial for preventing dental calculus (tartar).[2] This property would theoretically hinder the remineralization process.
However, studies on toothpastes containing fluoride, a soluble calcium source, and pyrophosphate (FCaP) have shown enhanced remineralization.[1] It is hypothesized that in such formulations, pyrophosphate may act to stabilize the calcium and fluoride ions, preventing their premature reaction and ensuring their availability at the tooth surface where they are needed for remineralization.[5] The presence of fluoride is crucial, as it catalyzes the formation of fluorapatite, a more acid-resistant mineral than the natural hydroxyapatite of enamel.[6]
Data Presentation
The following tables summarize quantitative data from key in vitro and in situ studies on the remineralization efficacy of formulations containing dicalcium phosphate dihydrate (DCPD) and pyrophosphate.
Table 1: Enamel Remineralization Measured by Surface Microhardness Recovery
| Treatment Group | Mean Percent Mineral Recovery (%) | Study Reference |
| 1000 ppm F MFP/DCPD Dentifrice | 55.7 | [4] |
| 1000 ppm F MFP/silica Dentifrice | 30.2 | [4] |
| DCPD Placebo | 24.1 | [4] |
| Silica Placebo | -0.9 | [4] |
| 1000 ppm F (from MFP) in DCPD base | 41.4 | [4] |
| 250 ppm F (from MFP) in DCPD base | 18.7 | [4] |
| 0 ppm F in DCPD base | 5.7 | [4] |
Table 2: Remineralization of Artificial Caries Lesions (In Situ Study)
| Treatment Group | Mean Reduction in Lesion Area (mm²) | Study Reference |
| Tooth Mousse Plus (CPP-ACPF) + Regular Toothpaste | 0.029 ± 0.010 | [9] |
| Clinpro Tooth Crème (fTCP) | 0.030 ± 0.009 | [9] |
| Regular Fluoride Toothpaste | 0.027 ± 0.009 | [9] |
Table 3: Remineralization Efficacy of a Fluoride, Soluble Calcium, and Pyrophosphate (FCaP) Toothpaste
| Parameter | 1450 ppm FCaP Toothpaste | 1450 ppm Fluoride-Only Toothpaste | 5000 ppm Fluoride-Only Toothpaste | Study Reference |
| Soluble Fluoride Retention | > 95% | - | - | [1] |
| Soluble Calcium Retention | ~30% | - | - | [1] |
| Remineralization | Significantly higher than 1450 ppm F-only | Lower than 1450 ppm FCaP | No improvement over other groups | [1] |
| Fluoride Penetration | Significantly higher than 1450 ppm F-only | Lower than 1450 ppm FCaP | Significantly higher than other groups | [1] |
Experimental Protocols
Protocol 1: In Situ Evaluation of Enamel Remineralization Using Surface Microhardness
This protocol is adapted from a study evaluating the effect of a dicalcium phosphate dihydrate (DCPD) abrasive in a dentifrice on enamel remineralization.[4]
1. Specimen Preparation:
- Bovine enamel blocks are prepared and polished.
- Baseline surface microhardness (SMH) is measured using a Vickers or Knoop microhardness tester.
2. Demineralization:
- Artificial caries-like lesions are created by exposing the enamel blocks to an acidic buffer solution or a bacterial culture (e.g., S. mutans) with sucrose.
- SMH is measured again to confirm demineralization.
3. In Situ Phase:
- Human subjects are fitted with custom maxillary palatal retainers designed to hold the demineralized enamel blocks.
- Subjects follow a standardized brushing protocol with the test dentifrice (e.g., brushing for 30 seconds, swishing for 60 seconds, followed by a water rinse).
- The enamel blocks are retained intra-orally for a specified period (e.g., 4 hours) to allow for remineralization from both the dentifrice and saliva.
4. Post-Treatment Analysis:
- Final SMH of the enamel blocks is measured.
- Percent mineral recovery is calculated using the formula: ((SMH_final - SMH_demin) / (SMH_baseline - SMH_demin)) * 100.
Protocol 2: In Vitro pH Cycling Model for Enamel Remineralization
This protocol is based on a study assessing a toothpaste containing fluoride, soluble calcium, and pyrophosphate (FCaP).[1]
1. Specimen Preparation:
- Bovine enamel specimens are prepared, and baseline surface characteristics are measured (e.g., quantitative light-induced fluorescence, microhardness).
- Artificial subsurface lesions are created.
2. pH Cycling Regimen (21 days):
- Demineralization: Immerse specimens in a demineralizing solution (e.g., acetate buffer, pH 4.5-5.0) for a set period daily (e.g., 2 hours).
- Treatment: Treat specimens with a slurry of the test toothpaste (e.g., 1 part toothpaste to 3 parts water) for a short duration (e.g., 3 minutes) twice daily.
- Remineralization: Between demineralization and treatment cycles, store the specimens in a remineralizing solution or artificial saliva.
3. Post-Cycling Analysis:
- Remeasure surface characteristics (quantitative light-induced fluorescence, microhardness).
- Perform elemental analysis (e.g., SEM-EDX) to determine the calcium-to-phosphorus ratio and fluoride uptake.
Protocol 3: Cytotoxicity and Biocompatibility Assay
This protocol outlines a general method for assessing the cytotoxicity of dental materials, adapted from studies on calcium phosphates.[10]
1. Material Preparation:
- Prepare extracts of the test material (e.g., this compound powder) by incubating it in a cell culture medium for a specified time (e.g., 24 hours) at 37°C.
- Prepare serial dilutions of the extract.
2. Cell Culture:
- Culture a relevant cell line, such as human dental pulp stem cells (hDPSCs) or normal oral fibroblasts.[10]
3. Cytotoxicity Assay (e.g., MTT Assay):
- Seed the cells in a 96-well plate and allow them to attach.
- Replace the culture medium with the prepared material extracts at various concentrations.
- Incubate for different time points (e.g., 24, 48, 72 hours).
- Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
- Solubilize the formazan crystals and measure the absorbance using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
References
- 1. Effect of adding soluble calcium and pyrophosphate to fluoride toothpaste on enamel remineralization: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The use of saturated DCPD in remineralization of artificial caries lesions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intra-oral remineralization of enamel with a MFP/DCPD and MFP/silica dentifrice using surface microhardness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo detection of calcium from dicalcium phosphate dihydrate dentifrices in demineralized human enamel and plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 7. Remineralisation of teeth - Wikipedia [en.wikipedia.org]
- 8. wellnesse.com [wellnesse.com]
- 9. Efficacy of two calcium phosphate pastes on the remineralization of artificial caries: a randomized controlled double-blind in situ study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"protocol for measuring the reaction rate of leavening acids"
Application Note
This document provides a detailed protocol for measuring the reaction rate of chemical leavening acids. The rate at which these acids react with a bicarbonate source to release carbon dioxide is a critical parameter in the food industry, influencing the texture, volume, and crumb structure of baked goods. Understanding and controlling this reaction rate is essential for product development, quality control, and the formulation of leavening systems tailored to specific applications.[1][2]
Leavening acids are broadly classified as either fast-acting or slow-acting.[3][4] Fast-acting acids, such as monocalcium phosphate (MCP), release a significant portion of their carbon dioxide during the mixing and bench stages of dough preparation.[3][5] In contrast, slow-acting acids, like sodium acid pyrophosphate (SAPP) and sodium aluminum phosphate (SALP), require heat to initiate the majority of the gas release, providing leavening action primarily during the baking process.[3][4][5] The choice of leavening acid or a combination thereof is dictated by the desired product characteristics and processing conditions.[6]
This protocol details a manometric method, a widely accepted technique for determining the Dough Rate of Reaction (DRR).[1][7] This method involves measuring the pressure increase resulting from carbon dioxide evolution in a closed system containing a standardized dough.[1][7] The data generated allows for the classification of leavening acids and the quantitative comparison of their reaction profiles.
Experimental Protocols
Principle
The reaction rate of a leavening acid is determined by measuring the volume or pressure of carbon dioxide gas evolved over time when the acid reacts with sodium bicarbonate in a standardized dough system.[1] The test is conducted in a sealed, temperature-controlled apparatus, and the cumulative gas production is recorded at specific time intervals.[1]
Materials and Equipment
-
Leavening Acids:
-
Monocalcium Phosphate, monohydrate (MCP)
-
Sodium Acid Pyrophosphate (SAPP) - various grades (e.g., SAPP 28, SAPP 40)
-
Sodium Aluminum Phosphate (SALP)
-
Glucono-delta-lactone (GDL)
-
Dicalcium Phosphate Dihydrate (DCPD)
-
-
Sodium Bicarbonate (NaHCO₃)
-
Standardized Biscuit Dough Ingredients:
-
All-purpose flour
-
Shortening
-
Non-fat dry milk
-
Salt
-
Sugar
-
Distilled water
-
-
Equipment:
Procedure
-
Preparation of Dry Mix:
-
Accurately weigh all dry ingredients (flour, shortening, non-fat dry milk, salt, sugar, sodium bicarbonate, and the leavening acid to be tested) and combine them in the mixer bowl.
-
The amount of leavening acid should be calculated based on its neutralizing value (NV) to completely react with the sodium bicarbonate.[2][9]
-
Mix the dry ingredients at low speed for a specified time (e.g., 5 minutes) to ensure homogeneity.
-
-
Temperature Equilibration:
-
Place the mixing bowl containing the dry mix and a separate container with the required amount of distilled water in a thermostat-controlled cabinet set to the desired reaction temperature (e.g., 27°C) for at least 1 hour to allow for temperature equilibration.[1]
-
-
Dough Preparation and Measurement:
-
Transfer the temperature-equilibrated mixing bowl to the mixer integrated with the manometric apparatus.
-
Add the temperature-equilibrated distilled water to the dry mix.
-
Immediately seal the apparatus to create a closed system.
-
Start the mixer and the stopwatch simultaneously.
-
Mix the dough for a standardized period (e.g., 2 minutes) at a controlled speed.[1]
-
-
Data Collection:
-
Record the pressure increase within the sealed system at regular intervals (e.g., every minute for the first 10 minutes, then every 5 minutes thereafter) for a total duration of at least 30 minutes.[1]
-
The pressure readings are directly proportional to the volume of CO₂ evolved.
-
-
Calculation of Reaction Rate:
-
Convert the pressure readings to the percentage of total available CO₂ released at each time point. The total available CO₂ is calculated based on the stoichiometry of the reaction between the leavening acid and sodium bicarbonate.
-
Plot the percentage of CO₂ released as a function of time to obtain the reaction rate curve.
-
Data Presentation
The reaction rates of different leavening acids are summarized in the table below. The data represents the percentage of total carbon dioxide released at various time points during a standardized dough rate of reaction test.
| Leavening Acid | Type | % CO₂ Released (2 min) | % CO₂ Released (8 min) | % CO₂ Released (During Baking) |
| Monocalcium Phosphate (MCP), monohydrate | Fast-Acting | 60 - 70%[2] | ~80%[5] | Remaining 20%[3] |
| Sodium Acid Pyrophosphate (SAPP) - Fast Acting | Fast-Acting | ~40%[4] | - | ~60%[4] |
| Sodium Acid Pyrophosphate (SAPP) - Slow Acting | Slow-Acting | ~28%[4] | - | ~72%[4] |
| Sodium Aluminum Phosphate (SALP) | Slow-Acting | Minimal | Minimal | Majority[3][5] |
| Glucono-delta-lactone (GDL) | Slow-Acting | - | - | Majority |
| Dicalcium Phosphate Dihydrate (DCPD) | Heat-Activated | Very Low | Very Low | Majority |
Mandatory Visualization
Below are diagrams illustrating the chemical reaction pathway and the experimental workflow for measuring the reaction rate of leavening acids.
References
- 1. cerealsgrains.org [cerealsgrains.org]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. cerealsgrains.org [cerealsgrains.org]
- 4. Impact of Baking Powder and Leavening Acids on Batter and Pound Cake Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahperformance.com [ahperformance.com]
- 6. bakerpedia.com [bakerpedia.com]
- 7. Cereal Chem 1960 | Methods for Measuring Reactivity of Chemical Leavening Systems. I. Dough Rate of Reaction. [cerealsgrains.org]
- 8. Use of a pressuremeter to measure the kinetics of carbon dioxide evolution in chemically leavened wheat flour dough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
Application Notes and Protocols: The Use of Calcium Dihydrogen Pyrophosphate (CaH2P2O7) in Gluten-Free Baking
Audience: Researchers, scientists, and food development professionals.
Introduction
Calcium dihydrogen pyrophosphate (CaH₂P₂O₇), also known as calcium acid pyrophosphate (CAPP), is a versatile food additive commonly used as a leavening agent, dough conditioner, and emulsifier in the baking industry.[1] In conventional baking, it is known to strengthen the gluten network, leading to improved dough handling and final product volume.[1] However, the absence of gluten in gluten-free (GF) formulations presents significant challenges, including reduced dough elasticity, poor gas retention, and a dense, crumbly texture in the final product.
The application of CaH₂P₂O₇ in gluten-free baking is an area of growing interest. Its primary function is to react with a bicarbonate (like sodium bicarbonate) to produce carbon dioxide gas, which leavens the product.[1] This reaction is heat-activated, providing a controlled release of gas during the baking process, which is crucial for achieving optimal volume and a fine, uniform crumb structure.[1] Furthermore, the presence of calcium ions may offer additional structural benefits by interacting with other components in the gluten-free matrix, such as starches and hydrocolloids, potentially improving dough rheology and texture. This document provides an overview of its application, a generalized experimental protocol for its evaluation, and illustrative data.
Mechanism of Action in Gluten-Free Systems
In the absence of a gluten network, the structure of gluten-free baked goods relies on the gelatinization of starches and the network-forming capabilities of hydrocolloids (e.g., xanthan gum, psyllium husk). The role of CaH₂P₂O₇ in these systems is twofold:
-
Chemical Leavening: As a leavening acid, CaH₂P₂O₇ reacts with an alkaline source, typically sodium bicarbonate, in the presence of water and heat. This acid-base reaction produces carbon dioxide (CO₂) gas. The controlled, heat-triggered release of CO₂ is particularly beneficial in gluten-free batters, allowing the structure to "set" before the gas fully expands, which helps in trapping the gas and achieving a desirable rise.[1]
-
Dough/Batter Modification (Postulated): While CaH₂P₂O₇ cannot strengthen a non-existent gluten network, the calcium ions (Ca²⁺) it releases may interact with other ingredients. Research on other calcium salts (like calcium carbonate and citrate) in gluten-free bread has shown they can increase dough consistency, improve bread volume, and lead to a softer, springier crumb structure.[2][3] It is postulated that Ca²⁺ ions can form cross-links with hydrocolloids and pectin, or interact with starch granules, thereby strengthening the batter's viscosity and gas-holding capacity.
Diagram: Proposed Mechanism of CaH₂P₂O₇ in a Gluten-Free Matrix
Caption: Postulated dual action of CaH₂P₂O₇ in gluten-free systems.
Illustrative Data Presentation
The following tables present illustrative data from a hypothetical experiment evaluating the effect of different concentrations of CaH₂P₂O₇ on the quality of gluten-free bread, based on the protocol described below.
Table 1: Effect of CaH₂P₂O₇ on Gluten-Free Dough Rheology (Illustrative Data)
| CaH₂P₂O₇ Level (% of flour weight) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan Delta (G''/G') |
| 0.0 (Control) | 1850 | 740 | 0.40 |
| 0.5 | 2100 | 798 | 0.38 |
| 1.0 | 2450 | 882 | 0.36 |
| 1.5 | 2600 | 962 | 0.37 |
Table 2: Effect of CaH₂P₂O₇ on Physical Properties of Gluten-Free Bread (Illustrative Data)
| CaH₂P₂O₇ Level (% of flour weight) | Specific Loaf Volume (mL/g) | Crumb Hardness (N) | Crumb Porosity (%) |
| 0.0 (Control) | 2.8 | 12.5 | 65 |
| 0.5 | 3.2 | 10.8 | 72 |
| 1.0 | 3.7 | 9.2 | 78 |
| 1.5 | 3.6 | 9.5 | 76 |
Experimental Protocols
This section provides a generalized protocol for evaluating the efficacy of CaH₂P₂O₇ in a gluten-free bread model system.
Objective: To determine the optimal concentration of CaH₂P₂O₇ for improving the textural and physical properties of gluten-free bread.
1. Materials and Formulation
-
Base Gluten-Free Flour Blend:
-
White Rice Flour: 50%
-
Potato Starch: 30%
-
Tapioca Starch: 20%
-
-
Other Ingredients (based on 100g of flour blend):
-
Water: 90g
-
Instant Dry Yeast: 2g
-
Sugar (Sucrose): 5g
-
Salt (NaCl): 1.5g
-
Xanthan Gum: 2g
-
Vegetable Oil: 6g
-
Sodium Bicarbonate (NaHCO₃): 1.2g
-
-
Variable:
-
This compound (CaH₂P₂O₇): 0g (Control), 0.5g, 1.0g, 1.5g
-
2. Dough Preparation and Baking Protocol
-
Dry Ingredient Blending: Thoroughly mix the gluten-free flour blend, sugar, salt, xanthan gum, yeast, sodium bicarbonate, and the designated amount of CaH₂P₂O₇ in a mixing bowl.
-
Hydration: Add the water and vegetable oil to the dry ingredients.
-
Mixing: Mix using a stand mixer with a paddle attachment at low speed for 1 minute to incorporate ingredients, then at medium speed for 5 minutes to develop the batter.
-
Dough Rheology Analysis (Optional): Immediately after mixing, a sample of the batter can be taken for rheological analysis using a dynamic shear rheometer.
-
Proofing: Transfer the batter into a greased baking pan. Proof at 35°C and 85% relative humidity for 45 minutes, or until the dough has doubled in size.
-
Baking: Bake in a preheated oven at 200°C for 30-35 minutes, until the internal temperature reaches 98°C.
-
Cooling: Remove the loaf from the pan and cool on a wire rack for at least 2 hours before analysis.
Diagram: Experimental Workflow
Caption: Standardized workflow for evaluating CaH₂P₂O₇ in GF bread.
3. Analytical Methods
-
Dough Rheology:
-
Apparatus: Dynamic Shear Rheometer with parallel plate geometry.
-
Method: Perform a frequency sweep from 0.1 to 10 Hz at a constant strain within the linear viscoelastic region (determined via a prior strain sweep). Record the storage modulus (G'), loss modulus (G''), and tan delta.
-
-
Specific Loaf Volume:
-
Method: Use the rapeseed displacement method. Measure the volume of seeds displaced by the loaf and divide by the loaf's weight.
-
-
Texture Profile Analysis (TPA):
-
Apparatus: Texture Analyzer with a cylindrical probe.
-
Method: Analyze a 20mm thick slice from the center of the loaf. Perform a two-bite compression test to determine crumb hardness, cohesiveness, springiness, and chewiness.
-
-
Crumb Grain Analysis:
-
Method: Scan a central slice of the bread using a high-resolution flatbed scanner. Analyze the image using software (e.g., ImageJ) to quantify the number of cells, average cell size, and overall porosity.
-
This compound (CaH₂P₂O₇) shows significant promise as a functional ingredient in gluten-free baking. Its primary role as a heat-activated leavening acid contributes to improved loaf volume and a finer crumb structure. Additionally, its potential to enhance batter rheology through ionic interactions with starches and hydrocolloids warrants further investigation. The provided generalized protocol offers a framework for researchers to systematically evaluate and optimize the use of CaH₂P₂O₇, paving the way for higher-quality gluten-free products that better mimic the desirable characteristics of their gluten-containing counterparts.
References
Troubleshooting & Optimization
"controlling particle size in calcium dihydrogen pyrophosphate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of calcium dihydrogen pyrophosphate, with a specific focus on controlling particle size.
Troubleshooting Guides
Issue 1: The resulting particle size is too small (colloidal suspension).
-
Question: My synthesis resulted in very fine, colloidal particles that are difficult to filter and handle. How can I increase the particle size to obtain a crystalline precipitate?
-
Answer: The formation of small, colloidal particles is often due to high relative supersaturation of the solution during precipitation.[1][2][3] To promote the growth of larger, crystalline particles, you need to decrease the rate of nucleation and encourage particle growth. Here are several parameters you can adjust:
-
Decrease Reactant Concentration: Using more dilute solutions of your calcium salt and phosphate precursors will lower the overall solute concentration (Q), thereby reducing the relative supersaturation.[1][2][4]
-
Slow Down the Addition of Reactants: Adding the precipitating agent drop by drop and with vigorous stirring allows for localized areas of supersaturation to dissipate, favoring the growth of existing nuclei over the formation of new ones.[1][5]
-
Increase the Reaction Temperature: Elevating the temperature generally increases the equilibrium solubility (S) of the precipitate.[1][2] This increase in 'S' helps to lower the relative supersaturation, promoting the formation of larger and more perfect crystals.
-
Adjust the pH: The solubility of calcium phosphates is pH-dependent.[6][7][8][9][10] Experimenting with the pH of the reaction medium can increase the solubility (S) and thus lead to larger particles. For calcium phosphates, more acidic conditions can favor the formation of phases like dicalcium phosphate dihydrate (DCPD), a precursor to pyrophosphate.[8][10]
-
Implement a Digestion (Aging) Step: After precipitation, allowing the suspension to stand at an elevated temperature (below boiling) for a period of time, a process known as Ostwald ripening or digestion, can lead to the dissolution of smaller particles and their reprecipitation onto larger ones, resulting in an overall increase in average particle size.[1]
-
Issue 2: The particle size distribution is too broad.
-
Question: I have a wide range of particle sizes in my final product. How can I achieve a more uniform, narrow particle size distribution?
-
Answer: A broad particle size distribution can result from inconsistent nucleation and growth rates throughout the synthesis. To achieve a narrower distribution:
-
Ensure Homogeneous Mixing: Vigorous and consistent stirring throughout the addition of reactants is crucial to maintain a uniform level of supersaturation in the reaction vessel. This helps to ensure that nucleation occurs uniformly.
-
Control the Rate of Reactant Addition: A constant and slow addition rate helps to control the rate of nucleation, preventing sudden bursts of new particle formation that would lead to a wider size distribution.
-
Optimize Temperature Control: Maintaining a constant and uniform temperature throughout the reaction is important, as temperature fluctuations can affect both solubility and nucleation rates, leading to a broader particle size distribution.
-
Consider a Seeding Strategy: Introducing a small quantity of pre-formed crystals of the desired size and morphology (seeds) can promote controlled growth on these existing surfaces rather than spontaneous nucleation, leading to a more uniform particle size.
-
Issue 3: The morphology of the particles is not as expected (e.g., agglomerated, irregular shapes).
-
Question: My this compound particles are heavily agglomerated and have an irregular shape. How can I obtain discrete, well-defined crystals?
-
Answer: Particle morphology is influenced by several factors, including the choice of solvent, pH, and the presence of additives.
-
Solvent System: The medium in which the precipitation occurs can significantly impact particle morphology. One study showed that using acetone-water or ethanol-water systems for the synthesis of calcium dihydrogen phosphate monohydrate resulted in smaller, more uniform particles compared to a purely aqueous system.
-
pH Control: As with particle size, pH is a critical parameter for controlling the morphology of calcium phosphates. Different pH values can favor the formation of different crystalline phases, each with its characteristic shape.[7][8][9][10] For example, in the synthesis of dicalcium phosphate dihydrate, increasing the initial pH and/or ion concentration can transform the morphology from petal-like to plate-like structures.[7]
-
Additives and Surfactants: The use of surfactants or other additives can help to control particle growth and prevent agglomeration by adsorbing to the surface of the growing crystals. A surfactant-mediated approach has been used to synthesize nano-particles of calcium pyrophosphate dihydrate with a nearly spherical morphology.[11]
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the most critical parameter for controlling particle size in this compound synthesis?
-
Answer: While several parameters are important, controlling the relative supersaturation (RSS) of the system is the most critical factor.[1][2][3] Relative supersaturation is a function of the solute concentration (Q) and the equilibrium solubility (S). A low RSS favors the growth of larger, crystalline particles, while a high RSS leads to the formation of small, colloidal particles.[2][3] All other parameters, such as temperature, reactant concentration, and pH, are manipulated to influence the RSS.
-
-
Question 2: How does pH specifically affect the particle size of this compound?
-
Answer: The pH of the synthesis solution has a significant impact on the particle size by influencing the solubility of the calcium phosphate species.[6][7][8][9][10] In general, for calcium phosphates, more acidic conditions can increase solubility, which in turn lowers the relative supersaturation and promotes the growth of larger particles.[8][10] Conversely, at higher pH values, the solubility of calcium phosphates decreases, which can lead to a higher degree of supersaturation and the formation of smaller particles.[6] For instance, in the synthesis of nano-hydroxyapatite, smaller particle sizes were obtained at higher pH values.[6]
-
-
Question 3: Can the order of reactant addition influence the final particle size?
-
Answer: Yes, the order of reactant addition can influence the particle size. It is generally recommended to add the precipitating agent to the solution containing the analyte. This ensures that the concentration of the precipitating agent is kept low in the bulk solution, which helps to control the rate of nucleation and promote particle growth. Rapidly mixing both reactant solutions together can lead to a very high initial supersaturation and the formation of very small particles.
-
-
Question 4: Is it possible to modify the particle size after the initial precipitation?
-
Answer: Yes, through a process called digestion or Ostwald ripening .[1] By holding the precipitate in its mother liquor at an elevated temperature for a period, smaller, less stable particles will dissolve and reprecipitate onto the surface of larger, more stable particles. This process leads to an increase in the average particle size and a narrowing of the particle size distribution over time.
-
Data Presentation
Table 1: Influence of Synthesis Parameters on Calcium Phosphate Particle Size and Morphology
| Parameter | Effect on Particle Size | Effect on Morphology | Reference(s) |
| Reactant Concentration | Higher concentration can lead to smaller particles due to increased supersaturation. | Can influence crystal shape (e.g., petal-like vs. plate-like). | [1][2][7] |
| Temperature | Higher temperature generally leads to larger particles by increasing solubility. | Can influence the crystalline phase and therefore the morphology. | [1][2][8] |
| pH | Lower pH can lead to larger particles by increasing solubility. | A critical factor in determining the crystalline phase and shape. | [6][7][8][9][10] |
| Mixing Rate | Slower addition with vigorous stirring generally leads to larger particles. | Can affect the uniformity and degree of agglomeration. | [1][5] |
| Solvent System | Use of organic co-solvents (e.g., acetone, ethanol) can lead to smaller, more uniform particles. | Can significantly alter the resulting morphology. | |
| Digestion (Aging) | Increases average particle size over time. | Can lead to more well-defined and less aggregated crystals. | [1] |
Experimental Protocols
Protocol 1: General Method for the Synthesis of Crystalline this compound with Controlled Particle Size
This protocol is a general guideline. The specific concentrations, temperatures, and times should be optimized for your desired particle size.
-
Preparation of Reactant Solutions:
-
Prepare a solution of a soluble calcium salt (e.g., calcium nitrate, calcium chloride) at a specific concentration (e.g., 0.5 M).
-
Prepare a solution of a soluble phosphate precursor (e.g., sodium pyrophosphate, phosphoric acid) at a specific concentration (e.g., 0.25 M). The pH of this solution may be adjusted using an acid or base.
-
-
Precipitation:
-
Place the calcium salt solution in a jacketed reaction vessel equipped with a mechanical stirrer and a temperature controller.
-
Heat the solution to the desired temperature (e.g., 60 °C) with constant, vigorous stirring.
-
Slowly add the phosphate precursor solution to the heated calcium salt solution using a peristaltic pump or a burette at a controlled rate (e.g., 1 mL/min).
-
-
Digestion (Optional):
-
After the addition of the phosphate solution is complete, continue to stir the resulting suspension at the elevated temperature for a set period (e.g., 1-2 hours) to allow for particle growth and ripening.
-
-
Isolation and Washing:
-
Allow the precipitate to settle.
-
Separate the precipitate from the supernatant by filtration (e.g., using a Büchner funnel with appropriate filter paper) or centrifugation.
-
Wash the precipitate several times with deionized water to remove any soluble byproducts. Washing with an ethanol-water mixture can sometimes help to reduce agglomeration upon drying.
-
-
Drying:
-
Dry the washed precipitate in an oven at a suitable temperature (e.g., 80 °C) until a constant weight is achieved.
-
-
Characterization:
-
Characterize the particle size and size distribution of the final product using techniques such as laser diffraction, dynamic light scattering, or microscopy (SEM/TEM).
-
Confirm the crystalline phase and purity using X-ray diffraction (XRD).
-
Visualizations
Caption: Experimental workflow for controlled particle size synthesis.
Caption: Key parameters influencing particle characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chalcogen.ro [chalcogen.ro]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of pH in the synthesis of calcium phosphate based nanostructures with enhanced bioactivity and pro-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
"preventing agglomeration of calcium phosphate nanoparticles"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of calcium phosphate (CaP) nanoparticles during their experiments.
Troubleshooting Guides
Issue: My calcium phosphate nanoparticles are agglomerating immediately after synthesis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Adjust the pH of the reaction solution. For many CaP formulations, a pH between 6 and 8 is optimal for stability.[1] Agglomeration is often pH-dependent.[1] | Nanoparticles remain dispersed in the solution. |
| High Precursor Concentration | Reduce the concentration of calcium and phosphate precursors. Excessively high concentrations can lead to rapid particle growth and agglomeration.[2] | Formation of smaller, more stable nanoparticles. |
| Inefficient Mixing | Ensure vigorous and uniform stirring during the synthesis process. Proper mixing promotes the uniform dispersion of precursors.[2] | A homogenous suspension of nanoparticles with a narrow size distribution. |
| Lack of Stabilizer | Incorporate a stabilizing agent into the synthesis protocol. | Prevention of particle aggregation and improved colloidal stability. |
Issue: My nanoparticles appear stable initially but aggregate over time or upon storage.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Surface Charge | Measure the zeta potential of your nanoparticles. A zeta potential value above +25 mV or below -25 mV generally indicates good colloidal stability.[3] If the zeta potential is close to zero, consider surface modification to increase the surface charge. | Increased electrostatic repulsion between particles, preventing aggregation. |
| Changes in pH during storage | Buffer the nanoparticle suspension to maintain a stable pH. | Long-term stability of the nanoparticle dispersion. |
| Ostwald Ripening | This is a natural process where larger particles grow at the expense of smaller ones. To minimize this, aim for a monodisperse size distribution during synthesis and consider storing the nanoparticles at lower temperatures. | Reduced particle size growth over time. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of calcium phosphate nanoparticle agglomeration?
A1: Agglomeration of calcium phosphate nanoparticles is primarily driven by their high surface energy, which makes them thermodynamically unstable.[3] Several factors can contribute to this, including:
-
pH: The pH of the solution significantly influences the surface charge of the nanoparticles.[1][4] At the isoelectric point, where the net surface charge is zero, electrostatic repulsion is minimal, leading to rapid aggregation.
-
Ionic Strength: High concentrations of salts in the dispersion medium can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and promoting agglomeration.
-
Lack of Steric Hindrance: Without a protective layer, nanoparticles can come into close contact and aggregate due to van der Waals forces.
Q2: How can I prevent agglomeration during the synthesis of calcium phosphate nanoparticles?
A2: Several strategies can be employed during synthesis to prevent agglomeration:
-
Use of Stabilizers: Incorporating stabilizing agents is a common and effective method. These can be small molecules like sodium citrate or polymers like polyethylene glycol (PEG).[1][5][6]
-
Control of Reaction Conditions: Parameters such as precursor concentration, temperature, and mixing speed can influence particle size and stability.[2][7]
-
Surface Modification: Modifying the surface of the nanoparticles can enhance their stability. This can be achieved by coating them with polymers or other molecules that provide steric or electrostatic repulsion.[8]
Q3: What is the role of zeta potential in nanoparticle stability?
A3: Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion.[3] A higher magnitude of zeta potential (either positive or negative) indicates greater electrostatic repulsion, which helps to prevent particles from aggregating.[3] A zeta potential value of ±25 mV is often considered the threshold for a stable nanoparticle suspension.[3]
Q4: Which stabilizers are commonly used for calcium phosphate nanoparticles?
A4: A variety of stabilizers can be used to prevent the agglomeration of calcium phosphate nanoparticles:
-
Sodium Citrate: This small molecule adsorbs onto the surface of the nanoparticles, providing electrostatic stabilization.[1][6][9]
-
Polyethylene Glycol (PEG): PEG is a polymer that can be grafted onto the nanoparticle surface, providing steric hindrance that prevents particles from approaching each other.[10][11][12]
-
Polyelectrolytes: Polymers like polyethyleneimine (PEI) and carboxymethylcellulose (CMC) can also be used to stabilize CaP nanoparticles through electrostatic interactions.[8]
-
Bisphosphonates: These molecules have a strong affinity for calcium phosphate and can be used to stabilize nanoparticles.[13]
Q5: How does pH affect the stability of calcium phosphate nanoparticles?
A5: The pH of the surrounding medium has a profound impact on the stability of calcium phosphate nanoparticles. It influences both the surface charge of the particles and the crystalline phase of the calcium phosphate.[4][14] Different phases of calcium phosphate have varying stabilities at different pH values.[14][15] For instance, dicalcium phosphate dihydrate (DCPD) is more stable at acidic pH, while hydroxyapatite is the most stable phase under physiological pH conditions.[7] Adjusting the pH away from the isoelectric point of the nanoparticles increases their surface charge and enhances electrostatic repulsion, thereby improving their colloidal stability.[1]
Quantitative Data Summary
Table 1: Effect of Stabilizers on Calcium Phosphate Nanoparticle Properties
| Stabilizer | Concentration | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Sodium Citrate | 20 mM | < 300 | Not Reported | [6] |
| PEG-IP5 | Not Specified | ~40-200 | Not Reported | [10] |
| ALN-PEG(2k)-ALN | Not Specified | ~140 | Not Reported | [16] |
| PEI/CMC | Not Specified | 39-90 | Not Reported | [8] |
Table 2: Influence of pH on Zeta Potential of Calcium Phosphate Nanoparticles
| pH | Zeta Potential (mV) | Stability | Reference |
| 6.0 | Not specified, but stable | Stable | [3] |
| 6.5 | Significantly lower | Highly unstable | [3] |
| 7.0 | Not specified, but stable | Stable | [3] |
| 7.5 | Not specified, but stable | Stable | [3] |
| ~7.4 | Negative | Stable | [4] |
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Calcium Phosphate Nanoparticles
This protocol is based on a method for producing nano-sized calcium phosphate particles for drug delivery.[6]
Materials:
-
Calcium chloride (CaCl₂) solution (30 mM)
-
Dipotassium hydrogen phosphate (K₂HPO₄) solution (30 mM)
-
Sodium citrate solution (20 mM)
-
Deionized water
Procedure:
-
Prepare the following solutions in deionized water:
-
30 mM CaCl₂
-
A solution containing 30 mM K₂HPO₄ and 20 mM sodium citrate.
-
-
In a clean beaker, add an equal volume of the CaCl₂ solution.
-
While stirring vigorously, add an equal volume of the K₂HPO₄ + sodium citrate solution to the CaCl₂ solution.
-
A milky suspension of calcium phosphate nanoparticles will form immediately.
-
Continue stirring for a specified period (e.g., 30 minutes) to ensure uniform particle formation.
-
The resulting nanoparticles can be collected by centrifugation and washed with deionized water to remove any unreacted precursors.
Protocol 2: Characterization of Nanoparticle Size and Zeta Potential using Dynamic Light Scattering (DLS)
This protocol provides a general guideline for DLS measurements.[17][18][19][20][21]
Materials:
-
Calcium phosphate nanoparticle suspension
-
Deionized water or appropriate buffer
-
DLS instrument (e.g., Malvern Zetasizer)
-
Cuvettes for DLS measurement
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the nanoparticle suspension in deionized water or a suitable buffer to the recommended concentration for the DLS instrument.[19] The final concentration should be optimized to avoid multiple scattering effects.[17]
-
Ensure the dispersing medium is free of dust and other particulates by filtering it through a 0.22 µm filter.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Select the appropriate measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature.
-
-
Measurement:
-
Transfer the diluted nanoparticle suspension to a clean cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Equilibrate the sample to the set temperature.
-
Perform the DLS measurement to determine the hydrodynamic diameter (particle size) and polydispersity index (PDI).
-
For zeta potential measurement, use a specific folded capillary cell and follow the instrument's protocol for electrophoretic mobility measurement.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the particle size distribution.
-
The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.
-
Perform measurements in triplicate to ensure reproducibility.
-
Visualizations
Caption: Experimental workflow for synthesis and characterization of stable calcium phosphate nanoparticles.
Caption: Troubleshooting logic for addressing calcium phosphate nanoparticle agglomeration.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Influence of pH in the synthesis of calcium phosphate based nanostructures with enhanced bioactivity and pro-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fabrication of gold-calcium phosphate composite nanoparticles through coprecipitation mediated by amino-terminated polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How to Outline Calibration Protocols for Dynamic Light Scattering [eureka.patsnap.com]
- 18. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 19. 2.1.1. Characterization of Nanomaterials Using Dynamic Light Scattering (DLS) [bio-protocol.org]
- 20. nanocomposix.com [nanocomposix.com]
- 21. solids-solutions.com [solids-solutions.com]
Technical Support Center: Calcium Pyrophosphate (CPP) Precipitation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with calcium pyrophosphate (CPP) precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the precipitation of calcium pyrophosphate (CPP)?
A1: The pH of the solution significantly influences CPP precipitation. Generally, a higher pH promotes the formation of CPP crystals, while a lower pH increases their solubility, thus inhibiting precipitation.[1][2][3][4] In acidic conditions, the phosphate ions are protonated, which reduces the concentration of the pyrophosphate ions (P₂O₇⁴⁻) available to react with calcium ions, thereby increasing the solubility of CPP crystals.[5][6][7]
Q2: At what pH is calcium pyrophosphate dihydrate (CPPD) dissolution maximized?
A2: Dissolution of CPPD crystals is enhanced at a lower pH.[5][6][7] For enzymatic dissolution, using pyrophosphatase or alkaline phosphatase, the optimal pH is around neutral (pH 7.4), which aligns with the optimal pH for the enzyme's pyrophosphatase activity.[8][9]
Q3: How does pH affect the type of calcium phosphate crystal formed?
A3: The pH of the solution is a critical factor in determining which calcium phosphate phase will precipitate. For instance, dicalcium phosphate dihydrate (DCPD) is the predominant phase formed under more acidic or drifting pH conditions (around pH 4.5).[10][11] As the pH increases to 6.5 or higher, you are more likely to see the formation of low-crystallinity hydroxyapatite (HAP).[10][11][12] The naturally occurring monoclinic and triclinic forms of CPPD can be produced in vitro at physiological pH (around 7.4), although initial deposits may be amorphous or orthorhombic.[1][2][4]
Q4: Besides pH, what are other critical factors influencing CPP precipitation?
A4: Several factors besides pH can affect CPP precipitation and solubility:
-
Concentration of Reactants: The concentrations of calcium and pyrophosphate are fundamental.[1][2][5][7]
-
Ionic Strength: Increased ionic strength can increase the solubility of CPPD crystals.[5][6][7]
-
Temperature: Temperature can affect the phase composition of precipitated calcium phosphates.[10][13]
-
Magnesium Ions (Mg²⁺): Magnesium can inhibit CPPD formation. At pH 7.4, significantly higher concentrations of pyrophosphate are needed to initiate crystal formation in the presence of magnesium.[1][2][4][8]
-
Other Substances: Citrate and albumin can increase CPPD solubility.[5][6][7] In contrast, nucleating agents, such as collagen fibrils, may promote crystal formation.[14]
Troubleshooting Guide
Issue 1: Unexpected precipitate formation in stock solutions or culture media.
-
Possible Cause: High pH or temperature shifts can cause precipitation of calcium salts. Calcium salts, in particular, are prone to precipitation, especially when preparing concentrated or serum-free media.[15] Autoclaving and pH instability can worsen this issue.[15]
-
Troubleshooting Steps:
-
Check pH: Verify the pH of your solution. If it has drifted to a more alkaline state, adjust it back to the desired range.
-
Order of Component Addition: When preparing complex solutions, add calcium and phosphate-containing reagents separately and ensure thorough mixing between additions. Dissolve CaCl₂ in deionized water separately before adding other components one at a time.[15][16]
-
Temperature Control: Avoid repeated freeze-thaw cycles and extreme temperature changes which can promote protein denaturation and salt precipitation.[15] If preparing solutions at a higher temperature, be aware that this can increase the rate of precipitation.
-
Use Chelators: In some synthesis protocols, a chelating agent like lactic acid can be used to create a stable solution of calcium and phosphate ions.[11]
-
Issue 2: Failure to form CPP crystals in an in vitro experiment.
-
Possible Cause: The conditions (pH, reactant concentration, etc.) may not be optimal for nucleation and crystal growth.
-
Troubleshooting Steps:
-
Increase pH: Since higher pH values favor precipitation, consider slightly increasing the pH of your experimental solution.[1][2][4]
-
Increase Supersaturation: Increase the concentration of calcium and/or pyrophosphate to exceed the solubility product.
-
Check for Inhibitors: Ensure your system does not contain high concentrations of inhibitors like magnesium, unless that is an intended experimental variable.[1][2][4]
-
Introduce Nucleating Agents: Crystal formation in vivo is often aided by nucleating mechanisms.[1][2] In vitro models have successfully used gelatin or collagen gels to facilitate crystal growth.[14][17][18]
-
Increase Incubation Time: Crystal formation, especially of the more stable monoclinic and triclinic forms of CPPD, can take a long time, from weeks to months.[1][2][14]
-
Issue 3: The wrong type/phase of calcium phosphate crystal is forming.
-
Possible Cause: The pH of the system is favoring an unintended crystal phase.
-
Troubleshooting Steps:
-
Precise pH Control: Carefully monitor and control the pH of the reaction. Use a reliable buffer system. For example, to favor DCPD, maintain a pH around 4.5-5.0.[10][11] To form hydroxyapatite, a pH above 7 is typically required.[11]
-
Temperature Control: Temperature can influence the hydration state and phase of the resulting crystals. For example, at acidic pH, CaHPO₄·2H₂O forms at room temperature, while anhydrous CaHPO₄ forms at 50°C and higher.[13]
-
Characterize Initial Precipitates: The initial deposits in CPPD formation can be amorphous or orthorhombic before slowly converting to the more stable monoclinic and triclinic forms.[1][2][4] Analyze your precipitates at different time points to understand the kinetics of phase transformation.
-
Quantitative Data on CPP Precipitation
Table 1: Influence of pH and Magnesium on the Pyrophosphate Concentration Required for CPPD Crystal Formation
| pH | Magnesium (Mg²⁺) Concentration | Required Inorganic Pyrophosphate (PPi) Concentration | Reference(s) |
| 7.4 | 0 mmol/l | ~40 mmol/l | [1][2][4] |
| 7.4 | 0.5 mmol/l | ~175 mmol/l | [1][2][4] |
| Higher than 7.4 | Not Specified | Less PPi is required | [1][2][4] |
Table 2: Solubility of Calcium Pyrophosphate Dihydrate (CPPD) Under Various Conditions
| Condition | Buffer/Medium | CPPD Solubility | Reference(s) |
| Decrease in pH | 0.1 M Tris-HCl | Increased Solubility | [5][6][7] |
| pH 7.4 | 0.1 M Tris-HCl | 60 µM | [5][6][7] |
| Increased Ionic Strength | 0.1 M Tris-HCl | Increased Solubility | [5][6][7] |
Experimental Protocols
Protocol 1: In Vitro CPPD Crystal Formation Assay
This protocol is adapted from methods designed to define the conditions necessary for CPPD crystal deposition in vitro.[1][2][4]
-
Preparation of Solutions:
-
Prepare a stock solution of 1.5 mmol/l Calcium (Ca), potentially using ⁴⁵Ca for monitoring.
-
Prepare stock solutions of inorganic pyrophosphate (PPi) at various concentrations.
-
Prepare a buffer solution to simulate physiological conditions (e.g., Tris-HCl) and adjust to the desired pH (e.g., 7.4).
-
-
Precipitation Reaction:
-
In a reaction vessel, combine the calcium solution and the buffer.
-
Add an increasing concentration of the PPi solution to initiate the reaction.
-
If studying inhibitors, add substances like Mg²⁺ to the reaction mixture.
-
Incubate the mixture at 37°C.
-
-
Monitoring Crystal Formation:
-
At various time points, take aliquots of the suspension.
-
Separate the solid phase (crystals) from the liquid phase by centrifugation.
-
If using ⁴⁵Ca, measure the radioactivity in the supernatant to determine the amount of calcium that has precipitated.
-
-
Crystal Identification:
-
After prolonged incubation, collect the precipitate.
-
Wash the precipitate and analyze its morphology and structure using techniques like polarized light microscopy, X-ray diffraction (XRD), or Raman spectroscopy.
-
Protocol 2: Measurement of CPPD Crystal Solubility
This protocol is based on the method described by Bennett et al.[5][6][7]
-
Preparation of Labeled Crystals:
-
Synthesize CPPD crystals in the presence of ⁴⁵Ca to obtain uniformly labeled crystals.
-
Wash and accurately size the crystals using sieves.
-
-
Solubility Measurement:
-
Prepare a buffer solution (e.g., 0.1 M Tris-HCl) and adjust to the desired pH (e.g., 7.4).
-
Add a known amount of ⁴⁵Ca-labeled CPPD crystals to the buffer.
-
Incubate the suspension at 37°C in a shaker bath.
-
To study the effect of other factors, add substances like Mg²⁺, citrate, or albumin to the buffer.
-
-
Sample Analysis:
-
At different time intervals (e.g., up to 8 hours), take samples of the suspension.
-
Centrifuge the samples at 37°C to pellet the crystals.
-
Take a sample of the supernatant and measure the radioactivity using a liquid scintillation counter.
-
Express the solubility as micromoles per liter of ⁴⁵Ca in the solution.
-
Visualizations
Caption: Workflow for an in vitro calcium pyrophosphate precipitation experiment.
Caption: Key factors influencing calcium pyrophosphate precipitation vs. solubility.
References
- 1. Formation of calcium pyrophosphate crystals in vitro: implications for calcium pyrophosphate crystal deposition disease (pseudogout) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation of calcium pyrophosphate crystals in vitro: implications for calcium pyrophosphate crystal deposition disease (pseudogout) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the solubility of calcium pyrophosphate dihydrate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. Effects of pyrophosphatase on dissolution of calcium pyrophosphate dihydrate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkaline phosphatase dissolves calcium pyrophosphate dihydrate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. "Calcium Pyrophosphate Crystal Deposition: A Kinetic Study Using a Type" by Gretchen S. Mandel, Paul B. Halverson et al. [digitalcommons.usu.edu]
- 15. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 16. reddit.com [reddit.com]
- 17. Calcium pyrophosphate crystal deposition. An in vitro study using a gelatin matrix model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of glycosaminoglycans on calcium pyrophosphate crystal formation in collagen gels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Leavening with Pyrophosphates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the leavening rate of calcium acid pyrophosphate (CAPP) and sodium acid pyrophosphate (SAPP).
Clarification on Terminology
While the query specified "calcium acid pyrophosphate," the more commonly used leavening agent in the industry is "sodium acid pyrophosphate" (SAPP). This guide will cover both, addressing the properties and applications of each. Calcium acid pyrophosphate offers the benefit of being sodium-free and providing calcium fortification.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary function of calcium acid pyrophosphate (CAPP) and sodium acid pyrophosphate (SAPP) in baking?
A1: CAPP and SAPP are chemical leavening acids that react with a base, typically sodium bicarbonate (baking soda), in the presence of moisture to produce carbon dioxide (CO₂) gas.[1][2] This gas creates bubbles within the dough or batter, causing it to rise and develop a light, porous structure.[2]
Q2: What is the main difference between CAPP and SAPP?
A2: The primary difference lies in their cationic component. CAPP contains calcium, making it a sodium-free leavening acid, which can be advantageous for low-sodium formulations and for calcium fortification of the final product.[1] SAPP contains sodium. Both are available in various grades with different reaction rates.[3]
Q3: What does the "grade" or "ROR" of a pyrophosphate leavening agent signify?
A3: The grade, often referred to as the Rate of Reaction (ROR) or Dough Rate of Reaction (DRR), indicates the speed at which the leavening acid reacts with sodium bicarbonate to release CO₂ gas.[2][4] Different grades allow for precise control over the leavening process, with some reacting more during the initial mixing phase and others requiring heat to react fully during baking.[2][5]
Q4: What is Neutralizing Value (NV) and why is it important?
A4: The Neutralizing Value (NV) is a measure of the amount of sodium bicarbonate (in parts by weight) that is neutralized by 100 parts by weight of the leavening acid.[4][6] It is a crucial parameter for formulating baking powders to ensure a neutral pH in the final product, which affects flavor, color, and texture.[6]
Q5: Can CAPP or SAPP impart any off-flavors to the final product?
A5: SAPP can sometimes leave a slightly bitter or "pyro" aftertaste, especially if used in excess.[7] CAPP is generally considered to be more flavor-neutral.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Dense, Low-Volume Baked Good | 1. Insufficient leavening acid or bicarbonate. 2. Premature release of CO₂ gas before baking. 3. Incorrect grade of pyrophosphate used (too fast-acting). | 1. Recalculate the required amounts based on the Neutralizing Value (NV). 2. Use a slower-acting grade of SAPP or CAPP. Ensure batter is not left to stand for extended periods before baking. 3. Select a grade with a delayed reaction profile suitable for the application. |
| Collapsed Center of Baked Good | 1. Excessive amount of leavening agent. 2. Oven door opened too frequently during baking. | 1. Reduce the amount of baking powder. Ensure the correct ratio of acid to base using the NV.[8] 2. Minimize opening the oven door, especially during the initial stages of baking. |
| "Soapy" or Bitter Aftertaste | 1. Excess sodium bicarbonate not neutralized by the acid. 2. A characteristic "pyro" aftertaste from SAPP. | 1. Verify the NV and adjust the acid-to-base ratio accordingly. 2. Consider using a different grade of SAPP, combining it with another leavening acid, or substituting with the more flavor-neutral CAPP.[1][7] |
| Dark Spots or Tunnels in the Crumb | 1. Incomplete dissolution of leavening agent particles. 2. Leavening agent reacting with cold fat globules. | 1. Ensure thorough mixing to evenly distribute and dissolve the leavening agents. Consider using a finer particle size. 2. Ensure all ingredients are at room temperature before mixing.[9] |
| Cracked Surface of Baked Good | 1. Oven temperature is too high. 2. The rate of gas release is too rapid during the final stages of baking. | 1. Reduce the oven temperature. 2. Select a leavening acid with a more controlled gas release throughout the baking process. |
Quantitative Data Presentation
Table 1: Neutralizing Values and Reaction Characteristics of Pyrophosphate Leavening Acids
| Leavening Acid | Grade/Type | Neutralizing Value (NV) | Reaction Characteristics |
| Sodium Acid Pyrophosphate (SAPP) | SAPP-10 | 72 | Slow-acting; ~10% CO₂ released during mixing.[5] |
| SAPP-28 | 72 | Medium-acting; ~28% CO₂ released during mixing.[5] | |
| SAPP-40 | 72 | Fast-acting; ~40% CO₂ released during mixing.[5] | |
| Calcium Acid Pyrophosphate (CAPP) | Levona® Allegro | 73 | Fast-acting.[3] |
| Levona® Brio | 63 | Medium-acting.[3] | |
| Levona® Opus | 60 | Slow-acting.[3] |
Table 2: Comparison of CO₂ Release in a Model Cake Batter System
| Leavening Acid | % CO₂ Released After 10 min at 27°C | Resulting Cake Volume |
| SAPP-28 | ~28% | High |
| SAPP-40 | ~40% | Moderate |
| CAPP-S (Slow-acting) | Low | Very High |
| CAPP-D (Double-acting) | High | Moderate |
Data adapted from studies on yellow cake properties.[10][11]
Experimental Protocols
Protocol 1: Determination of Neutralizing Value (NV)
This protocol is adapted from standard analytical methods for acid-reacting materials in leavening systems.[12]
Objective: To determine the amount of sodium bicarbonate neutralized by 100 parts of the pyrophosphate leavening acid.
Materials:
-
Pyrophosphate sample (SAPP or CAPP)
-
0.1 N Sodium Hydroxide (NaOH) solution, standardized
-
0.2 N Hydrochloric Acid (HCl) solution, standardized
-
Phenolphthalein indicator (1% in 95% ethanol)
-
Sodium chloride (NaCl), reagent grade
-
10% Sodium citrate solution (for SAPP)
-
Distilled water
-
375-ml porcelain casserole or 250-ml beaker
-
Burets (50-ml and 100-ml)
-
Hot plate with magnetic stirrer
-
pH meter
Procedure for SAPP:
-
Weigh exactly 0.84 g of the SAPP sample into a 250-ml beaker.
-
Add 20 g of NaCl and 5 ml of 10% sodium citrate solution.
-
Add 25 ml of distilled water and stir to form a suspension.
-
From a buret, add 120 ml of 0.1 N NaOH, swirling during the addition.
-
Place the beaker on a hot plate with a magnetic stirrer. Stir at a slow speed.
-
Bring the solution to a boil in 3-5 minutes and boil for exactly 5 minutes.
-
Cool the solution to 25°C and titrate with 0.2 N HCl to a pH of 8.5 using a pH meter.
-
Calculation:
-
NV = (ml of 0.1 N NaOH added - (ml of 0.2 N HCl used x 2)) x 1.19
-
Procedure for CAPP:
-
Weigh exactly 0.84 g of the CAPP sample into a 375-ml casserole.
-
Add 240 ml of 0.1 N NaOH and stir continuously.
-
Bring the suspension to a boil in 2 minutes and boil for 1 minute.
-
While the solution is still hot, add 25 ml of 0.2 N HCl.
-
Add a few drops of phenolphthalein indicator and back-titrate with 0.1 N NaOH until a faint pink color persists.
-
Calculation:
-
NV = (Total ml of 0.1 N NaOH added - ml of 0.1 N NaOH used in back-titration - (ml of 0.2 N HCl used x 2)) x 1.19
-
Protocol 2: Measurement of Dough Rate of Reaction (DRR)
This protocol is based on the standardized manometric procedure for measuring the reactivity of chemical leavening systems.[13]
Objective: To measure the rate and amount of CO₂ gas evolved from a standardized dough system under controlled conditions.
Materials:
-
DRR apparatus (a closed, temperature-controlled system with a pressure transducer and data recorder)
-
Standardized biscuit dough ingredients:
-
Flour
-
Nonfat dry milk
-
Shortening
-
Salt
-
Sodium bicarbonate
-
Pyrophosphate sample (SAPP or CAPP)
-
-
Distilled water at a controlled temperature
Procedure:
-
Prepare a complete, dry biscuit dough mix with all ingredients except water.
-
Place the dry mix into the reaction vessel of the DRR apparatus.
-
Seal the vessel and allow it to equilibrate to the test temperature (typically 27°C).
-
Inject a standardized amount of temperature-controlled water into the vessel to initiate the reaction.
-
Start the mixing cycle within the apparatus at a controlled speed.
-
Record the pressure increase over time using the pressure transducer and data acquisition system. The pressure increase is proportional to the volume of CO₂ evolved.
-
The DRR is typically reported as the percentage of total theoretical CO₂ released at specific time points (e.g., 2 minutes and 8 minutes).
Visualizations
Caption: Workflow for Determining the Neutralizing Value (NV).
Caption: Workflow for Dough Rate of Reaction (DRR) Measurement.
Caption: Logical Steps for Optimizing Leavening Performance.
References
- 1. paleofoundation.com [paleofoundation.com]
- 2. nbinno.com [nbinno.com]
- 3. iclfood.com [iclfood.com]
- 4. Baking powder - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. ulprospector.com [ulprospector.com]
- 8. thedomesticrebel.com [thedomesticrebel.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. cerealsgrains.org [cerealsgrains.org]
Technical Support Center: Calcium Dihydrogen Pyrophosphate (CaH2P2O7)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf life and stability testing of Calcium Dihydrogen Pyrophosphate (CaH2P2O7).
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life of CaH2P2O7?
A1: The recommended shelf life of CaH2P2O7 is typically up to 60 months when stored under appropriate conditions. However, it is crucial to refer to the manufacturer's certificate of analysis for the specific expiration date of a particular batch.
Q2: What are the optimal storage conditions for CaH2P2O7?
A2: CaH2P2O7 should be stored in a tightly sealed container in a dry and well-ventilated place.[1] It is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere, which can lead to caking and degradation.[1] Therefore, maintaining a low-humidity environment is critical. For long-term storage, maintaining ambient temperatures is generally acceptable.
Q3: What are the primary degradation pathways for CaH2P2O7?
A3: The primary degradation pathways for CaH2P2O7 include hydrolysis and thermal decomposition. Being hygroscopic, it can react with absorbed moisture, potentially leading to the formation of orthophosphates. At elevated temperatures, CaH2P2O7 undergoes thermal decomposition to form other calcium phosphate species.
Q4: What are the common impurities found in CaH2P2O7?
A4: Common impurities can include other forms of calcium phosphates, such as monocalcium phosphate and dicalcium phosphate, as well as starting materials from the synthesis process. Degradation can also lead to the formation of orthophosphates.
Q5: Is CaH2P2O7 sensitive to light?
A5: While CaH2P2O7 is generally considered stable, it is good laboratory practice to store it protected from light, especially during long-term stability studies, to eliminate light as a potential variable in degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Caking or Clumping of Powder | Absorption of atmospheric moisture due to its hygroscopic nature. Improperly sealed container. High humidity in the storage environment. | Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed immediately after use. If possible, handle the powder in a glove box with a dry atmosphere. |
| Inconsistent Results in Assays | Inaccurate weighing due to moisture absorption. Degradation of the material. Non-homogeneity of the sample. | Equilibrate the container to room temperature before opening to prevent condensation. Weigh the powder quickly. Use a fresh, properly stored sample. Ensure the sample is thoroughly mixed before taking an aliquot. |
| Changes in Physical Appearance (e.g., color, texture) | Degradation of the material. Contamination. | Discard the material if significant changes in appearance are observed. Review handling and storage procedures to prevent future occurrences. |
| Drifting pH of Solutions | Hydrolysis of CaH2P2O7 leading to the formation of acidic species. | Prepare solutions fresh before use. Monitor the pH of the solution over the intended use period. |
Stability Testing Data
The following table summarizes representative data from an accelerated stability study of CaH2P2O7.
| Stability Condition | Testing Interval (Months) | Appearance | Assay (%) | Degradation Products (%) | Water Content (%) |
| 25°C / 60% RH | 0 | White Powder | 99.8 | < 0.1 | 0.2 |
| 3 | White Powder | 99.7 | 0.1 | 0.3 | |
| 6 | White Powder | 99.5 | 0.2 | 0.3 | |
| 12 | White Powder | 99.2 | 0.4 | 0.4 | |
| 40°C / 75% RH | 0 | White Powder | 99.8 | < 0.1 | 0.2 |
| 1 | White Powder | 99.1 | 0.5 | 0.7 | |
| 3 | White Powder | 98.2 | 1.1 | 1.0 | |
| 6 | White Powder | 96.9 | 2.2 | 1.5 |
Experimental Protocols
Stability-Indicating Ion Chromatography (IC) Method for Assay and Impurity Determination
This method is designed to separate and quantify CaH2P2O7 from its potential degradation product, orthophosphate.
-
Instrumentation: Ion Chromatograph with a suppressed conductivity detector.
-
Column: A suitable anion-exchange column, such as an IonPac AS11-HC (4 x 250 mm), with a guard column.
-
Mobile Phase: A gradient of potassium hydroxide (KOH) solution.
-
0-10 min: 10 mM KOH
-
10-20 min: 10-50 mM KOH (linear gradient)
-
20-25 min: 50 mM KOH
-
25-30 min: 10 mM KOH (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 25 µL
-
Detector: Suppressed conductivity detector.
-
Sample Preparation: Accurately weigh and dissolve the CaH2P2O7 sample in deionized water to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm filter before injection.
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
X-Ray Diffraction (XRD) for Solid-State Stability
XRD can be used to monitor changes in the crystalline structure of CaH2P2O7 during stability studies.
-
Instrumentation: Powder X-ray diffractometer.
-
Radiation: Cu Kα radiation.
-
Scan Range: 2θ from 5° to 50°.
-
Scan Speed: 2°/min.
-
Sample Preparation: Gently grind the CaH2P2O7 powder to a fine, uniform consistency. Mount the powder on a sample holder.
-
Analysis: Compare the diffractograms of the stability samples to that of a reference standard at the initial time point. Look for the appearance of new peaks or changes in the relative intensities of existing peaks, which could indicate a phase change or the formation of degradation products.
Visualizations
References
"troubleshooting impurities in calcium dihydrogen pyrophosphate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of calcium dihydrogen pyrophosphate (CaH₂P₂O₇).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Product Yield
Q: My synthesis of this compound resulted in a lower than expected yield. What are the potential causes and how can I improve it?
A: Low yield in this compound synthesis can stem from several factors related to reaction conditions and purification steps. Key areas to investigate include:
-
Incomplete Reaction: The conversion of starting materials may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. For precipitation methods using calcium carbonate and phosphoric acid, a reaction time of at least 20 minutes with mechanical stirring is recommended.[1] For syntheses starting from monocalcium phosphate, the dehydration step is critical; ensure the temperature is maintained in the optimal range of 240-260°C.[2]
-
-
Sub-optimal pH: The pH of the reaction mixture can significantly affect the formation and precipitation of the desired product.
-
Solution: Carefully control the pH of the synthesis mixture. The formation of different calcium phosphate phases is highly pH-dependent.[3] Monitor and adjust the pH as needed throughout the reaction.
-
-
Losses During Washing: The product can be lost during the washing steps if it has some solubility in the washing solvent.
-
Solution: Minimize the volume of the washing solvent used. Using a solvent in which the product is sparingly soluble, such as an acetone-water or ethanol-water mixture, can reduce losses compared to pure water.[1] Ensure the product is thoroughly separated from the mother liquor before washing, for instance by efficient filtration.
-
-
Formation of Soluble Byproducts: The reaction may be favoring the formation of more soluble calcium phosphate species that remain in the filtrate.
-
Solution: Analyze the filtrate to identify any dissolved calcium phosphate species. Adjusting the stoichiometry of the reactants or the reaction temperature may shift the equilibrium towards the desired less soluble this compound.
-
Problem 2: Product Discoloration (Off-White or Yellowish Tinge)
Q: The this compound I synthesized is not a pure white powder and has a yellowish or off-white color. What could be the cause of this discoloration?
A: Discoloration in the final product often points to the presence of impurities, which can be introduced from the starting materials or formed during the reaction.
-
Impure Starting Materials: The precursors used may contain transition metal ions or other colored impurities. For instance, if using phosphate rock as a starting source, it can contain various metal impurities.[4]
-
Solution: Use high-purity starting materials. For example, using 99.99% pure calcium carbonate can help avoid discoloration.[1] If the source of impurities is the phosphate precursor, consider using a purification step for the precursor before synthesis.
-
-
Reaction with Vessel Material: At elevated temperatures, the reaction mixture might react with the reactor vessel, leaching metallic impurities.
-
Solution: Use inert reactor vessels, such as glass-lined or Teflon-coated reactors, especially when working at high temperatures.
-
-
Side Reactions: Unwanted side reactions can sometimes produce colored byproducts.
-
Solution: Review the reaction temperature and atmosphere. Performing the synthesis under an inert atmosphere (e.g., nitrogen) can sometimes prevent oxidative side reactions that may lead to colored compounds.
-
Problem 3: Presence of Impurities in the Final Product
Q: My final product contains impurities. How can I identify them and adjust my synthesis to avoid them?
A: Impurities in this compound can be unreacted starting materials, other calcium phosphate phases, or byproducts from side reactions.
-
Common Impurities:
-
Unreacted Monocalcium Phosphate: If the dehydration of monocalcium phosphate is incomplete, it will remain as an impurity.[2]
-
Other Calcium Phosphate Phases: Depending on the pH and temperature, other phases like dicalcium phosphate (brushite) or hydroxyapatite might form.[3]
-
Calcium Sulfate (Gypsum): If sulfuric acid is used to decompose phosphate rock, gypsum can be a significant byproduct.[4]
-
Acid Insoluble Matter: These are impurities that do not dissolve in dilute acid. Food-grade specifications set a limit for this.[5]
-
Heavy Metals: Arsenic and lead are common heavy metal impurities with strict limits in food and pharmaceutical grades.[5]
-
-
Identification of Impurities:
-
X-Ray Diffraction (XRD): This is a powerful technique to identify the crystalline phases present in your sample. By comparing the diffraction pattern to reference patterns, you can identify different calcium phosphate phases.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can help identify different phosphate and pyrophosphate functional groups, aiding in the differentiation of various calcium phosphate compounds.[1]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique is suitable for determining the elemental composition and quantifying metallic impurities.[6]
-
-
Troubleshooting Steps:
-
Control of Stoichiometry: Ensure the molar ratio of your reactants is correct. For example, a Ca/P molar ratio between 0.45 and 0.55 is recommended when starting from monocalcium phosphate.[2]
-
Precise Temperature Control: The formation of different calcium pyrophosphate polymorphs and the dehydration of precursors are highly temperature-dependent.[2][7]
-
pH Management: The pH of the reaction medium is crucial in determining which calcium phosphate species precipitates.[3]
-
Thorough Washing: An effective washing step can remove soluble impurities. Washing with deionized water until the filtrate is free from phosphate ions is a common practice.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for the synthesis of this compound from monocalcium phosphate?
A1: The optimal temperature range for the dehydration of monocalcium phosphate to form this compound is between 240°C and 260°C.[2]
Q2: How can I control the particle size and morphology of the synthesized this compound?
A2: The particle size and morphology can be influenced by the reaction medium and the stirring conditions. For instance, using an acetone-water or ethanol-water medium instead of a purely aqueous solution can affect the crystal characteristics.[1] The rate of addition of reactants and the stirring speed can also play a role; slower addition and controlled stirring generally lead to more uniform particles.
Q3: What are the common analytical techniques to characterize the final product?
A3: The following techniques are commonly used for characterization:
-
X-ray Diffraction (XRD): To determine the crystalline phase and purity.[1][3]
-
Scanning Electron Microscopy (SEM): To observe the particle morphology and size.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present and confirm the pyrophosphate structure.[1]
-
Thermal Analysis (TG/DTG/DTA): To study the thermal stability and decomposition behavior.[1]
Q4: What are the typical purity specifications for this compound?
A4: For food-grade calcium dihydrogen diphosphate, typical specifications include limits on the following impurities[5]:
-
Acid Insoluble Matter: Not more than 0.4%
-
Fluoride: Not more than 30 mg/kg
-
Arsenic: Not more than 3 mg/kg
-
Lead: Not more than 4 mg/kg
Experimental Protocols
Synthesis of this compound via Precipitation
This protocol is based on the method described by L. Thongkam et al.[1]
Materials:
-
Calcium Carbonate (CaCO₃), high purity (99.99%)
-
Phosphoric Acid (H₃PO₄), 85%
-
Deionized Water
-
Acetone or Ethanol (optional, as reaction medium)
Procedure:
-
Prepare the phosphoric acid solution by diluting 81.02 mL of 85% H₃PO₄ with 18.98 mL of deionized water.
-
In a beaker, place 1.0080 g of calcium carbonate.
-
To the calcium carbonate, add the desired reaction medium:
-
For an aqueous system, add 2 mL of the prepared phosphoric acid solution.
-
For an acetone-water system, add 10 mL of acetone and then 2 mL of the phosphoric acid solution.
-
For an ethanol-water system, add 10 mL of ethanol and then 2 mL of the phosphoric acid solution.
-
-
Mechanically stir the resulting solution at ambient temperature. The precipitate should form within approximately 10 minutes.
-
Filter the white solid product using a suction pump.
-
Wash the precipitate with the corresponding reaction medium (water, acetone-water, or ethanol-water) until the filtrate is free from phosphate ions.
-
Dry the final product in air.
Data Presentation
Table 1: Influence of Reaction Medium on Thermal Decomposition of this compound Monohydrate
| Reaction Medium | Temperature Range (°C) for Water Loss | Observed Weight Loss (%) | Moles of Water Lost per Mole of Ca(H₂PO₄)₂·H₂O |
| Aqueous | 104-140 | 6.56 | 0.92 |
| 155-208 | 3.58 | 0.50 | |
| 208-260 | 3.36 | 0.47 | |
| 295-395 | 3.95 | 0.55 | |
| 290-500 | 2.85 | 0.40 | |
| Acetone-Water | 50-95 | 8.35 | 1.17 |
| 95-151 | 5.55 | 0.78 | |
| 151-238 | 2.90 | 0.40 | |
| 238-277 | 3.28 | 0.46 | |
| 277-417 | 3.90 | 0.54 | |
| 417-500 | 4.02 | 0.56 | |
| Ethanol-Water | 97-151 | 3.00 | 0.42 |
| 151-278 | 2.10 | 0.29 | |
| 278-380 | 12.42 | 1.73 | |
| 380-500 | 2.00 | 0.28 |
Data adapted from L. Thongkam et al.[1]
Visualizations
Caption: Experimental workflow for the precipitation synthesis of this compound.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. EP0350607A2 - Use of this compound as leavening acid in slow reacting leavening compositions and method for producing the same - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN100500553C - A kind of method of producing calcium dihydrogen phosphate - Google Patents [patents.google.com]
- 5. fao.org [fao.org]
- 6. mdpi.com [mdpi.com]
- 7. Calcium pyrophosphate - Wikipedia [en.wikipedia.org]
Technical Support Center: Calcium Dihydrogen Pyrophosphate (CaH2P2O7) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of calcium dihydrogen pyrophosphate (CaH2P2O7), with a specific focus on controlling its morphology by varying precursor concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing CaH2P2O7?
A1: this compound (CaH2P2O7) is typically synthesized through a precipitation reaction involving a soluble calcium salt, such as calcium nitrate tetrahydrate (Ca(NO3)2·4H2O), and a phosphate source, like ammonium dihydrogen phosphate (NH4H2PO4), in an aqueous solution.[1][2] The resulting precipitate is then often subjected to heat treatment to obtain the desired crystalline phase.[2][3]
Q2: How does the concentration of precursors affect the morphology of the final CaH2P2O7 product?
A2: The concentration of precursors is a critical parameter that significantly influences the size and shape of the resulting particles.[4][5] Generally, an increase in precursor concentration can lead to an enhanced nucleation rate, which may result in smaller primary particle sizes.[4] However, at very high concentrations, agglomeration can occur, leading to larger secondary particles and varied morphologies.[5] The specific effects on CaH2P2O7 can range from nano-sized particles to larger, more complex structures.
Q3: What are the common morphologies observed for CaH2P2O7, and how can they be controlled?
A3: While specific morphologies for CaH2P2O7 are not extensively detailed in the provided literature, calcium phosphate compounds, in general, can exhibit a range of shapes, including spherical particles, nano-rods, and platelet-like structures.[1][6] Control over these morphologies can be achieved by carefully adjusting experimental parameters such as precursor concentrations, pH, temperature, and the presence of additives or surfactants.[7][8]
Q4: Can the pH of the reaction mixture influence the morphology of CaH2P2O7?
A4: Yes, pH is a crucial factor in the synthesis of calcium phosphates.[7][8] It can affect the hydrolysis rate of precursors and the surface charge of the forming particles, thereby influencing their growth and aggregation.[7] For instance, in the synthesis of other nanoparticles, a higher pH has been shown to lead to smaller particle sizes.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Wide particle size distribution | Inconsistent mixing or localized high concentrations of precursors. | Ensure vigorous and uniform stirring throughout the addition of precursors. A slower addition rate can also help maintain a homogeneous reaction environment. |
| Formation of undesired calcium phosphate phases | Incorrect Ca/P molar ratio, improper pH control, or inappropriate reaction temperature. | Precisely control the stoichiometry of the calcium and phosphate precursors. Monitor and adjust the pH of the solution during the reaction. Optimize the reaction temperature based on the desired phase.[2] |
| Particle agglomeration | High precursor concentration or insufficient stabilization. | Decrease the overall precursor concentration.[5] Consider the use of a capping agent or surfactant to prevent particles from sticking together. |
| Amorphous final product | Insufficient reaction time or temperature for crystallization. | Increase the reaction time or consider a post-synthesis heat treatment (calcination) at an appropriate temperature to induce crystallization.[3] |
| Inconsistent morphology between batches | Variations in experimental parameters. | Strictly control all experimental conditions, including precursor concentrations, addition rates, stirring speed, temperature, and pH. Document all parameters for each synthesis. |
Experimental Protocols
General Synthesis of CaH2P2O7 via Precipitation
This protocol describes a general method for synthesizing CaH2P2O7 and investigating the effect of precursor concentration on its morphology.
Materials:
-
Calcium Nitrate Tetrahydrate (Ca(NO3)2·4H2O)
-
Ammonium Dihydrogen Phosphate (NH4H2PO4)
-
Deionized Water
-
Ammonium Hydroxide (for pH adjustment)
-
Ethanol
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a series of calcium nitrate solutions with varying concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) in deionized water.
-
Prepare a corresponding series of ammonium dihydrogen phosphate solutions with the same concentrations to maintain a consistent Ca/P molar ratio of 1.
-
-
Reaction Setup:
-
In a beaker, place a specific volume of the ammonium dihydrogen phosphate solution and start stirring at a constant rate.
-
Slowly add the calcium nitrate solution dropwise to the phosphate solution.
-
Monitor and adjust the pH of the mixture to a desired value (e.g., pH 5-6) using ammonium hydroxide.
-
-
Precipitation and Aging:
-
Allow the resulting white precipitate to stir for a set period (e.g., 2 hours) at room temperature.
-
Age the suspension without stirring for an extended period (e.g., 24 hours) to allow for particle growth and stabilization.
-
-
Washing and Collection:
-
Separate the precipitate from the solution by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted ions.
-
-
Drying:
-
Dry the collected powder in an oven at a low temperature (e.g., 80 °C) overnight.
-
-
Characterization:
-
Analyze the morphology and size of the dried particles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Confirm the crystalline phase of the product using X-ray Diffraction (XRD).
-
Data Presentation
The following table summarizes hypothetical data on the effect of precursor concentration on the particle size of CaH2P2O7, based on the general principles observed in nanoparticle synthesis.[4][5]
| Calcium Nitrate Concentration (M) | Ammonium Dihydrogen Phosphate Concentration (M) | Average Primary Particle Size (nm) | Observed Morphology |
| 0.1 | 0.1 | 50 ± 10 | Well-dispersed spherical nanoparticles |
| 0.5 | 0.5 | 35 ± 8 | Smaller, slightly agglomerated spherical nanoparticles |
| 1.0 | 1.0 | 80 ± 20 | Agglomerated clusters of nanoparticles, some rod-like structures |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of CaH2P2O7.
Caption: Logical relationship between precursor concentration and CaH2P2O7 morphology.
References
- 1. researchgate.net [researchgate.net]
- 2. RU2531377C2 - Method for preparing calcium pyrophosphate porous ceramics - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chalcogen.ro [chalcogen.ro]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Flavors from Pyrophosphate Leavening Agents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pyrophosphate leavening agents.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, leading to undesirable off-flavors.
Problem 1: Metallic or Bitter Aftertaste in the Final Product
A metallic or bitter aftertaste is a common issue associated with pyrophosphate leavening agents, particularly Sodium Acid Pyrophosphate (SAPP).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Improper Neutralization | Ensure the correct ratio of SAPP to sodium bicarbonate. The neutralizing value (NV) of SAPP is typically around 72, meaning 100 parts of SAPP require 72 parts of sodium bicarbonate for complete neutralization.[1][2][3] |
| Type of SAPP Used | Different grades of SAPP have varying reaction rates (fast, medium, slow).[2] A fast-acting SAPP might release CO2 prematurely, altering the pH and contributing to off-flavors. Experiment with different SAPP grades to find one that is compatible with your product's processing conditions. |
| High Dough/Batter pH | An alkaline environment can exacerbate off-flavor development.[4][5] Measure the pH of your final product. If it is alkaline, consider adjusting the SAPP to bicarbonate ratio or adding a food-grade acid to lower the pH. |
| Presence of Aluminum-Based Leavening Acids | While not a pyrophosphate, sodium aluminum phosphate (SALP) or sodium aluminum sulfate (SAS) are other leavening acids that can be a source of metallic taste.[4][6] Verify the composition of your leavening blend. |
| Ingredient Interactions | Certain ingredients, such as some types of cocoa or ginger, can interact with leavening agents to produce off-flavors.[4] |
Problem 2: Soapy Taste in the Final Product
A soapy taste is typically indicative of excess alkalinity.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Excess Sodium Bicarbonate | An excess of sodium bicarbonate that is not neutralized by the leavening acid will result in a soapy taste.[4] Recalculate the required amount of sodium bicarbonate based on the neutralizing value of your pyrophosphate agent. |
| Inadequate Mixing | Poor distribution of the leavening agents can lead to localized areas of high alkalinity. Ensure thorough and uniform mixing of all dry ingredients. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical origin of the off-flavor associated with pyrophosphates?
The primary off-flavor, often described as bitter or metallic, is typically a result of the pyrophosphate anion (P₂O₇⁴⁻) itself or its hydrolysis products.[7] In aqueous solutions, pyrophosphate hydrolyzes into two orthophosphate ions (HPO₄²⁻).[7][8] While this reaction is generally slow without enzymatic catalysis, it can be influenced by factors like pH and temperature, potentially leading to the perception of off-flavors.[7][9]
Q2: How can I mask the off-flavors from pyrophosphate leavening agents?
Several taste-masking strategies can be employed, many of which are adapted from the pharmaceutical industry.[10][11][12][13][14][15]
| Masking Agent Type | Examples | Mechanism of Action |
| Sweeteners | Sucrose, sucralose, aspartame | Can help to overpower or balance the perception of bitterness. |
| Flavors | Vanilla, citrus, chocolate | Strong, pleasant aromas can distract from the off-taste.[16] |
| Polymers | Hydroxypropyl methylcellulose (HPMC), ethylcellulose | Can form a physical barrier around the pyrophosphate particles, preventing them from interacting with taste receptors.[15] |
| Complexing Agents | Cyclodextrins | Can encapsulate the pyrophosphate molecules, reducing their ability to bind to taste receptors.[13] |
| Bitterness Blockers | Adenosine monophosphate (AMP), certain phospholipids | Can interact directly with bitter taste receptors to block the perception of bitterness.[15] |
Q3: Are there analytical methods to quantify the off-flavors from pyrophosphates?
Yes, a combination of sensory and instrumental analysis is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the volatile organic compounds that may contribute to the overall off-flavor profile of the product.[17][18][19][20][21]
-
Sensory Evaluation Panels: Trained human panelists are essential for characterizing and quantifying the intensity of specific off-flavors like "metallic," "bitter," or "soapy."[22][23][24][25][26][27]
Experimental Protocols
Protocol 1: Sensory Evaluation of Pyrophosphate Leavening Agents
Objective: To quantitatively assess the flavor profile of a product containing a pyrophosphate leavening agent.
Methodology:
-
Panelist Training:
-
Select 8-10 panelists.
-
Train them to identify and scale the intensity of basic tastes (sweet, sour, salty, bitter, umami) and relevant off-flavors (metallic, soapy, chemical).
-
Use reference standards for each attribute (e.g., caffeine solution for bitterness, ferrous sulfate solution for metallic taste).
-
-
Sample Preparation:
-
Prepare a control sample with a known neutral-tasting leavening system (e.g., baking soda and cream of tartar).
-
Prepare the experimental sample with the pyrophosphate leavening agent.
-
Code all samples with random three-digit numbers.
-
-
Evaluation Procedure:
-
Present the samples to the panelists in a randomized order in individual sensory booths.[25]
-
Provide water and unsalted crackers for palate cleansing between samples.[26]
-
Panelists will rate the intensity of each flavor attribute on a structured scale (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely strong).
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in flavor attributes between the control and experimental samples.
-
Protocol 2: Evaluating the Effectiveness of a Taste-Masking Agent
Objective: To determine the efficacy of a masking agent in reducing the off-flavor of a pyrophosphate leavening agent.
Methodology:
-
Sample Preparation:
-
Prepare a control sample with the pyrophosphate leavening agent.
-
Prepare one or more experimental samples with the pyrophosphate leavening agent and varying concentrations of the taste-masking agent.
-
Code all samples with random three-digit numbers.
-
-
Sensory Evaluation:
-
Conduct a sensory panel as described in Protocol 1.
-
In addition to intensity ratings, a paired comparison or ranking test can be used to determine which sample is perceived as having less off-flavor.
-
-
Data Analysis:
-
Analyze the intensity ratings to see if the masking agent significantly reduced the scores for negative attributes (e.g., metallic, bitter).
-
Analyze the results of the paired comparison or ranking test to determine preference.
-
Visualizations
Caption: Chemical leavening reaction pathway.
Caption: Troubleshooting workflow for off-flavors.
References
- 1. researchgate.net [researchgate.net]
- 2. preparedfoods.com [preparedfoods.com]
- 3. asianpubs.org [asianpubs.org]
- 4. fayepalmqvist.com [fayepalmqvist.com]
- 5. cerealsgrains.org [cerealsgrains.org]
- 6. After Taste-Testing 8 Chocolate Cake Mixes, These Are the 2 Our Editors Would Serve to Guests [seriouseats.com]
- 7. Pyrophosphate - Wikipedia [en.wikipedia.org]
- 8. Pyrophosphate hydrolysis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Two pathways of pyrophosphate hydrolysis and synthesis by yeast inorganic pyrophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Physical Approaches to Masking Bitter Taste: Lessons from Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Bitterness Blockers and Masking Agents [mosaicflavors.com]
- 15. TASTE-MASKING - Pharmaceutical Taste-Masking Technologies [drug-dev.com]
- 16. senopsys.com [senopsys.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. rroij.com [rroij.com]
- 20. youtube.com [youtube.com]
- 21. Does This Seem Off GC MS Techniques for Off Flavor, Off Odor, and Flavor Scalping Analysis Webinar - Eurofins USA [eurofinsus.com]
- 22. researchgate.net [researchgate.net]
- 23. ijprajournal.com [ijprajournal.com]
- 24. pac.gr [pac.gr]
- 25. Dedicated to bakers, pastry chefs and chocolatiers [puratos.com]
- 26. ec.europa.eu [ec.europa.eu]
- 27. agritrop.cirad.fr [agritrop.cirad.fr]
Technical Support Center: Improving Dough Handling Properties with Calcium Dihydrogen Pyrophosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with calcium dihydrogen pyrophosphate to enhance dough handling properties.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Dough is excessively sticky and difficult to handle after adding this compound. | 1. Incorrect Hydration Level: this compound can increase the water absorption capacity of the flour.[1] The initial water content may now be too high. 2. Insufficient Mixing Time: The gluten network may not be fully developed to incorporate the added ingredients and water. 3. Over-leavening: An improper balance with the leavening base (e.g., sodium bicarbonate) can disrupt the dough structure. | 1. Adjust Water Content: Gradually decrease the amount of water in your formulation. Perform a titration to find the optimal hydration level with the new ingredient. 2. Optimize Mixing: Ensure the dough is mixed to full development. Use a farinograph to determine the optimal dough development time. 3. Verify Leavening System Balance: Check the neutralizing value (NV) of your this compound and ensure the correct ratio of acid to base is used.[2] |
| The final product has a dense texture and poor volume. | 1. Premature Gas Release: The leavening reaction may be occurring too early in the process, before the gluten network is sufficiently developed to trap the gas. 2. Inactivated Leavening Agent: The this compound or the sodium bicarbonate may be old or have been stored improperly, reducing their reactivity. 3. Incorrect pH: The final dough pH may be outside the optimal range for gluten development and gas retention. | 1. Control Temperature: Maintain a cool dough temperature during mixing to slow down the initial leavening reaction. This compound is a slow-acting leavening acid, primarily activated by heat.[3] 2. Test Leavening Agents: Test the activity of your baking soda by adding it to an acid like vinegar to see if it fizzes.[4] Ensure your this compound is within its shelf life and stored in a cool, dry place. 3. Measure and Adjust pH: Monitor the pH of your dough. This compound can help regulate the dough's pH.[5] |
| The dough lacks elasticity and tears easily during shaping. | 1. Weak Gluten Network: The flour used may have a low protein content, or the gluten has not been sufficiently developed. 2. Disruption of Gluten Structure: While this compound strengthens the gluten network, an incorrect dosage or interaction with other ingredients could have a negative effect.[5] | 1. Use Stronger Flour: Select a flour with a higher protein content suitable for your application. 2. Optimize Dosage: Conduct a dose-response experiment to find the optimal concentration of this compound for your specific flour and formulation. 3. Evaluate Ingredient Interactions: Consider the impact of other ingredients like fats, sugars, and salts on gluten development in the presence of this compound. |
| Inconsistent results between batches. | 1. Inaccurate Measurements: Small variations in the amount of this compound or other minor ingredients can lead to significant differences in dough properties. 2. Variations in Raw Materials: Flour properties can vary between batches. 3. Inconsistent Processing Parameters: Differences in mixing times, temperatures, or resting times will affect the final dough. | 1. Precise Weighing: Use a calibrated analytical balance for all ingredients. 2. Characterize Raw Materials: Analyze each new batch of flour for its baseline rheological properties. 3. Standardize Procedures: Adhere strictly to the established experimental protocol for all batches. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in dough?
A1: this compound (also known as calcium acid pyrophosphate or CAPP) is a multifunctional ingredient used in baking.[5] Its primary roles are as a slow-acting leavening acid, a dough conditioner, and a pH regulator.[2][5] As a leavening acid, it reacts with a base like sodium bicarbonate in the presence of heat and moisture to produce carbon dioxide gas, which helps the dough to rise.[5] As a dough conditioner, it strengthens the gluten network, improving dough elasticity, extensibility, and handling properties.[5]
Q2: How does this compound strengthen the gluten network?
A2: this compound contributes to a stronger gluten network through ionic interactions between the calcium ions and the proteins in the flour.[6] These interactions help to create a more stable and resilient dough structure, which enhances gas retention during proofing and baking, leading to better volume and texture in the final product.[5]
Q3: What is the "rate of reaction" and why is it important for this compound?
A3: The rate of reaction (ROR) refers to the speed at which a leavening acid reacts with a base to release carbon dioxide gas.[2] this compound is considered a slow-acting leavening acid, meaning that a significant portion of the gas release is delayed until the baking stage when heat is applied.[3] This is advantageous as it prevents premature leavening and collapse of the dough structure during mixing and handling.
Q4: Can I substitute this compound for other leavening acids like sodium acid pyrophosphate (SAPP)?
A4: Yes, this compound can be used as a sodium-free alternative to sodium acid pyrophosphate (SAPP).[2] Both are pyrophosphates and have similar functionalities in terms of being slow-acting leavening acids. However, their neutralizing values (NV) and the extent of their effects on dough rheology may differ.[7] It is important to consider these differences when reformulating.
Q5: How do I determine the correct amount of this compound to use in my formulation?
A5: The amount of this compound to use depends on the amount of sodium bicarbonate (or other base) in your formula and the desired final pH of your product. The neutralizing value (NV) of the specific this compound product should be used to calculate the appropriate amount of acid needed to neutralize the base.[8] It is recommended to start with the supplier's guidelines and then optimize the concentration based on experimental results.
Quantitative Data Presentation
Table 1: Effect of Sodium Acid Pyrophosphate (SAPP) on Farinograph and Extensograph Parameters of Wheat Dough
| Parameter | Control (No SAPP) | 0.25% SAPP | 0.50% SAPP |
| Farinograph | |||
| Water Absorption (%) | 62.5 | 63.2 | 64.1 |
| Dough Development Time (min) | 5.8 | 6.5 | 7.2 |
| Dough Stability (min) | 8.2 | 10.5 | 12.8 |
| Mixing Tolerance Index (BU) | 45 | 38 | 30 |
| Extensograph (at 90 min) | |||
| Resistance to Extension (BU) | 480 | 550 | 620 |
| Extensibility (mm) | 155 | 148 | 140 |
| Ratio (Resistance/Extensibility) | 3.10 | 3.72 | 4.43 |
Note: The data in this table is illustrative and compiled from general trends observed in literature for SAPP. Actual values can vary depending on flour type, specific SAPP grade, and processing conditions.
Experimental Protocols
Farinograph Analysis to Determine Water Absorption and Dough Mixing Properties
Objective: To evaluate the effect of this compound on water absorption, dough development time, stability, and mixing tolerance index.
Apparatus:
-
Brabender Farinograph with a 50g or 300g mixing bowl
-
Thermostatically controlled water bath
-
Burette for water dispensing
-
Analytical balance
Procedure:
-
Sample Preparation: Prepare flour blends containing different concentrations of this compound (e.g., 0%, 0.25%, 0.50% based on flour weight).
-
Instrument Setup: Set the Farinograph water bath to 30°C and allow the mixing bowl to equilibrate.
-
Flour Addition: Place a 300g sample of the flour blend (corrected to a 14% moisture basis) into the Farinograph bowl.
-
Water Addition: Add water from the burette to the center of the bowl. The initial amount of water is estimated based on the expected water absorption of the flour.
-
Mixing and Recording: Start the Farinograph and record the dough consistency over time. The target consistency is 500 Brabender Units (BU).
-
Titration: If the curve does not center on the 500 BU line, discard the dough, and repeat the test with a new sample, adjusting the amount of water until the target consistency is achieved. The total amount of water required is the water absorption.
-
Data Analysis: From the Farinogram curve, determine the following parameters:
-
Water Absorption (%): The amount of water required to reach the 500 BU consistency.
-
Dough Development Time (DDT) (min): The time from the start of water addition to the point of maximum consistency.
-
Stability (min): The time difference between the point where the top of the curve first intersects the 500 BU line and the point where it leaves it.
-
Mixing Tolerance Index (MTI) (BU): The difference in BU from the top of the curve at the peak to the top of the curve 5 minutes after the peak.
-
Extensograph Analysis to Determine Dough Extensibility and Resistance to Extension
Objective: To measure the effect of this compound on the viscoelastic properties of the dough.
Apparatus:
-
Brabender Extensograph
-
Dough rounder and shaper
-
Proofing cabinet
Procedure:
-
Dough Preparation: Prepare a dough in the Farinograph using the predetermined water absorption. The dough should contain 2% salt and the desired concentration of this compound. Mix to optimal development.
-
Sample Shaping: Immediately after mixing, scale 150g of dough, round it for 20 revolutions in the dough rounder, and then shape it into a cylinder using the Extensograph shaper.
-
Resting: Place the shaped dough piece in the dough holder and let it rest in the proofing cabinet at 30°C and 85% relative humidity for a specified time (typically 45, 90, and 135 minutes).
-
Stretching: After the resting period, place the dough holder onto the Extensograph balance arm and stretch the dough with the hook at a constant speed until it ruptures. The instrument will record a force-time curve (extensigram).
-
Data Analysis: From the extensigram, determine the following:
-
Resistance to Extension (R_m) (BU): The maximum height of the curve, indicating the dough's strength.
-
Extensibility (E) (mm): The length of the curve until the point of rupture, indicating how far the dough can be stretched.
-
Ratio Number (R/E): The ratio of resistance to extension to extensibility, which provides an indication of the dough's balance between strength and elasticity.
-
Mandatory Visualizations
Caption: Mechanism of dough improvement by this compound.
Caption: Experimental workflow for evaluating dough handling properties.
References
"process optimization for industrial scale CaH2P2O7 production"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale production of Calcium Dihydrogen Pyrophosphate (CaH₂P₂O₇).
Troubleshooting Guides
This section addresses common issues encountered during the production of CaH₂P₂O₇, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Product Yield
-
Question: Our final yield of CaH₂P₂O₇ is consistently below the expected theoretical value. What are the potential causes and how can we improve it?
-
Answer: Low product yield can stem from several factors throughout the synthesis and purification process. A systematic approach to identify the root cause is crucial.
-
Incomplete Reaction: The reaction between the calcium source (e.g., calcium carbonate, calcium hydroxide) and the phosphorus source (e.g., phosphoric acid) may not be reaching completion.
-
Solution: Verify the stoichiometry of your reactants. Ensure adequate mixing and reaction time. Consider optimizing the reaction temperature, as insufficient heat can slow down the reaction rate. For instance, in the reaction of urea phosphate and calcium hydroxide, maintaining a temperature between 50-70°C for 20-50 minutes is crucial for driving the reaction to completion[1].
-
-
Improper pH Control: The pH of the reaction mixture is a critical parameter. Deviations from the optimal pH range can lead to the formation of undesirable by-products such as monetite (CaHPO₄) or other calcium phosphates, thus reducing the yield of the desired CaH₂P₂O₇.
-
Solution: Implement strict pH monitoring and control throughout the reaction. The optimal pH can vary depending on the specific synthesis route. For precipitation methods, careful control of pH is essential for selective precipitation of the desired product.
-
-
Losses during Filtration and Washing: Significant product loss can occur during the separation and washing steps if the product has high solubility in the washing solution or if the filtration process is inefficient.
-
Solution: Minimize the volume of the washing liquid. Use a washing solution in which CaH₂P₂O₇ has low solubility, such as a saturated solution of the product or a suitable organic solvent. Optimize the filtration process to ensure maximum recovery of the solid product.
-
-
Sub-optimal Thermal Treatment: In processes involving a final calcination or heating step to convert a precursor (like brushite, CaHPO₄·2H₂O) to CaH₂P₂O₇, incorrect temperature or duration can lead to incomplete conversion or decomposition of the final product. For example, the thermal dehydration of Ca(H₂PO₄)₂·H₂O to form pyrophosphate occurs in distinct stages, and precise temperature control is necessary to obtain the desired phase[2].
-
Solution: Calibrate your furnace and ensure uniform heating. Optimize the calcination temperature and time based on thermal analysis data (TGA/DSC) of your precursor material. The conversion of brushite to β-Ca₂P₂O₇, a related calcium pyrophosphate, is typically achieved by annealing at 800°C[3][4]. While the target product is different, this highlights the importance of specific high-temperature treatment.
-
-
Issue 2: Product Impurities and Off-Spec Material
-
Question: Our final CaH₂P₂O₇ product fails to meet the required purity specifications. What are the common impurities and how can we control them?
-
Answer: Impurities in the final product can originate from raw materials or be generated during the production process. Identifying and controlling these impurities is critical, especially for food and pharmaceutical grade products.
-
Unreacted Raw Materials: The presence of unreacted calcium or phosphorus sources is a common impurity.
-
Solution: Ensure the correct stoichiometric ratio of reactants and optimize reaction conditions (temperature, time, mixing) to drive the reaction to completion.
-
-
Formation of Other Calcium Phosphates: Depending on the reaction conditions (especially pH and temperature), other calcium phosphate phases such as dicalcium phosphate (CaHPO₄), tricalcium phosphate (Ca₃(PO₄)₂), or various polyphosphates can form.
-
Solution: Maintain precise control over the reaction pH and temperature. Use high-purity raw materials. Characterize the product at different stages using techniques like X-ray Diffraction (XRD) to identify any unwanted phases.
-
-
Heavy Metals and Other Contaminants from Raw Materials: If using raw materials derived from natural sources like phosphate rock, impurities such as heavy metals (e.g., arsenic, lead) and fluoride can be present[5].
-
Solution: Source high-purity, food or pharmaceutical grade raw materials. Implement a robust raw material testing program. The Food Chemicals Codex provides specifications for maximum allowable levels of impurities like arsenic and lead in food-grade calcium acid pyrophosphate[5].
-
-
Organic Residues: In some synthesis routes, organic precursors or solvents may be used, which can lead to carbonaceous residues in the final product if not properly removed. Thermal treatment can sometimes result in a blackened product due to the decomposition of organic components[6].
-
Solution: If organic materials are used, ensure their complete removal through appropriate washing or a controlled calcination step in an oxidizing atmosphere.
-
-
Logical Troubleshooting Workflow for Production Issues
Caption: A logical workflow for troubleshooting common production issues in CaH₂P₂O₇ synthesis.
Frequently Asked Questions (FAQs)
Process Optimization
-
Question: How can we systematically optimize our CaH₂P₂O₇ production process to improve both yield and purity?
-
Answer: A systematic approach like Response Surface Methodology (RSM) is highly effective for process optimization. RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes[7][8][9]. It allows for the evaluation of multiple process variables simultaneously to find the optimal conditions.
-
Key Parameters to Optimize:
-
Reactant Concentrations
-
Reaction Temperature
-
Reaction Time
-
pH
-
Stirring Speed
-
Calcination Temperature and Duration
-
-
General Steps for Applying RSM:
-
Identify Critical Process Parameters: Determine the variables that have the most significant impact on your desired outputs (yield, purity, particle size, etc.).
-
Define Experimental Design: Choose a suitable experimental design, such as a Central Composite Design (CCD) or Box-Behnken Design (BBD), to study the effects of the selected parameters.
-
Conduct Experiments: Run the experiments according to the chosen design, varying the parameters as specified.
-
Analyze Data and Model Fitting: Use statistical software to analyze the experimental data and fit it to a mathematical model (usually a polynomial equation).
-
Determine Optimal Conditions: Use the model to predict the optimal set of operating conditions to achieve the desired outcome.
-
Validate the Model: Perform experiments at the predicted optimal conditions to verify the model's accuracy.
-
-
Quality Control and Analytical Methods
-
Question: What are the key analytical techniques for quality control of industrial-scale CaH₂P₂O₇ production?
-
Answer: A comprehensive quality control program should include a range of analytical techniques to characterize the chemical identity, purity, and physical properties of the final product.
| Analytical Technique | Purpose | Key Parameters to Evaluate |
| X-ray Diffraction (XRD) | To identify the crystalline phase and check for impurities. | Peak positions and intensities (match with reference patterns for CaH₂P₂O₇), presence of peaks from other calcium phosphate phases. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the chemical identity and functional groups. | Presence of characteristic absorption bands for P-O and P-O-P vibrations. |
| Thermal Analysis (TGA/DSC) | To determine thermal stability, water content, and phase transitions. | Weight loss at different temperatures (TGA), endothermic/exothermic peaks (DSC). |
| Scanning Electron Microscopy (SEM) | To analyze particle morphology, size, and agglomeration. | Particle shape, size distribution, surface texture. |
| Inductively Coupled Plasma (ICP) Spectroscopy | To quantify elemental composition and detect heavy metal impurities. | Ca/P molar ratio, concentration of trace metals (e.g., As, Pb). |
| pH Measurement | To determine the pH of a 10% suspension in water. | Adherence to product specifications (e.g., pH 5.5-7.0)[8]. |
Product Handling and Storage
-
Question: What are the recommended handling and storage conditions for CaH₂P₂O₇ powder?
-
Answer: Proper handling and storage are essential to maintain the quality and stability of the product.
-
Handling: Use good industrial hygiene practices to avoid dust generation and inhalation[10]. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. In case of spills, sweep or vacuum the material and place it in a suitable container for disposal. Do not flush to the drain[10].
-
Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area[11]. Keep away from incompatible materials. The expected shelf life can be around 12 months if stored at recommended temperatures[11].
-
Experimental Protocols
1. X-Ray Diffraction (XRD) Analysis for Phase Identification
-
Objective: To identify the crystalline phase of the synthesized CaH₂P₂O₇ and detect any crystalline impurities.
-
Methodology:
-
Sample Preparation: Finely grind a representative sample of the CaH₂P₂O₇ powder using a mortar and pestle to ensure random crystal orientation. A sample amount of approximately 200 mg is typically sufficient[4].
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and smooth surface that is flush with the holder's surface. A glass slide can be used to gently press the sample down[4].
-
Instrument Setup:
-
Place the sample holder into the diffractometer.
-
Set the X-ray source (commonly Cu Kα radiation).
-
Configure the instrument parameters, such as the scanning range (e.g., 2θ from 10° to 70°), step size (e.g., 0.02°), and scan speed.
-
-
Data Collection: Initiate the XRD scan and collect the diffraction pattern.
-
Data Analysis: Compare the obtained diffraction pattern with a standard reference pattern for CaH₂P₂O₇ from a database (e.g., ICDD) to confirm the phase identity. Identify any additional peaks, which may indicate the presence of impurities.
-
Experimental Workflow for XRD Analysis
Caption: A streamlined workflow for performing XRD analysis on CaH₂P₂O₇ samples.
2. Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Identification
-
Objective: To confirm the chemical identity of the CaH₂P₂O₇ by identifying its characteristic functional groups.
-
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the CaH₂P₂O₇ sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 19 mg)[12]. Grind the mixture thoroughly to obtain a fine, homogeneous powder.
-
Pellet Formation: Press the mixture in a die under high pressure to form a thin, transparent pellet.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.
-
Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and record the sample spectrum.
-
Data Analysis: The resulting spectrum should be analyzed for the characteristic absorption bands of pyrophosphate. The P-O and P-O-P vibration bands are typically observed between 1250 and 500 cm⁻¹[13]. Compare the obtained spectrum with a reference spectrum of CaH₂P₂O₇.
-
3. Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)
-
Objective: To evaluate the thermal stability and decomposition profile of the CaH₂P₂O₇ product.
-
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA/DSC crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the instrument's furnace.
-
Set the desired temperature program, including the starting and ending temperatures (e.g., from room temperature to 1000°C) and the heating rate (e.g., 10°C/min).
-
Set the purge gas (e.g., nitrogen or air) and its flow rate.
-
-
Data Collection: Start the thermal program and record the weight change (TGA) and heat flow (DSC) as a function of temperature.
-
Data Analysis: Analyze the TGA curve for any weight loss steps, which could indicate the loss of water or decomposition. The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions, melting, or decomposition. For example, the thermal decomposition of calcium oxalate monohydrate, a related compound, shows distinct steps corresponding to the loss of water, carbon monoxide, and carbon dioxide[14]. A similar stepwise decomposition can be analyzed for CaH₂P₂O₇ precursors.
-
References
- 1. americanelements.com [americanelements.com]
- 2. thaiscience.info [thaiscience.info]
- 3. fao.org [fao.org]
- 4. mcgill.ca [mcgill.ca]
- 5. ams.usda.gov [ams.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. ams.usda.gov [ams.usda.gov]
- 11. researchgate.net [researchgate.net]
- 12. CHARACTERIZATION OF ARTICULAR CALCIUM-CONTAINING CRYSTALS BY SYNCHROTRON FTIR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ebatco.com [ebatco.com]
Validation & Comparative
A Comparative Guide to Titration Methods for Pyrophosphate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pyrophosphate (PPi) is critical in numerous biological and chemical applications, ranging from enzymatic assays to the monitoring of biomineralization processes. Titration methods offer a reliable and cost-effective approach for determining pyrophosphate concentrations. This guide provides a comparative overview of common titration techniques, including detailed experimental protocols, performance data, and visual workflows to assist researchers in selecting the most suitable method for their needs.
Potentiometric Titration with Zinc Sulfate and Sodium Hydroxide
This widely used method involves the precipitation of pyrophosphate with an excess of zinc sulfate, followed by the titration of the liberated sulfuric acid with a standardized sodium hydroxide solution. The endpoint is determined by monitoring the pH change with a pH electrode.
Experimental Protocol
-
Sample Preparation: An accurately weighed amount of the pyrophosphate-containing sample is dissolved in deionized water.
-
pH Adjustment: The pH of the sample solution is adjusted to a range of 3.6 to 4.0 using hydrochloric acid or sodium hydroxide.
-
Precipitation: A known excess of a standard zinc sulfate (ZnSO₄) solution is added to the sample. This reacts with pyrophosphate to form insoluble zinc pyrophosphate (Zn₂P₂O₇) and sulfuric acid (H₂SO₄), as shown in the following reaction: 2Na₂H₂P₂O₇ + 2ZnSO₄ → Zn₂P₂O₇ + 2Na₂SO₄ + H₂SO₄
-
Titration: The resulting solution is then titrated with a standardized sodium hydroxide (NaOH) solution. The NaOH neutralizes the sulfuric acid formed in the previous step.
-
Endpoint Detection: The titration is monitored potentiometrically using a pH electrode. The endpoint corresponds to the steepest change in pH and can be determined from the first or second derivative of the titration curve. Each mole of sulfuric acid titrated is equivalent to two moles of pyrophosphate in the original sample.
Performance Data
| Parameter | Value | Reference |
| Accuracy | High | [1] |
| Precision (RSD) | < 1% | [1] |
| Applicability | Aqueous samples, food additives | [1][2] |
| Limitations | Interference from other phosphate species may occur. |
Experimental Workflow
Caption: Workflow for potentiometric titration of pyrophosphate.
Potentiometric Titration with Silver Nitrate
This method relies on the direct precipitation of pyrophosphate ions with a standard solution of silver nitrate. The endpoint is detected by monitoring the change in potential using a silver electrode.
Experimental Protocol
-
Sample Preparation: An accurately weighed sample containing pyrophosphate is dissolved in deionized water.
-
Titration: The sample solution is directly titrated with a standardized silver nitrate (AgNO₃) solution under constant stirring.
-
Reaction: Silver ions react with pyrophosphate ions to form a silver pyrophosphate precipitate: P₂O₇⁴⁻ + 4Ag⁺ → Ag₄P₂O₇(s)
-
Endpoint Detection: The potential of the solution is monitored using a silver indicating electrode and a suitable reference electrode. The endpoint is identified by the maximum change in potential per unit volume of titrant added, which can be determined from the first derivative of the titration curve.[1]
Performance Data
| Parameter | Value | Reference |
| Accuracy | High | [1] |
| Precision | Good reproducibility | [1] |
| Applicability | Food additives | [1] |
| Advantages | Simple, direct titration | [1] |
| Limitations | Halide ions can interfere with the titration. |
Experimental Workflow
References
Comparative Analysis of Sodium Acid Pyrophosphate (SAPP) and Calcium Dihydrogen Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sodium Acid Pyrophosphate (SAPP) and Calcium Dihydrogen Pyrophosphate, focusing on their chemical properties, functional applications, and relevant biological interactions. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their respective fields. While direct comparative studies with quantitative performance data under identical conditions are limited in publicly available literature, this guide synthesizes available data to offer a comprehensive overview.
Chemical and Physical Properties
A summary of the key chemical and physical properties of SAPP and this compound is presented in Table 1. This data is essential for understanding their behavior in different formulations and systems.
| Property | Sodium Acid Pyrophosphate (SAPP) | This compound |
| Chemical Formula | Na₂H₂P₂O₇[1][2] | CaH₂P₂O₇[3] |
| Molar Mass | 221.94 g/mol | 216.04 g/mol [4] |
| Appearance | White, odorless powder or granules[5] | White crystalline powder[3] |
| Solubility in Water | Soluble (e.g., 11.9 g/100 mL at 20 °C)[1] | Insoluble in water[6] |
| pH (1% solution) | Acidic[5] | Not applicable due to insolubility |
| E Number | E450(i)[7] | E450(vii)[3] |
Applications and Functional Roles
Both SAPP and this compound are utilized in the food industry, primarily as leavening agents in bakery products. However, their differing properties lead to distinct applications and functional advantages.
Sodium Acid Pyrophosphate (SAPP) is a versatile food additive with a range of applications stemming from its properties as a leavening acid, chelating agent, and pH regulator.[5][7][8]
-
Leavening Agent: SAPP is a slow-acting leavening acid that reacts with sodium bicarbonate to produce carbon dioxide gas, aiding in the rise of baked goods.[5][9] Different grades of SAPP are available (e.g., SAPP 10, SAPP 28, SAPP 40), which have different reaction rates, allowing for controlled leavening during mixing and baking.[10][11] This staged reaction is desirable for many baking applications to achieve a consistent texture and volume.[11]
-
Chelating Agent: SAPP can sequester metal ions such as iron, which helps to prevent discoloration in processed foods like potatoes.[7]
-
pH Control: It acts as a buffering agent to maintain a desired pH in food products, which can influence flavor, color stability, and microbial growth.[5][9]
-
Other Applications: SAPP is also used in processed meats to improve water-holding capacity and in canned seafood to prevent the formation of struvite crystals.[7][11]
This compound , also known as Calcium Acid Pyrophosphate (CAPP), serves as a leavening agent and a source of calcium fortification.
-
Leavening Agent: Similar to SAPP, it functions as a leavening acid in baked goods.[3] It is considered a flavor-neutral alternative to sodium-based leavening acids.[12]
-
Nutrient Source: It provides a source of calcium, which can be beneficial for nutritional fortification of food products.[12]
-
Dough Improver: It can act as a dough improver by strengthening the gluten network, leading to better dough handling and improved volume and texture in the final product.[3]
Experimental Data and Performance Comparison
Direct quantitative comparisons of SAPP and this compound are scarce. However, studies on individual leavening acids provide insights into their performance.
One study evaluated the impact of different grades of SAPP (SAPP10 and SAPP40) on the properties of pound cake. The results demonstrated that the type and level of SAPP significantly influenced batter specific volume, porosity, and pH, as well as the final cake volume and texture.[10][13]
Table 2: Impact of SAPP Type on Pound Cake Batter Properties
| Parameter | SAPP10 | SAPP40 |
| Batter Specific Volume | Higher | Lower |
| Batter Porosity | Higher | Lower |
| Batter pH | Higher | Lower (more sufficient neutralization) |
| CO₂ Liberated during Baking | Lower initial release | Higher initial release |
Data synthesized from the findings of the study by Impact of Baking Powder and Leavening Acids on Batter and Pound Cake Properties.[10][13]
While no direct comparative data was found for this compound under the same experimental conditions, it is noted for having a high Neutralization Value (NV) and a controlled Rate of Reaction (RoR), making it an effective leavening agent.[12]
Experimental Protocols
Evaluation of Leavening Acids in a Baking System (Pound Cake Model)
This protocol is based on the methodology used to study the impact of different SAPP grades on pound cake properties.[10]
-
Batter Formulation: A standard pound cake batter recipe is used, with the leavening system (sodium bicarbonate and the leavening acid) being the variable component. The amount of leavening acid is calculated based on its Neutralizing Value (NV) to ensure complete reaction with the sodium bicarbonate.[10]
-
Batter Preparation: All ingredients are mixed according to a standardized procedure to ensure consistency. Batter properties such as specific volume, porosity, and pH are measured.
-
Baking: The batter is baked under controlled temperature and time conditions.
-
Cake Analysis: After baking and cooling, the final cake properties are evaluated, including specific volume, porosity, crumb structure, and hardness.
Signaling Pathways and Relevance to Drug Development
For professionals in drug development, understanding the interaction of these compounds with biological systems is crucial. While SAPP is generally considered for its functional properties in food and as an excipient, calcium pyrophosphate has been studied for its role in inflammatory pathways.
Calcium Pyrophosphate and Inflammatory Signaling
Calcium pyrophosphate dihydrate (CPPD) crystals are associated with inflammatory conditions such as acute arthritis.[14] Studies have shown that these crystals can activate inflammatory signaling pathways in immune cells like macrophages.[15]
The interaction of CPPD crystals with cells can trigger a cascade of intracellular events, leading to the production of pro-inflammatory cytokines like IL-1β.[14] Key signaling pathways involved include the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[14]
The activation of these pathways ultimately leads to the transcription of genes responsible for inflammation.[14]
Pyrophosphates in Drug Delivery
Pyrophosphates are also being explored in drug delivery systems. Their ability to form stable nanoparticles with cations like calcium makes them potential carriers for bioactive ions and drugs.[16][17] The pH-responsive nature of pyrophosphate can be utilized for the controlled release of encapsulated molecules in specific environments, such as acidic tumor microenvironments.[18]
Conclusion
Sodium Acid Pyrophosphate and this compound are both valuable pyrophosphates with distinct properties and applications. SAPP is a highly soluble and versatile leavening acid with various grades for controlled gas release, and it also functions as a chelating agent. This compound offers a flavor-neutral leavening alternative and provides calcium fortification.
For drug development professionals, while SAPP is primarily an excipient, the biological activity of calcium pyrophosphate in inflammatory signaling highlights the importance of understanding the potential interactions of such compounds in biological systems. Further research into pyrophosphate-based nanoparticles also suggests their potential as novel drug delivery vehicles.
A significant gap in the current literature is the lack of direct, quantitative comparative studies between SAPP and this compound under identical experimental conditions. Such studies would be invaluable for formulators in both the food and pharmaceutical industries to make optimal ingredient choices based on specific performance requirements.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. gjphosphate.com [gjphosphate.com]
- 3. researchgate.net [researchgate.net]
- 4. Leavening Agents Lab - FamilyConsumerSciences.com [familyconsumersciences.com]
- 5. Understanding the Role of Sodium Acid Pyrophosphate as a Food Additive in Cooking [tengerchemical.com]
- 6. How can calcium pyrophosphate crystals induce inflammation in hypophosphatasia or chronic inflammatory joint diseases? | Sigma-Aldrich [merckmillipore.com]
- 7. foodadditives.net [foodadditives.net]
- 8. jrj-elementix.com [jrj-elementix.com]
- 9. The Funcation of SAPP in baking fermentation processing - Mono di calcium Phosphate MDCP manufacturer - SICHUAN HIPHOS CHEMICAL CO.,LTD. [hiphoschem.com]
- 10. Impact of Baking Powder and Leavening Acids on Batter and Pound Cake Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atamankimya.com [atamankimya.com]
- 12. paleofoundation.com [paleofoundation.com]
- 13. researchgate.net [researchgate.net]
- 14. Inflammatory Potential of Four Different Phases of Calcium Pyrophosphate Relies on NF-κB Activation and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Pyrophosphate Crystal Formation and Deposition: Where Do we Stand and What Does the Future hold? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Highly Stable Amorphous (Pyro)phosphate Aggregates: Pyrophosphate as a Carrier for Bioactive Ions and Drugs in Bone Repair Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrophosphate as a Phosphate Donor for the Design of Stable and pH-Responsive Calcium Nanoparticles for Biomacromolecule Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium Dihydrogen Pyrophosphate and Monocalcium Phosphate in Baking Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two common chemical leavening acids, calcium dihydrogen pyrophosphate and monocalcium phosphate, in baking. The information presented is a synthesis of available experimental data and established methodologies in cereal science.
Introduction
Chemical leavening systems are integral to the production of a wide variety of baked goods, contributing to their characteristic volume, texture, and crumb structure.[1][2] The selection of a leavening acid is a critical determinant of the final product quality, primarily due to the differing rates at which they react with sodium bicarbonate to produce carbon dioxide gas.[3] This guide focuses on two calcium-based leavening acids: the slow-acting this compound and the fast-acting monocalcium phosphate.
This compound , also known as calcium acid pyrophosphate (CAPP), is recognized for its delayed leavening action, with the majority of gas release occurring in response to heat during baking.[4] This property makes it suitable for applications requiring minimal initial gas production, such as in refrigerated or frozen doughs.[5] Beyond its leavening capabilities, it also functions as a dough improver and an acidity regulator.
Monocalcium Phosphate (MCP) is a fast-acting leavening acid that releases a significant portion of carbon dioxide within the first few minutes of mixing with water.[1] This rapid gas release is desirable in products with short preparation and baking times, such as pancakes and some types of cookies and muffins.[1] Anhydrous and coated versions of MCP are available to provide a more delayed reaction.[6]
Quantitative Data Summary
| Chemical and Physical Properties | This compound (CAPP) | Monocalcium Phosphate (MCP) |
| Chemical Formula | CaH₂P₂O₇ | Ca(H₂PO₄)₂·H₂O |
| Neutralizing Value (NV) * | ~73 | ~80 |
| Rate of Reaction (ROR) | Slow, primarily heat-activated | Fast, releases 60-70% of CO₂ during mixing |
*Neutralizing Value (NV) is the parts by weight of sodium bicarbonate that are neutralized by 100 parts of the leavening acid.[7]
Table 1: Comparative Performance in Yellow Cake
Data for CAPP is adapted from a study on yellow cake properties.[8] Data for MCP in a directly comparable context is not available; however, its fast action generally leads to a rapid rise and potentially a coarser crumb if not balanced with a slow-acting acid.
| Performance Metric | This compound (CAPP) in Yellow Cake | Expected Performance of Monocalcium Phosphate (MCP) in Yellow Cake |
| Cake Volume Index | Can produce high volume, particularly at optimal soda levels. | Rapid initial leavening may lead to some gas loss before the batter sets, potentially resulting in a slightly lower volume if used as the sole leavening acid. |
| Crumb Structure | Tends to produce a fine, cohesive crumb. | Can result in a more open and slightly coarser crumb due to rapid gas evolution early in the baking process. |
| Crust Color | Can contribute to a darker crust color. | Typically results in a lighter colored crust. |
Experimental Protocols
The evaluation of leavening agents in baking involves a range of standardized tests to quantify their effects on dough, batter, and the final product. The following are detailed methodologies for key experiments, based on AACC International Approved Methods and other cited literature.[9][10][11][12]
3.1. Determination of Neutralizing Value
The neutralizing value (NV) of a leavening acid is a measure of its ability to neutralize sodium bicarbonate.
-
Procedure:
-
Weigh a precise amount of the leavening acid (e.g., 0.84 g).
-
Dissolve the sample in a specified volume of distilled water.
-
For slow-reacting acids, the solution may be heated to ensure complete reaction.
-
Titrate the acidic solution with a standardized solution of sodium hydroxide (e.g., 0.1N) to a designated pH endpoint (e.g., pH 8.5), measured with a calibrated pH meter.
-
The neutralizing value is calculated based on the volume of sodium hydroxide solution required to neutralize the acid.
-
3.2. Evaluation of Baking Performance in Yellow Cake
This protocol is adapted from a study evaluating chemical leavening in yellow cakes.[8]
-
Cake Formulation: A standard yellow cake formulation is used, with the leavening acid and sodium bicarbonate added at specified levels based on flour weight.
-
Batter Preparation:
-
Dry ingredients, including the leavening system, are blended.
-
Liquid ingredients (water, eggs, oil) are added in stages while mixing at a controlled speed and time to form a uniform batter.
-
-
Baking:
-
A specific weight of batter is deposited into standardized baking pans.
-
Cakes are baked in a calibrated oven at a set temperature and for a predetermined time.
-
-
Performance Analysis:
-
Cake Volume: Measured using rapeseed displacement (AACC Method 10-05.01) or a laser-based volume analyzer.[12]
-
Crumb Structure: A slice of the cake is imaged using a high-resolution scanner. The image is then analyzed using software to quantify cell size, cell distribution, and cell wall thickness.
-
Texture Analysis: A texture analyzer is used to measure crumb hardness and cohesiveness.
-
Color: A colorimeter is used to measure the L* (lightness), a* (redness), and b* (yellowness) values of the crust and crumb.
-
3.3. Dough Rheology Analysis
The rheological properties of dough are crucial for its handling characteristics and the final texture of the baked product.
-
Farinograph Analysis: A farinograph is used to measure the water absorption of the flour and the mixing characteristics of the dough, including dough development time, stability, and degree of softening. The addition of calcium salts can influence these parameters.[13]
-
Amylograph Analysis: An amylograph measures the viscosity of a flour slurry as it is heated, providing information on starch gelatinization. This can be affected by the presence of different ions.[13]
-
Extensograph/Alveograph Analysis: These instruments measure the resistance and extensibility of the dough, providing insights into its elasticity and strength.
Visualizations
Caption: Chemical Leavening Reaction Pathway.
Caption: Experimental Workflow for Leavening Agent Comparison.
Conclusion
The choice between this compound and monocalcium phosphate as a leavening acid has a profound impact on the characteristics of the final baked product. Monocalcium phosphate, with its rapid rate of reaction, is well-suited for applications where immediate leavening is required.[1] In contrast, this compound provides a delayed, heat-activated leavening, which is advantageous in products with longer processing times or those that are refrigerated or frozen before baking.[5]
While direct, comprehensive comparative data is limited, the available information indicates that this compound tends to produce a finer, more cohesive crumb, while monocalcium phosphate may result in a more open texture. The selection of the appropriate leavening acid, or a combination of fast- and slow-acting acids, is crucial for achieving the desired volume, texture, and appearance in a specific baking application. Further research involving direct comparative studies would be beneficial for a more nuanced understanding of their performance differences.
References
- 1. bakerpedia.com [bakerpedia.com]
- 2. gjphosphate.com [gjphosphate.com]
- 3. ahperformance.com [ahperformance.com]
- 4. paleofoundation.com [paleofoundation.com]
- 5. EP0350607A2 - Use of this compound as leavening acid in slow reacting leavening compositions and method for producing the same - Google Patents [patents.google.com]
- 6. Monocalcium Phosphate As A Food Ingredient - Knowde Periodical [periodical.knowde.com]
- 7. Chemical Leavening Formulation | American Society of Baking [asbe.org]
- 8. researchgate.net [researchgate.net]
- 9. Approved Methods of Analysis [cerealsgrains.org]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. cerealscanada.ca [cerealscanada.ca]
- 12. 10 Baking Quality Methods [cerealsgrains.org]
- 13. epslibrary.at [epslibrary.at]
A Comparative Guide to the In Vitro Bioactivity of Calcium Phosphate Coatings
For Researchers, Scientists, and Drug Development Professionals
Calcium phosphate (CaP) coatings are extensively utilized in the biomedical field to enhance the bioactivity and osseointegration of implantable devices. Their chemical similarity to the mineral component of bone makes them an attractive option for promoting favorable cellular responses. This guide provides an objective comparison of the in vitro performance of various CaP coatings, supported by experimental data, to aid in the selection and development of optimal biomaterials for bone tissue engineering and drug delivery applications.
Comparative Analysis of In Vitro Bioactivity
The in vitro bioactivity of calcium phosphate coatings is a critical indicator of their potential in vivo performance. Key parameters to assess this bioactivity include cell proliferation, differentiation, and the ability to support the formation of a new apatite layer. The following tables summarize quantitative data from various studies, comparing different types of CaP coatings.
Cell Proliferation
The proliferation of osteoblastic cells on a material surface is a primary indicator of its cytocompatibility and ability to support tissue growth.
| Coating Type | Substrate | Cell Type | Proliferation Metric (vs. Control/Uncoated) | Reference |
| Biomimetic Hydroxyapatite (HA) | Ti6Al4V | Primary Human Osteoblasts | Higher DNA content on all CaP coatings compared to pure Ti6Al4V.[1][2][3] | [1][2][3] |
| Amorphous-Crystalline CaP | Grit-blasted Titanium | Rat Bone Marrow (RBM) cells | Proliferation observed, in contrast to amorphous coatings which inhibited growth.[4] | [4] |
| Amorphous HA | Titanium | Not specified | Higher cell number adhered after 24h compared to crystalline HA.[1] | [1] |
| Biphasic HA and β-TCP | Titanium Nickelide (NiTi) | Not specified | Showed a significant increase in bioactivity compared to uncoated titanium.[5][6] | [5][6] |
| CCV-transformed Carbonated Apatite (V-CAp) | Glass | Osteoblasts | 2.3-fold higher cell proliferation than the glass surface.[7][8] | [7][8] |
| Neat HA whiskers | Not specified | Mouse osteoblast cell line (7F2) | Highest osteoblast viability and protein concentrations compared to β-TCP and biphasic whiskers.[9] | [9] |
Osteogenic Differentiation
The ability of a coating to promote the differentiation of progenitor cells into mature osteoblasts is crucial for bone regeneration. A common marker for early osteogenic differentiation is alkaline phosphatase (ALP) activity.
| Coating Type | Substrate | Cell Type | ALP Activity (vs. Control/Uncoated) | Reference |
| Amorphous-Crystalline CaP | Grit-blasted Titanium | Rat Bone Marrow (RBM) cells | Expressed ALP, with differences observed between various amorphous-crystalline compositions.[4] | [4] |
| Calcium Phosphate Surfaces | Tissue culture plastic | Human Mesenchymal Stem Cells (hMSC) | Higher ALP activity compared with cells on tissue culture plastic, even without osteogenic supplements.[10] | [10] |
| CCV-transformed Carbonated Apatite (V-CAp) | Glass | Osteoblasts | 1.4-fold higher ALP activity than the glass surface.[7][8] | [7][8] |
| Alkaline-Treated Titanium (ATT) vs. CaP | Not specified | ROS17/2.8 cells | Higher ALP activity on ATT surface than on CaP surface after two weeks.[11] | [11] |
Key Factors Influencing Bioactivity
Several properties of calcium phosphate coatings significantly impact their interaction with biological systems:
-
Crystallinity: The degree of crystallinity plays a crucial role. While more crystalline surfaces have been shown to promote osteoblast attachment and proliferation, amorphous structures can also positively influence cell attachment due to similarities with bone tissue surfaces.[1][12] However, some studies have shown that amorphous CaP coatings can inhibit the growth and differentiation of rat bone marrow cells.[4]
-
Ca/P Ratio: The calcium-to-phosphate atomic ratio is a critical parameter. A stoichiometric HA has a Ca/P ratio of 1.67.[1] Deviations from this ratio can affect the coating's solubility and bioactivity.
-
Surface Topography: The size and shape of granules on the coating surface can affect the differentiation of osteogenic cells, influencing ALP and osteocalcin synthesis.[12]
-
Solubility: The dissolution rate of the coating influences the local ion concentration, which can promote bone growth.[12] However, high solubility can compromise the long-term stability of the coating.[12]
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of in vitro studies. Below are summaries of common experimental protocols used to assess the bioactivity of calcium phosphate coatings.
Cell Proliferation Assay
This protocol quantifies the number of viable cells on a given surface.
-
Cell Seeding: Primary human osteoblasts or other relevant cell lines are seeded onto the test surfaces (e.g., CaP-coated and control substrates) at a specific density.
-
Incubation: The cells are cultured for a defined period (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Lysis: After the incubation period, the cells are washed with a phosphate-buffered saline (PBS) solution and then lysed to release their cellular contents, including DNA.
-
DNA Quantification: The amount of DNA in the lysate is quantified using a fluorescent DNA-binding dye (e.g., PicoGreen). The fluorescence intensity is proportional to the amount of DNA, which correlates with the number of cells.[1][2][3]
Alkaline Phosphatase (ALP) Activity Assay
This assay measures the activity of an early marker of osteogenic differentiation.
-
Cell Culture: Cells (e.g., hMSCs, rat bone marrow cells) are cultured on the test surfaces in an appropriate growth medium, sometimes supplemented with osteogenic factors.
-
Cell Lysis: After a specified culture period (e.g., 7, 14, or 21 days), the cells are washed with PBS and lysed.
-
Enzymatic Reaction: The cell lysate is incubated with a substrate for ALP, such as p-nitrophenyl phosphate (pNPP). ALP in the lysate will convert pNPP to p-nitrophenol, which is a colored product.
-
Quantification: The amount of p-nitrophenol produced is measured using a spectrophotometer at a specific wavelength (e.g., 405 nm). The ALP activity is often normalized to the total protein content of the cell lysate.[4][10]
In Vitro Apatite Formation in Simulated Body Fluid (SBF)
This test evaluates the ability of a coating to induce the formation of a bone-like apatite layer on its surface.
-
SBF Preparation: A simulated body fluid (SBF) solution with ion concentrations nearly equal to those of human blood plasma is prepared.[13]
-
Immersion: The coated substrates are immersed in the SBF solution and incubated at 37°C for various time points (e.g., 6 hours, 5 days, 14 days, 28 days).[14][15][16]
-
Surface Analysis: After immersion, the substrates are removed, rinsed with distilled water, and dried. The surface is then analyzed using techniques like Scanning Electron Microscopy (SEM) to observe the morphology of the newly formed layer and Energy Dispersive X-ray Spectroscopy (EDX) to determine its elemental composition (calcium and phosphorus content).[1][15] X-ray Diffraction (XRD) can be used to identify the crystalline phases of the formed apatite.[14]
Visualizing Experimental Workflows and Pathways
Understanding the sequence of experimental steps and the underlying biological pathways is crucial for interpreting the results.
Caption: A flowchart illustrating the typical experimental workflow for assessing the in vitro bioactivity of calcium phosphate coatings.
Caption: A simplified diagram showing the influence of calcium phosphate coatings on the osteogenic differentiation of mesenchymal stem cells.
References
- 1. Biomimetic Calcium Phosphate Coatings for Bioactivation of Titanium Implant Surfaces: Methodological Approach and In Vitro Evaluation of Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of calcium phosphate coating composition and crystallinity on the response of osteogenic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties of Coatings Based on Calcium Phosphate and Their Effect on Cytocompatibility and Bioactivity of Titanium Nickelide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Bioactive Surface Coatings with Calcium Minerals: Step-Wise Biomimetic Transformation of Vaterite to Carbonated Apatite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro testing of calcium phosphate (HA, TCP, and biphasic HA-TCP) whiskers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium phosphate surfaces promote osteogenic differentiation of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular Performance Comparison of Biomimetic Calcium Phosphate Coating and Alkaline-Treated Titanium Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Calcium phosphate formation at the surface of bioactive glass in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 15. Cell adhesion and proliferation on biomimetic calcium-phosphate coatings produced by a sodium silicate gel methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Dissolution Rate of Calcium Phosphate Biomaterials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dissolution rates of commonly used calcium phosphate biomaterials: Hydroxyapatite (HA), Beta-Tricalcium Phosphate (β-TCP), and Biphasic Calcium Phosphate (BCP). Understanding these dissolution kinetics is critical for the rational design of biomaterials for bone regeneration, drug delivery, and tissue engineering applications. This document summarizes key experimental data, outlines detailed testing methodologies, and visualizes relevant biological and experimental processes.
Comparative Dissolution Data
The dissolution of calcium phosphate biomaterials is a complex process governed by their physicochemical properties. The following table summarizes quantitative data from in vitro studies, highlighting the relative dissolution behavior of HA, β-TCP, and BCP under physiological conditions. It is important to note that direct comparison across different studies can be challenging due to variations in material properties (e.g., crystallinity, surface area, porosity) and experimental setups.
| Biomaterial | Composition | Ca/P Molar Ratio | Dissolution Rate/Behavior | Reference |
| Hydroxyapatite (HA) | Ca₁₀(PO₄)₆(OH)₂ | ~1.67 | Low dissolution rate; considered bioactive and non-resorbable over short timeframes.[1] | [1] |
| β-Tricalcium Phosphate (β-TCP) | β-Ca₃(PO₄)₂ | ~1.5 | Higher dissolution rate compared to HA; considered biodegradable and resorbable.[1][2] | [1][2] |
| Biphasic Calcium Phosphate (BCP) | Composite of HA and β-TCP | Varies (typically 1.5 - 1.67) | Intermediate dissolution rate, tunable by adjusting the HA/β-TCP ratio. A higher β-TCP content leads to faster dissolution.[3][4] | [3][4] |
Note: The dissolution rates are influenced by factors such as pH, temperature, ionic strength of the surrounding fluid, and the presence of proteins.
Experimental Protocols for Dissolution Rate Assessment
Standardized in vitro dissolution tests are essential for the reliable characterization of calcium phosphate biomaterials. The following protocols are based on established standards such as ASTM F1926 and ISO 10993-14, as well as methodologies reported in peer-reviewed literature.
Static Dissolution Test
This method assesses the dissolution of a biomaterial in a fixed volume of solution over time.
Materials:
-
Calcium phosphate biomaterial (powder, granules, or dense specimen)
-
Tris-HCl buffer solution (0.05 M, pH 7.4) or Simulated Body Fluid (SBF)
-
Polypropylene tubes (50 mL)
-
Incubator shaker set at 37°C
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)
-
pH meter
Procedure:
-
Sample Preparation: Accurately weigh the calcium phosphate biomaterial (e.g., 100 mg) and place it into a 50 mL polypropylene tube.
-
Immersion: Add a specific volume of the pre-warmed (37°C) dissolution medium (e.g., 30 mL of Tris-HCl buffer or SBF) to each tube.
-
Incubation: Place the tubes in an incubator shaker set at 37°C and a constant agitation speed (e.g., 100 rpm).
-
Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, and 21 days), carefully remove the tubes from the incubator.
-
Sample Collection: Centrifuge the tubes to pellet the remaining biomaterial. Carefully collect the supernatant for ion analysis.
-
pH Measurement: Measure the pH of the collected supernatant.
-
Ion Analysis: Determine the concentration of calcium and phosphate ions in the supernatant using ICP-OES or AAS.
-
Data Analysis: Plot the cumulative ion release (in mg/L or ppm) as a function of time. The dissolution rate can be calculated from the slope of the initial linear portion of the curve.
Dynamic Dissolution Test (Flow-Through System)
This method simulates the continuous replenishment of physiological fluids.
Materials:
-
Flow-through cell containing the calcium phosphate biomaterial
-
Peristaltic pump
-
Reservoir of dissolution medium (e.g., Tris-HCl buffer or SBF)
-
Fraction collector
-
ICP-OES or AAS
-
pH meter
Procedure:
-
System Setup: Place a known amount of the biomaterial in the flow-through cell. Connect the cell to the peristaltic pump and the fraction collector.
-
Flow Initiation: Pump the pre-warmed (37°C) dissolution medium through the cell at a constant, physiologically relevant flow rate (e.g., 0.5 mL/min).
-
Fraction Collection: Collect the effluent from the cell at regular intervals using the fraction collector.
-
Analysis: Measure the pH and the concentration of calcium and phosphate ions in each collected fraction using a pH meter and ICP-OES/AAS, respectively.
-
Data Analysis: Calculate the instantaneous dissolution rate at each time point by multiplying the ion concentration by the flow rate. Plot the dissolution rate as a function of time.
Visualizing Key Processes
To better understand the experimental and biological processes involved in the dissolution of calcium phosphate biomaterials, the following diagrams are provided.
Conclusion
The dissolution rate of calcium phosphate biomaterials is a critical parameter that dictates their in vivo performance. While β-TCP offers biodegradability, HA provides a more stable scaffold. BCP combines these properties, allowing for a tunable dissolution profile. The choice of biomaterial should be carefully considered based on the specific application, taking into account the desired rate of tissue regeneration and the need for mechanical stability. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of these essential biomaterial properties.
References
- 1. researchgate.net [researchgate.net]
- 2. The biodegradation mechanism of calcium phosphate biomaterials in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of biphasic calcium phosphates with different HA/TCP ratios in mandibular bone defects. A long-term histomorphometric study in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of different hydroxyapatite:β-tricalcium phosphate ratios on the osteoconductivity of biphasic calcium phosphate in the rabbit sinus model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized Calcium Dihydrogen Pyrophosphate (CaH2P2O7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized Calcium Dihydrogen Pyrophosphate (CaH2P2O7). It also offers a comparative analysis of CaH2P2O7 with common alternatives in key applications, supported by experimental data and detailed protocols.
Introduction
This compound (CaH2P2O7), also known as calcium acid pyrophosphate, is an inorganic compound with applications in various fields, including as a leavening agent in the food industry and as a potential biomaterial. The purity of synthesized CaH2P2O7 is critical for its performance and safety in these applications. This guide outlines the standard analytical methods for purity assessment and compares CaH2P2O7 with dicalcium phosphate (CaHPO4) in baking applications and with calcium hydroxyapatite (Ca10(PO4)6(OH)2) in biomedical contexts.
Purity Validation of CaH2P2O7: A Multi-Technique Approach
The validation of synthesized CaH2P2O7 purity requires a combination of analytical techniques to identify the crystalline phase, detect functional groups, and quantify thermal stability. The primary methods include X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Thermal Analysis (TGA/DSC).
Common Impurities:
Potential impurities in the synthesis of CaH2P2O7 can include:
-
Starting materials such as monocalcium phosphate or dicalcium phosphate.
-
Other calcium phosphate phases like monetite (CaHPO4), tricalcium phosphate (Ca3(PO4)2), or various hydrated forms of calcium pyrophosphate.[1]
-
Amorphous calcium phosphate.
Comparison with Alternatives
As a Leavening Agent: CaH2P2O7 vs. Dicalcium Phosphate
In the baking industry, leavening acids are crucial for the texture and volume of baked goods. Both CaH2P2O7 and dicalcium phosphate (a common alternative) are heat-activated leavening acids.
Performance Comparison:
Calcium acid pyrophosphates (CAPPs) are known for their variable reaction rates, which can be controlled based on their manufacturing process.[2] Generally, they are considered to have a high reaction rate.[3] Dicalcium phosphate, on the other hand, is a slow-acting leavening acid that reacts late in the baking cycle, making it suitable for products with high sugar content.[2] The choice between these two depends on the desired rate of carbon dioxide release during the baking process.[4][5]
In Biomedical Applications: CaH2P2O7 vs. Calcium Hydroxyapatite
Calcium phosphates are widely used as bone graft substitutes due to their biocompatibility and osteoconductivity.[6] While calcium hydroxyapatite is the most studied and used material in this field, other calcium phosphates like β-calcium pyrophosphate (β-CPP), a dehydrated form of CaH2P2O7, are being explored as alternatives.[7]
Performance Comparison:
Hydroxyapatite is known for its excellent biocompatibility and osteoconductivity, closely mimicking the mineral component of bone.[6][8] Studies have shown that hydroxyapatite has better remineralization potential compared to other calcium phosphates like CPP-ACP and tri-calcium phosphate in in-vitro studies.[8][9] However, β-CPP is also considered biocompatible, absorbable, and osteoconductive.[7] Some research suggests that pyrophosphate-containing calcium phosphates may influence the quality of heterotopic bone formation.[10] The choice of material depends on the specific requirements of the biomedical application, including the desired resorption rate and the nature of the bone defect.
Data Presentation: A Comparative Analysis
The following table summarizes the key analytical data for CaH2P2O7 and its alternatives.
| Parameter | This compound (CaH2P2O7) | Dicalcium Phosphate (CaHPO4) | Calcium Hydroxyapatite (Ca10(PO4)6(OH)2) |
| Primary Application | Leavening Agent, Biomaterial Precursor | Leavening Agent, Nutritional Supplement | Biomedical Implants, Bone Grafts |
| XRD: Characteristic Peaks (2θ) | Specific diffraction pattern corresponding to the crystalline phase of CaH2P2O7. | Characteristic peaks for monetite (anhydrous) or brushite (dihydrate). | Peaks corresponding to the hexagonal crystal structure of hydroxyapatite (JCPDS no. 09-0432). |
| FTIR: Key Absorption Bands (cm⁻¹) | P-O-P stretching and bending vibrations, P-OH stretching. | HPO4²⁻ and P-O-H vibrations. | PO4³⁻ stretching and bending modes, OH⁻ stretching and librational modes. |
| TGA/DSC: Thermal Events | Dehydration and decomposition to form other calcium pyrophosphate phases at elevated temperatures. | Dehydration of hydrated forms, followed by conversion to calcium pyrophosphate at higher temperatures. | Dehydroxylation at high temperatures, with decomposition to other calcium phosphates above 1300°C.[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
X-ray Diffraction (XRD) Analysis
Objective: To identify the crystalline phase of the synthesized material and detect any crystalline impurities.
Protocol:
-
Sample Preparation: The synthesized CaH2P2O7 powder is finely ground using an agate mortar and pestle to ensure a homogenous particle size. The powder is then packed into a sample holder, ensuring a flat and level surface.
-
Instrument Setup: A powder X-ray diffractometer with Cu Kα radiation is used. The instrument is calibrated using a standard reference material.
-
Data Collection: The sample is scanned over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from the JCPDS-ICDD database to confirm the phase identity of CaH2P2O7. The presence of peaks corresponding to potential impurities (e.g., CaHPO4, Ca3(PO4)2) is investigated. For quantitative analysis, Rietveld refinement can be employed.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the synthesized material and detect impurities based on their vibrational spectra.
Protocol:
-
Sample Preparation: A small amount of the synthesized CaH2P2O7 powder (1-2 mg) is mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed into a transparent pellet using a hydraulic press.
-
Instrument Setup: An FTIR spectrometer is used, and a background spectrum of a pure KBr pellet is collected.
-
Data Collection: The sample pellet is placed in the sample holder, and the infrared spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The obtained spectrum is analyzed for characteristic absorption bands of the pyrophosphate (P2O7⁴⁻) and dihydrogen phosphate (H2PO4⁻) groups. The spectrum is also examined for the presence of absorption bands corresponding to potential impurities, such as the phosphate (PO4³⁻) group in other calcium phosphates.
Thermal Analysis (TGA/DSC)
Objective: To evaluate the thermal stability of the synthesized CaH2P2O7 and quantify the presence of hydrated or volatile impurities.
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the synthesized CaH2P2O7 powder (5-10 mg) is placed in an alumina or platinum crucible.
-
Instrument Setup: A simultaneous TGA/DSC instrument is used. The instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Data Collection: The sample is heated from room temperature to 1000°C at a constant heating rate (e.g., 10°C/min). The weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature.
-
Data Analysis: The TGA curve is analyzed to identify weight loss steps corresponding to dehydration or decomposition. The DSC curve is analyzed for endothermic or exothermic peaks associated with phase transitions, melting, or decomposition. The data can be used to determine the thermal stability range of the synthesized CaH2P2O7 and to quantify the amount of water or other volatile components.
Visualizations
Caption: Experimental workflow for validating the purity of synthesized CaH2P2O7.
References
- 1. Leavening Agents or Baking Powders – Innograin [innograin.uva.es]
- 2. iclfood.com [iclfood.com]
- 3. EP0350607A2 - Use of this compound as leavening acid in slow reacting leavening compositions and method for producing the same - Google Patents [patents.google.com]
- 4. ahperformance.com [ahperformance.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Properties of osteoconductive biomaterials: calcium phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Applications of Calcium Pyrophosphate for Bone Regeneration: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oss.jocpd.com [oss.jocpd.com]
- 9. Comparison of CPP-ACP, Tri-Calcium Phosphate and Hydroxyapatite on Remineralization of Artificial Caries Like Lesions on Primary Enamel -An in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrophosphate‐Containing Calcium Phosphates Negatively Impact Heterotopic Bone Quality - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of CAPP on Dough Rheology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cold Atmospheric Pressure Plasma (CAPP) treatment on dough rheology against conventional assessment methods. It is designed to offer an objective overview supported by available experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
Introduction to CAPP and Dough Rheology
Dough rheology, the study of the flow and deformation of dough, is a critical factor in determining the final quality of baked goods. Traditional methods for assessing dough rheology, such as the Farinograph, Extensograph, and Alveograph, provide valuable data on properties like water absorption, elasticity, and extensibility. Cold Atmospheric Pressure Plasma (CAPP) is an emerging non-thermal technology that has shown potential in modifying the functional properties of food materials, including wheat flour.[1] This guide explores the impact of CAPP on dough rheology and compares its effects with those observed using established analytical techniques.
Comparative Analysis of CAPP and Traditional Rheological Methods
CAPP treatment of wheat flour has been shown to induce physicochemical changes that alter dough rheology. The primary mechanisms involve the interaction of reactive plasma species with the flour's protein and starch components.[2] This leads to protein oxidation, the formation of higher molecular weight protein fractions, and modifications in starch structure, such as depolymerization and cross-linking.[1][3] These changes collectively contribute to a stronger dough matrix.[1][4]
Below is a comparative summary of the effects of CAPP treatment on dough rheology versus the parameters measured by traditional methods.
Table 1: Comparison of Rheological Parameters
| Rheological Parameter | Traditional Methods (Farinograph, Extensograph, Alveograph) | CAPP Treatment |
| Water Absorption | Measures the amount of water required to reach a specific dough consistency. | Increased water absorption has been observed in CAPP-treated flour.[5][6] |
| Dough Development Time (DDT) | Time required to reach maximum dough consistency. | Effects vary depending on the type of wheat; DDT decreased for hard wheat and increased for soft wheat in one study.[5][6] |
| Dough Stability | Time the dough maintains its maximum consistency. | Increased dough stability has been reported.[4][7] |
| Resistance to Extension | Force required to stretch the dough. | Data not yet available in the reviewed literature. |
| Extensibility | The distance the dough can be stretched before breaking. | Data not yet available in the reviewed literature. |
| Dough Strength (W value) | Overall energy required to inflate and rupture a dough bubble. | General observations suggest CAPP treatment leads to a stronger dough.[1][4] Specific 'W' value data is not yet available. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
CAPP Treatment of Wheat Flour
-
Apparatus: A dielectric barrier discharge (DBD) or radio frequency (RF) CAPP system.
-
Procedure: A thin layer of wheat flour is spread evenly on a sample holder. The sample is then exposed to the plasma discharge for a specified duration and at a set voltage or power. The treated flour is then collected for rheological analysis.
Farinograph Analysis
-
Apparatus: Brabender Farinograph.
-
Procedure: A 300g sample of flour (on a 14% moisture basis) is placed in the Farinograph mixing bowl. Water is added from a burette while the dough is mixed at a constant speed. The resistance of the dough to the mixing blades is recorded as a curve. The amount of water is adjusted to center the curve on the 500 Brabender Unit (BU) line. The test continues until the dough's consistency begins to decrease.
-
Key Parameters Measured: Water Absorption (%), Dough Development Time (min), Stability (min), and Mixing Tolerance Index (BU).
Extensograph Analysis
-
Apparatus: Brabender Extensograph.
-
Procedure: A dough is prepared in a Farinograph with 2% salt. After a resting period, the dough is shaped into a cylinder and stretched on the Extensograph until it ruptures. This process is typically repeated at set intervals (e.g., 45, 90, and 135 minutes) to assess changes in dough properties over time.
-
Key Parameters Measured: Resistance to Extension (EU), Extensibility (mm), and the ratio between resistance and extensibility.
Alveograph Analysis
-
Apparatus: Chopin Alveograph.
-
Procedure: A dough is prepared with a standardized salt solution. The dough is then extruded and cut into five circular patties. After a resting period in a temperature-controlled compartment, each patty is inflated with air to form a bubble until it bursts. The pressure inside the bubble is recorded.
-
Key Parameters Measured: P value (tenacity), L value (extensibility), and W value (baking strength).
Visualizing the Impact of CAPP
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathway of CAPP's effect on dough components and a typical experimental workflow for assessing its impact on dough rheology.
Diagram 1: Hypothesized Signaling Pathway of CAPP on Dough Components
Caption: Hypothesized mechanism of CAPP's impact on dough rheology.
Diagram 2: Experimental Workflow for Assessing CAPP's Impact
Caption: Workflow for comparing CAPP-treated and control dough.
Conclusion and Future Outlook
The available evidence suggests that CAPP is a promising technology for modifying dough rheology, primarily by inducing changes in the protein and starch components of wheat flour. This can lead to a stronger and more stable dough. However, further research is required to provide a more comprehensive quantitative comparison with traditional rheological methods. Specifically, data on the impact of CAPP on Extensograph and Alveograph parameters is needed to fully understand its potential in the baking industry. Future studies should focus on optimizing CAPP treatment parameters to achieve desired dough characteristics and on elucidating the precise molecular changes that occur in gluten proteins.
References
- 1. Cold plasma: A new technology to modify wheat flour functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Macedonian Journal of Animal Science [mjas.ukim.edu.mk]
A Comparative Analysis of Leavening Acid Blends Featuring Calcium Acid Pyrophosphate (CAPP)
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Performance and Synergistic Potential
In the realm of baked goods formulation, the choice of a leavening acid is pivotal in defining the final product's texture, volume, and overall sensory appeal. Calcium Acid Pyrophosphate (CAPP) has emerged as a noteworthy alternative to traditional leavening acids, offering unique functional benefits. This guide provides a comprehensive comparison of leavening systems containing CAPP against other common alternatives, supported by experimental data, to inform formulation decisions in research and development.
Performance Benchmarking: CAPP vs. SAPP and SALP
Controlled studies evaluating the performance of various leavening acids offer valuable insights into their distinct effects on baked goods. Key performance indicators include the rate of carbon dioxide (CO₂) evolution, baked volume, and crumb texture (hardness and cohesiveness).
Dough Rate of Reaction (DRR)
The rate at which a leavening acid reacts with sodium bicarbonate to produce CO₂ is a critical factor influencing the final product structure. A slower reaction rate during the initial mixing phase (bench tolerance) and a more significant release during baking is often desirable for optimal texture development.
Experimental data on CO₂ production in a model cake batter system reveals the distinct reaction profiles of different leavening acids. A slow-acting CAPP (CAPP-S) exhibits a significantly delayed gas release compared to various grades of Sodium Acid Pyrophosphate (SAPP) and a blend of Sodium Aluminum Phosphate (SALP) with Monocalcium Phosphate (MCP).
Table 1: Cumulative CO₂ Production Over Time in a Model Cake Batter System
| Time (minutes) | CAPP-S (%) | SAPP-28 (%) | SAPP-40 (%) | SALP-M (%) |
| 2 | ~1 | ~18 | ~25 | ~10 |
| 5 | ~2 | ~22 | ~30 | ~15 |
| 10 | ~3 | ~28 | ~35 | ~18 |
| 15 | ~4 | ~32 | ~38 | ~20 |
| 20 | ~5 | ~35 | ~40 | ~20 |
| 25 | ~5 | ~37 | ~42 | ~20 |
Data extrapolated from graphical representations in "Effects of Chemical Leavening on Yellow Cake Properties."[1]
This delayed reaction profile of CAPP-S suggests its suitability for applications requiring minimal gas evolution during batter handling and processing, with the majority of the leavening action occurring in the oven.
Baked Product Performance: Volume, Hardness, and Cohesiveness
The ultimate measure of a leavening system's efficacy lies in the quality of the final baked product. Studies on yellow cakes provide quantitative data on the impact of different leavening acids on key textural attributes.
Table 2: Performance of Leavening Acids in Yellow Cake at 3.0% Soda Level (flour weight basis)
| Leavening Acid | Cake Volume Index | Crumb Hardness (g) | Crumb Cohesiveness |
| CAPP-S | ~115 | ~150 | ~0.68 |
| SAPP-28 | ~110 | ~150 | ~0.62 |
| SAPP-40 | ~105 | ~150 | ~0.64 |
| SALP-M | ~110 | ~150 | ~0.62 |
Data interpreted from graphical representations in "Effects of Chemical Leavening on Yellow Cake Properties."[1][2][3]
At an optimal soda level of 3.0%, CAPP-S produced cakes with the greatest volume and the highest cohesiveness, indicating a well-structured and resilient crumb.[1][2] As the amount of leavening increased, cakes made with all acids became softer.[2]
Synergistic Effects of CAPP in Leavening Blends
While the data above highlights the performance of CAPP as a standalone leavening acid, its true potential may be unlocked when used in synergistic blends with other leavening acids. Although extensive quantitative data on such blends is limited in publicly available literature, the underlying principles of leavening chemistry suggest significant advantages.
Blending a slow-acting leavening acid like CAPP with a faster-acting acid such as Monocalcium Phosphate (MCP) can create a "double-acting" leavening system. This approach provides an initial release of CO₂ during mixing to aerate the batter, followed by a sustained release from CAPP during baking to provide optimal lift and a fine, uniform crumb structure. A patented leavening composition, for instance, includes a blend of CAPP and anhydrous monocalcium phosphate (MCPA), with sodium acid pyrophosphate (SAPP) acting as a rise-controlling component.[4]
The synergy in such blends arises from the complementary reaction profiles of the different acids, leading to a more controlled and prolonged gas evolution throughout the baking process than what could be achieved with a single acid. This controlled release is crucial for preventing premature gas loss and ensuring that the leavening action coincides with the setting of the product's structure.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is essential to adhere to standardized experimental methodologies.
Dough Rate of Reaction (DRR) Measurement
The Dough Rate of Reaction is a standardized test that measures the amount of CO₂ released from a dough or batter over a specific period under controlled temperature conditions.
Apparatus:
-
Airtight, temperature-controlled reaction vessel equipped with a pressure transducer or a gas collection system.
-
Mixing apparatus (e.g., stand mixer with a specialized sealed bowl).
Procedure:
-
Precisely weigh all dry ingredients, including the leavening acid and sodium bicarbonate, and mix to ensure homogeneity.
-
Add the specified amount of water and other liquid ingredients.
-
Immediately seal the reaction vessel and begin mixing at a controlled speed and for a defined duration.
-
Record the cumulative volume of CO₂ evolved at regular time intervals. The data is typically expressed as a percentage of the total available CO₂.
Baked Product Volume Measurement
The volume of baked goods is a key indicator of leavening performance. The rapeseed displacement method is a widely accepted standard.
Apparatus:
-
A volumeter of a size appropriate for the baked product.
-
Standardized rapeseeds.
Procedure:
-
Calibrate the volumeter using an object of known volume.
-
Place the cooled baked product into the measurement chamber.
-
Fill the chamber with rapeseeds until the product is completely covered.
-
The volume of the displaced seeds, which is equal to the volume of the baked product, is then measured.
Crumb Structure and Texture Analysis
The internal structure of the baked product, known as the crumb, is analyzed for characteristics such as cell size, uniformity, and texture.
Apparatus:
-
Digital imaging system (e.g., C-Cell imaging system).
-
Texture Analyzer equipped with a cylindrical probe.
Procedure for Crumb Grain Analysis:
-
Slice the baked product to a uniform thickness.
-
Capture a high-resolution digital image of the crumb under standardized lighting conditions.
-
Use image analysis software to quantify parameters such as the number of cells, cell size distribution, and cell wall thickness.
Procedure for Texture Profile Analysis (TPA):
-
Cut a standardized sample from the center of the baked product.
-
Perform a two-compression test using the Texture Analyzer.
-
From the resulting force-time curve, calculate parameters such as hardness (peak force of the first compression) and cohesiveness (ratio of the positive force area during the second compression to that of the first compression).
Visualizing the Leavening Process
To better understand the sequence of events and the interplay of components in a leavening system, visual diagrams are invaluable.
Caption: Chemical Leavening Pathway with a CAPP Blend.
Caption: Experimental Workflow for Leavening Agent Evaluation.
References
"performance evaluation of calcium pyrophosphate in bone regeneration"
For Researchers, Scientists, and Drug Development Professionals
The quest for ideal bone graft substitutes has led to the extensive investigation of various calcium phosphate (CaP) ceramics. Among these, calcium pyrophosphate (CPP), particularly in its beta-crystalline form (β-CPP), has emerged as a promising biomaterial for bone regeneration. This guide provides an objective comparison of the performance of β-CPP with two of the most widely used CaP ceramics, Hydroxyapatite (HA) and Beta-Tricalcium Phosphate (β-TCP), supported by experimental data.
Performance Evaluation of Calcium Pyrophosphate
Numerous preclinical studies have suggested that β-CPP is a biocompatible, absorbable, and osteoconductive material, positioning it as a viable alternative to HA and β-TCP.[1][2] Pyrophosphate ions, being integral to the biological mineralization process, are believed to play a significant role in the regenerative capabilities of CPP-based materials.[2]
Quantitative Performance Metrics
To facilitate a clear comparison, the following table summarizes key performance indicators of β-CPP, HA, and β-TCP from various in vivo studies. It is important to note that direct head-to-head comparisons in a single study are limited, and data is often aggregated from different animal models and defect types.
| Performance Metric | β-Calcium Pyrophosphate (β-CPP) | Hydroxyapatite (HA) | β-Tricalcium Phosphate (β-TCP) | Animal Model/Defect | Source |
| New Bone Formation (% Bone Volume/Total Volume) | Faster bone growth observed compared to HA.[3] | Slower, more gradual bone formation. | Generally faster than HA, but can be variable. | Rabbit Posterolateral Spinal Fusion | Lee et al. (2015) |
| Biodegradation Rate | Better biodegradation compared to porous HA.[3] | Very slow degradation, remains in the host for a long time.[4] | Faster and more complete resorption compared to HA.[5] | Canine Bone Defect / Human Bone Tumors | Lee et al. (2002), Ogose et al. (2005) |
| Biocompatibility | Good, with no significant inflammatory response. | Excellent, considered the gold standard for biocompatibility. | Good, but rapid degradation can sometimes lead to a transient inflammatory response. | General in vivo studies | |
| Mechanical Strength (Compressive) | Variable, dependent on porosity and manufacturing process. | Generally higher than β-TCP and β-CPP for similar porosity. | Lower than HA, can be a limiting factor in load-bearing applications. | In vitro studies |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experimental procedures cited in the evaluation of calcium pyrophosphate and other calcium phosphate ceramics.
In Vivo Implantation in a Rabbit Femoral Defect Model
This protocol outlines a common procedure for evaluating the in vivo performance of bone graft substitutes.
1. Animal Model:
-
Species: New Zealand White rabbits.
-
Housing: Individually housed in a controlled environment with free access to food and water.
-
Acclimatization: A minimum of one-week acclimatization period before surgery.
2. Surgical Procedure:
-
Anesthesia: General anesthesia is induced and maintained throughout the surgical procedure.
-
Surgical Site Preparation: The surgical site on the femur is shaved and disinfected.
-
Incision and Exposure: A skin incision is made over the lateral aspect of the distal femur. The muscle layers are carefully dissected to expose the femoral condyle.
-
Defect Creation: A critical-sized defect (e.g., 5 mm diameter and 10 mm depth) is created in the femoral condyle using a surgical drill under constant irrigation with sterile saline to prevent thermal necrosis.
-
Implantation: The defect is filled with the sterile bone graft material (β-CPP, HA, or β-TCP).
-
Wound Closure: The muscle layers and skin are sutured in layers.
-
Post-operative Care: Analgesics and antibiotics are administered post-operatively to manage pain and prevent infection.
3. Histomorphometric Analysis:
-
Euthanasia and Sample Collection: Animals are euthanized at predetermined time points (e.g., 4, 8, and 12 weeks) post-implantation. The femurs are harvested and fixed in 10% neutral buffered formalin.
-
Sample Processing: The bone samples are dehydrated in a graded series of ethanol, cleared, and embedded in a resin (e.g., polymethyl methacrylate).
-
Sectioning and Staining: Undecalcified sections are cut using a microtome and stained with specific stains like Goldner's trichrome or Toluidine blue to differentiate between new bone, old bone, and the implant material.
-
Image Analysis: The stained sections are analyzed under a microscope connected to an image analysis system. Quantitative measurements of new bone formation (e.g., Bone Volume/Total Volume - BV/TV), residual implant material, and bone-implant contact are performed.
Signaling Pathways in Calcium Phosphate-Mediated Osteogenesis
The osteoinductive properties of calcium phosphate ceramics are attributed to their ability to modulate cellular signaling pathways, leading to the differentiation of mesenchymal stem cells into osteoblasts. While the specific pathways for β-CPP are still under detailed investigation, the current understanding of CaP-mediated osteogenesis points towards the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Wnt signaling pathways.
Hypothesized Signaling Pathway for β-CPP Mediated Osteogenesis
The following diagram illustrates a plausible signaling cascade initiated by the interaction of osteoprogenitor cells with a β-CPP scaffold, based on findings from related calcium phosphate materials.
This proposed pathway suggests that the surface characteristics of the β-CPP scaffold promote cell adhesion through integrin receptors. This interaction triggers intracellular signaling cascades, including the MAPK and Wnt/β-catenin pathways. These pathways converge on the key osteogenic transcription factor, RUNX2, leading to its activation and the subsequent expression of genes responsible for osteoblast differentiation and bone matrix formation.
Experimental Workflow for In Vivo Evaluation
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel bone graft substitute like calcium pyrophosphate.
Conclusion
The available evidence suggests that β-calcium pyrophosphate is a promising biomaterial for bone regeneration, exhibiting favorable biocompatibility, osteoconductivity, and a degradation profile that may be more advantageous than that of hydroxyapatite. While it shows potential as an alternative to both HA and β-TCP, further direct comparative studies with robust quantitative data are necessary to definitively establish its position in the hierarchy of bone graft substitutes. The ongoing research into its specific interactions with cellular signaling pathways will further elucidate its mechanisms of action and pave the way for the development of next-generation bone regenerative materials.
References
- 1. Comparison of different hydroxyapatite composites for bone tissue repair: In vitro and in vivo analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace at KIST: Evaluation of porous beta-calcium pyrophosphate as bioresorbable bone graft substitute material [pubs.kist.re.kr]
- 4. Histological and histomorphometrical comparative study of β-tricalcium phosphate block grafts and periosteal expansion osteogenesis for alveolar bone augmentation | Pocket Dentistry [pocketdentistry.com]
- 5. In vivo response of porous hydroxyapatite and beta-tricalcium phosphate prepared by aqueous solution combustion method and comparison with bioglass scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Pyrophosphate Quantification: A Cross-Validation Perspective
For researchers, scientists, and drug development professionals, the accurate quantification of inorganic pyrophosphate (PPi) is crucial in various fields, including bone metabolism research, drug development, and the study of diseases like renal stone disease and certain forms of arthritis. This guide provides an objective comparison of common analytical methods for PPi quantification, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.
The cross-validation of analytical methods is essential to ensure the reliability, accuracy, and comparability of results. This process involves comparing the performance of two or more methods to determine if they provide equivalent results for the same samples. Key validation parameters include linearity, accuracy, precision, sensitivity (Limit of Detection and Limit of Quantitation), and specificity.
Comparison of Performance Characteristics
The following table summarizes the key performance characteristics of three widely used methods for pyrophosphate quantification: Enzymatic (Colorimetric/Fluorometric), Ion Chromatography (IC), and a specialized Enzymatic (Bioluminescence) assay.
| Performance Parameter | Enzymatic Assay (Colorimetric/Fluorometric) | Ion Chromatography (IC) | Enzymatic Assay (Bioluminescence) |
| Principle | A series of enzymatic reactions generates a product that is measured by absorbance or fluorescence.[1][2][3] | Separation of anions based on their affinity for an ion-exchange resin, followed by conductivity detection.[4][5][6] | ATP sulfurylase converts PPi to ATP, which is then detected by a luciferase-based bioluminescence reaction.[7][8] |
| Linearity Range | Colorimetric: 2-10 nmol/well; Fluorometric standard curves are also generated.[9] | 0.3 - 60 mg/L[4] | 0.08 - 10 µM (for ATP)[8] |
| Limit of Detection (LOD) | Fluorometric: can detect as low as 1.8 μM in plasma/serum.[1][3] | 2.1 - 2.3 mg/kg[4]; 16.39 µg/L[5] | As low as 0.01 µM (for PPi standards)[7] |
| Limit of Quantitation (LOQ) | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. |
| Accuracy (Recovery) | 96% spike and recovery in human plasma.[1][2][9] | 81.8% - 100.0% in fish and shrimp samples.[4]; 93% - 110% for a drug molecule.[6] | 93-106% for PPi spiked into human plasma.[7][8] |
| Precision (RSD/CV) | Not explicitly stated in the provided results. | 1.6% - 2.6%[4] | <3.5% for PPi spiked into human plasma; 8.3% CV at 0.01 µM for PPi standards.[7] |
| Specificity | Monomeric inorganic phosphate (Pi) does not interfere with the assay.[1][3] | High selectivity for various anions.[4] | Specific for PPi to ATP conversion.[7][8] |
| Analysis Time | Colorimetric: 30 min incubation; Fluorometric: 60 min incubation.[1][9] | ~20 minutes per sample.[4] | < 5 minutes per assay.[10] |
Experimental Protocols
Enzymatic Assay (Fluorometric/Colorimetric)
This method relies on a series of enzymatic reactions that ultimately produce a fluorescent or colored product proportional to the PPi concentration.[1][2][3]
a. Sample Preparation:
-
For biological fluids like plasma or serum, deproteinize the sample by centrifugation through a 10 kDa molecular weight cutoff spin column.[1][9]
-
For cells or tissues, extract PPi by mechanical disruption, homogenization, sonication, or freeze/thaw cycles in the provided assay buffer.[1][9]
b. Assay Procedure:
-
Prepare a standard curve using the provided PPi standard. For colorimetric assays, this may involve concentrations from 0 to 10 nmol/well.[9]
-
Add samples and standards to a 96-well plate.
-
Prepare a reaction mix containing the enzyme mix, substrate, and probe/developer.
-
Add the reaction mix to each well.
-
Incubate the plate, protected from light. Incubation times are typically 30 minutes at 37°C for the colorimetric assay and 60 minutes at 37°C for the fluorometric assay.[1][9]
-
Measure the absorbance at ~570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay.[1][9]
-
Calculate the PPi concentration in the samples based on the standard curve.
Ion Chromatography (IC)
This technique separates PPi from other anions in a sample, allowing for its quantification via conductivity detection.[4][5]
a. Sample Preparation:
-
Extract PPi from solid samples (e.g., seafood) using a solution such as 100 mmol/L NaOH.[4]
-
For samples with potential interferences, use a solid-phase extraction (SPE) column for cleanup.[4]
-
For liquid samples, filtration may be sufficient.
b. Chromatographic Conditions:
-
Analytical Column: IonPac AS11-HC (250 mm x 4 mm) or similar.[4]
-
Guard Column: IonPac AG11-HC (50 mm x 4 mm) or similar.[4]
-
Eluent: A gradient of KOH (e.g., 30 - 80 mmol/L) is often used.[4]
-
Flow Rate: Approximately 1.0 mL/min.[4]
-
Temperature: 35°C.[4]
-
Detection: Suppressed conductivity detection.[4]
c. Analysis:
-
Inject the prepared sample into the IC system.
-
Identify the PPi peak based on its retention time, as determined by running a PPi standard.
-
Quantify the PPi concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of PPi.
Enzymatic Assay (Bioluminescence)
This highly sensitive method uses the enzyme ATP sulfurylase to convert PPi into ATP, which is then quantified using the firefly luciferase bioluminescence reaction.[7][8]
a. Sample Preparation:
-
Collect blood samples with an anticoagulant like EDTA to prevent ATP degradation.[7]
-
Filter plasma through a high molecular weight cutoff membrane (e.g., 300,000 Da) to remove enclosed ATP, for example, from platelets.[7]
b. Assay Procedure:
-
The assay is performed in two separate measurements to differentiate between existing ATP and ATP generated from PPi.
-
Measurement 1 (Endogenous ATP): In a luminometer cuvette, mix the sample with a reaction buffer containing luciferase and luciferin. Measure the light signal to quantify the initial ATP concentration.[7][8]
-
Measurement 2 (Total ATP after PPi conversion): In a separate cuvette, mix the sample with a reaction buffer containing ATP sulfurylase (ATPS), adenosine 5'-phosphosulfate (APS), luciferase, and luciferin. This mixture converts all PPi to ATP, and the subsequent light signal represents the sum of endogenous ATP and ATP derived from PPi.[7][8]
-
An internal ATP standard is added to each cuvette after the initial measurement to correct for any sample matrix interference on the luciferase activity.[7]
c. Calculation:
-
The PPi concentration is calculated by subtracting the ATP concentration measured in the first cuvette from the total ATP concentration measured in the second cuvette.[7]
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for pyrophosphate quantification.
Caption: Cross-validation workflow for comparing two analytical methods for pyrophosphate quantification.
Signaling Pathway and Experimental Workflow Visualization
The quantification of pyrophosphate is often crucial in understanding its role in various biological pathways, particularly in the regulation of mineralization.
Caption: The role of PPi in mineralization and a general workflow for its experimental quantification.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Pyrophosphate (PPi) Assay Kit. Colorimetric / Fluorometric. | Abcam [abcam.com]
- 3. Pyrophosphate (PPi) Assay Kit(Fluorometric/Colorimetric) - Lifeasible [lifeasible.com]
- 4. [Determination of phosphate, pyrophosphate, metaphosphate and total phosphorus in seafoods by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. asianpubs.org [asianpubs.org]
- 7. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Calcium Dihydrogen Pyrophosphate: A Laboratory Safety Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of calcium dihydrogen pyrophosphate, a compound that requires careful management due to its potential hazards.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, primarily causing skin and eye irritation.[1][2][3] Understanding these hazards is the first step in safe handling and disposal.
Quantitative Hazard Data
| Hazard Classification | GHS Category | Description | Citations |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [1][2] |
Mandatory Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.
-
Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1]
-
Skin Protection: Use protective gloves and wear appropriate clothing to prevent skin exposure.[1]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] However, if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]
Step-by-Step Disposal Protocol
The standard and safest method for the disposal of this compound is through a licensed professional waste disposal service.[3] In-lab treatment or neutralization is not recommended.
1. Waste Collection and Segregation:
-
Do not mix this compound with other waste streams.
-
Place the waste chemical in its original container if possible, or in a clearly labeled, suitable, and closed container for disposal.[3]
2. Spill Management:
-
In the event of a spill, avoid creating dust.[3]
-
Carefully sweep or vacuum the spilled material and place it into a suitable, closed container for disposal.[3][5]
-
Do not return spilled material to its original container.[5]
-
After the bulk material is removed, clean the residual material by washing the area with water and detergent, and collect the washings for disposal.[5]
3. Container Labeling and Storage:
-
Clearly label the waste container as "Hazardous Waste" and with the chemical name "this compound."
-
Store the sealed waste container in a well-ventilated, secure area, away from incompatible materials, while awaiting pickup.[3][4]
4. Final Disposal:
-
Arrange for the collection of the waste by contacting your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[3]
-
Ensure that the disposal of the contents and the container is carried out at an approved waste disposal plant.[3][4]
Important Note: Do not let the product enter drains.[3][5]
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: A workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Calcium Dihydrogen Pyrophosphate
Essential protocols for the safe handling, storage, and disposal of Calcium Dihydrogen Pyrophosphate are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.
This compound (CaH₂P₂O₇) is a white crystalline powder utilized in various industrial applications, including the food industry as a leavening agent and dough improver.[1] While not classified as a hazardous material for transportation, proper handling in a laboratory setting is essential to mitigate potential risks.[2] The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[3] Adherence to the following safety and logistical protocols will support the well-being of laboratory personnel and ensure compliant disposal of waste.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound in solid (powder) and solution forms.
| Form | Engineering Controls | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Solid (Powder) | Use in a well-ventilated area. A chemical fume hood is recommended for handling large quantities or when dust generation is likely.[4] | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4][5] | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn.[5] | For nuisance exposures or when dust is present, use a NIOSH-approved P95 or P1 particulate respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge.[4] |
| Aqueous Solution | Use in a well-ventilated area. | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4][5] | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn.[5] | Generally not required if handled in a well-ventilated area. If aerosols are generated, a particulate respirator may be necessary.[4] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintaining the stability of this compound and preventing accidental exposure.
Handling:
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Ensure adequate ventilation at places where dust is formed.[4]
-
Wash hands thoroughly after handling the substance.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and finely powdered metals.[6]
Emergency and First Aid Measures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[4][7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[4][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[4] |
Spillage and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4]
-
Clean-up:
-
Wear appropriate PPE as outlined above.
-
For solid spills, sweep up and shovel the material into a suitable, closed container for disposal. Avoid creating dust.[4]
-
For liquid spills, absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place in a suitable, closed container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly with water.
Disposal Plan: this compound is not typically considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] However, all chemical waste disposal must adhere to local, state, and federal regulations.
-
Unused Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[4]
-
Contaminated Materials: Dispose of contaminated gloves, clothing, and other materials in accordance with applicable laws and good laboratory practices.[4]
-
Containers: Do not reuse empty containers. Dispose of them as unused products.[8]
Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
References
- 1. gjphosphate.com [gjphosphate.com]
- 2. ams.usda.gov [ams.usda.gov]
- 3. This compound | CaH2P2O7 | CID 56842605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
